Benz[k]acephenanthrylene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
212-41-9 |
|---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-9-8-13-6-3-7-18(19)20(13)16/h1-12H |
InChI Key |
DKCWWCWLEZJRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benz[k]acephenanthrylene and Related Isomers
A Note on Nomenclature: The compound "Benz[k]acephenanthrylene" is not a standardly recognized chemical name in major databases. It is likely a typographical variation of a related, well-documented polycyclic aromatic hydrocarbon (PAH). This guide will focus on two plausible isomers based on the provided name: Benz[e]acephenanthrylene (more commonly known as Benzo[b]fluoranthene ) and Benzo[k]fluoranthene . Both are significant environmental contaminants and subjects of extensive research.
This technical guide provides a comprehensive overview of the core physicochemical properties of these compounds, tailored for researchers, scientists, and drug development professionals.
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties for Benz[e]acephenanthrylene (Benzo[b]fluoranthene) and Benzo[k]fluoranthene, facilitating a clear comparison.
Table 1: Physicochemical Properties of Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
| Property | Value | Reference |
| CAS Number | 205-99-2 | [1] |
| Molecular Formula | C₂₀H₁₂ | [2] |
| Molar Mass | 252.31 g/mol | [2] |
| Appearance | Off-white to tan powder, Colourless crystals | [1][3] |
| Melting Point | 163-165 °C | [2][4] |
| Boiling Point | 481 °C | [2][4] |
| Water Solubility | 1.2 µg/L at 25 °C | [2][4] |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 20 °C | [2][4] |
| logP (Octanol/Water Partition Coefficient) | 6.12 | [3] |
| pKa | >15 | [2][4] |
Table 2: Physicochemical Properties of Benzo[k]fluoranthene
| Property | Value | Reference |
| CAS Number | 207-08-9 | [2] |
| Molecular Formula | C₂₀H₁₂ | [2] |
| Molar Mass | 252.316 g/mol | [2] |
| Appearance | Pale yellow needles or crystals | [2][5] |
| Melting Point | 217 °C | [2] |
| Boiling Point | 480 °C | [5] |
| Water Solubility | Very low | [6] |
| Vapor Pressure | 9.75 x 10⁻⁹ mmHg at 25 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 6.11 | [5] |
| Henry's Law Constant | 5.84 x 10⁻⁷ atm·m³/mol at 25 °C | [5] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of polycyclic aromatic hydrocarbons like Benz[e]acephenanthrylene and Benzo[k]fluoranthene are outlined below.
Determination of Melting and Boiling Points
A common and precise method for determining the melting and boiling points of PAHs is Simultaneous Thermal Analysis (STA) , which often combines Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA).[7]
-
Principle: The sample is heated at a constant rate in a controlled atmosphere. The DSC measures the heat flow to or from the sample compared to a reference, while the TGA measures changes in mass.
-
Melting Point Protocol:
-
A small, accurately weighed sample (typically a few milligrams) is placed in a sealed crucible, often made of aluminum, which may have a pinhole to allow for eventual vaporization.[7]
-
The crucible is placed in the STA instrument alongside an empty reference crucible.
-
The temperature is increased at a constant rate (e.g., 10 K/min).[7]
-
The melting point is identified as the onset temperature of the endothermic peak on the DSC curve, which represents the absorption of heat during the phase transition from solid to liquid.[7]
-
-
Boiling Point Protocol:
-
Following the melting, as the temperature continues to rise, the sample will begin to evaporate.
-
This evaporation is recorded as a significant mass loss on the TGA curve.[7]
-
The boiling point is determined from the extrapolated onset temperature of the endothermic event in the DSC curve that corresponds with the rapid mass loss in the TGA curve.[7]
-
Determination of Water Solubility
The low aqueous solubility of PAHs requires sensitive analytical techniques for accurate measurement. Methods often involve equilibrating the compound in water and then measuring its concentration in the aqueous phase.
-
Principle: A saturated solution of the PAH in water is prepared, and after separation of the undissolved solid, the concentration in the aqueous phase is quantified, often using chromatography.
-
Protocol (based on Shake-Flask Method):
-
An excess amount of the solid PAH is added to a volume of purified water in a flask.
-
The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then allowed to stand to let undissolved particles settle.
-
The aqueous phase is carefully separated from the solid, often by centrifugation or filtration through a filter that does not adsorb the compound.
-
The concentration of the PAH in the aqueous phase is then determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
Determination of Octanol/Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its environmental fate and biological activity. It can be determined experimentally or estimated using chromatographic methods.
-
Principle (Shake-Flask Method): The compound is partitioned between two immiscible liquids, n-octanol and water. The ratio of its concentration in the two phases at equilibrium gives the partition coefficient.
-
Protocol:
-
A small amount of the PAH is dissolved in either water or n-octanol (pre-saturated with the other solvent).
-
This solution is added to a flask containing the other solvent.
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to ensure complete phase separation.[10]
-
The concentration of the PAH in both the n-octanol and water phases is measured, typically by UV-Vis spectroscopy or HPLC.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.[10]
-
-
Chromatographic Estimation (RP-HPLC):
-
A reversed-phase HPLC (RP-HPLC) method is used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
-
The retention time of the compound is measured.[11]
-
A calibration curve is generated by plotting the known logP values of a series of standard compounds against their measured retention times under the same chromatographic conditions.[11][12]
-
The logP of the unknown compound can then be estimated from its retention time using this calibration curve.
-
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a polycyclic aromatic hydrocarbon.
References
- 1. imedpub.com [imedpub.com]
- 2. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 3. Determination of the solubility of polycyclic aromatic hydrocarbons from German crude oils in water - DGMK e.V. [dgmk.de]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fact sheet: Benzo(k)fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of polycyclic aromatic hydrocarbons (PAHs) in drinking water of Samsun and it’s surrounding areas, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. openaccessebooks.com [openaccessebooks.com]
Benz[k]acephenanthrylene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to the scientific community due to its environmental presence and toxicological profile. This document outlines its chemical identity, physicochemical properties, and detailed analytical methodologies. Furthermore, it delves into the primary signaling pathway associated with its biological effects.
Chemical Identity and Properties
This compound is more commonly known in scientific literature as Benzo[k]fluoranthene. It is a five-ring polycyclic aromatic hydrocarbon that is formed during the incomplete combustion of organic materials.[1]
Table 1: Chemical Identifiers for Benzo[k]fluoranthene
| Identifier | Value |
| CAS Number | 207-08-9 |
| Molecular Formula | C₂₀H₁₂ |
| IUPAC Name | Benzo[k]fluoranthene |
A comprehensive list of synonyms is provided to aid in literature searches and substance identification.
Table 2: Synonyms for Benzo[k]fluoranthene [2]
| Synonym |
| 11,12-Benzofluoranthene |
| 2,3,1′,8′-Binaphthylene |
| 8,9-Benzfluoranthene |
| 8,9-Benzofluoranthene |
| Dibenzo[b,jk]fluorene |
Table 3: Physicochemical Properties of Benzo[k]fluoranthene
| Property | Value | Reference |
| Molar Mass | 252.31 g/mol | [2] |
| Appearance | Pale yellow needles or crystals | [1] |
| Melting Point | 217 °C | |
| Boiling Point | 480 °C | |
| Water Solubility | Insoluble | [1] |
| Log P (Octanol/Water Partition Coefficient) | 6.84 |
Experimental Protocols
Accurate and reliable quantification of Benzo[k]fluoranthene in various environmental and biological matrices is crucial for exposure assessment and toxicological studies. The following sections provide detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC).
Analysis of Benzo[k]fluoranthene in Soil by GC/MS
This protocol is adapted from established methods for the determination of PAHs in solid matrices.[3][4]
2.1.1. Materials and Reagents
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Acetone, pesticide grade or equivalent
-
Hexane, pesticide grade or equivalent
-
Anhydrous sodium sulfate, analytical grade
-
Silica gel, activated
-
Benzo[k]fluoranthene analytical standard
-
Internal standard (e.g., Benzo[a]pyrene-d12)
-
Surrogate standards (e.g., deuterated PAHs)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
2.1.2. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil sample to ensure representativeness.
-
Drying: Mix approximately 10 g of the soil sample with an equal amount of anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Spiking: Spike the sample with a known amount of surrogate and internal standards.
-
Soxhlet Extraction: Place the dried, spiked sample into a Soxhlet thimble and extract with a 1:1 (v/v) mixture of dichloromethane and acetone for 16-24 hours.[4]
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane by adding hexane and further concentrating.
2.1.3. Cleanup
-
Silica Gel Column Preparation: Prepare a silica gel column by packing a glass column with activated silica gel slurried in hexane.
-
Elution: Apply the concentrated extract to the top of the column. Elute the aliphatic fraction with hexane and discard. Elute the aromatic fraction containing Benzo[k]fluoranthene with a mixture of dichloromethane and hexane.
-
Final Concentration: Concentrate the aromatic fraction to a final volume of 1 mL.
2.1.4. GC/MS Analysis
-
Instrument Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for PAH analysis (e.g., DB-5ms).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes; ramp to 300°C at 8°C/min; hold for 10 minutes.
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for Benzo[k]fluoranthene (m/z 252, 250, 125) and the internal/surrogate standards.
-
-
Calibration: Prepare a series of calibration standards of Benzo[k]fluoranthene containing the internal standard. Generate a calibration curve by plotting the response factor against the concentration.
-
Quantification: Quantify Benzo[k]fluoranthene in the sample extract based on the calibration curve.
Analysis of Benzo[k]fluoranthene in Water by HPLC
This protocol is based on established methods for the determination of PAHs in aqueous samples.[5]
2.2.1. Materials and Reagents
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Benzo[k]fluoranthene analytical standard
-
Internal standard (e.g., Benzo[a]pyrene-d12)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatograph with Fluorescence and Diode Array Detectors (HPLC-FLD-DAD)
2.2.2. Sample Preparation and Extraction
-
Sample Collection: Collect a 1 L water sample in a clean glass container.
-
Spiking: Spike the water sample with a known amount of the internal standard.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with dichloromethane, followed by methanol, and then HPLC-grade water.
-
Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with HPLC-grade water to remove interferences.
-
Dry the cartridge by passing air or nitrogen through it.
-
-
Elution: Elute the trapped analytes from the SPE cartridge with dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2.2.3. HPLC Analysis
-
Instrument Conditions:
-
Column: C18 reverse-phase column suitable for PAH analysis (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water. A typical gradient starts at 50% acetonitrile and increases to 100% over 20 minutes, holding for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence Detector (FLD): Excitation wavelength of 290 nm and emission wavelength of 440 nm for Benzo[k]fluoranthene.[5]
-
Diode Array Detector (DAD): Monitor at 254 nm for confirmation.
-
-
-
Calibration: Prepare a series of calibration standards of Benzo[k]fluoranthene containing the internal standard. Generate a calibration curve.
-
Quantification: Quantify Benzo[k]fluoranthene in the sample extract based on the calibration curve.
Signaling Pathway
The primary mechanism of toxicity for many PAHs, including Benzo[k]fluoranthene, involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[7][8]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Benzo[k]fluoranthene.
Upon entering the cell, Benzo[k]fluoranthene binds to the AhR, which is located in the cytoplasm in an inactive complex with several chaperone proteins.[7] This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). While this is a detoxification pathway, the metabolic activation of Benzo[k]fluoranthene can also lead to the formation of reactive metabolites that can cause cellular damage and contribute to its carcinogenic effects.
References
- 1. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 2. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. agilent.com [agilent.com]
- 6. mmsl.cz [mmsl.cz]
- 7. researchgate.net [researchgate.net]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Data of Benz[k]acephenanthrylene Isomers: A Technical Guide
A Note on Nomenclature: The chemical name "Benz[k]acephenanthrylene" is not a standard systematic name and does not correspond to a unique, well-documented structure in chemical literature. It is likely a typographical error for a related, well-known polycyclic aromatic hydrocarbon (PAH). This guide provides a comparative analysis of the spectroscopic data for two closely related and commonly studied isomers: Benz[e]acephenanthrylene (more commonly known as Benzo[b]fluoranthene ) and Benzo[k]fluoranthene . This information is intended for researchers, scientists, and drug development professionals working with these compounds.
Overview of Spectroscopic Data
This section presents a summary of the key spectroscopic data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene) and Benzo[k]fluoranthene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
Table 1: ¹H NMR Spectroscopic Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.03 | d | 8.5 |
| H-2 | 7.62 | t | 7.5 |
| H-3 | 7.52 | t | 7.5 |
| H-4 | 8.00 | d | 8.0 |
| H-5 | 7.89 | d | 8.0 |
| H-6 | 7.66 | t | 7.5 |
| H-7 | 8.95 | d | 7.0 |
| H-8 | 7.82 | dd | 8.5, 7.0 |
| H-9 | 7.82 | dd | 8.5, 7.0 |
| H-10 | 8.95 | d | 7.0 |
| H-11 | 8.21 | d | 8.5 |
| H-12 | 8.21 | d | 8.5 |
Table 2: ¹³C NMR Spectroscopic Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 123.5 |
| C-2 | 128.8 |
| C-3 | 123.1 |
| C-4 | 127.0 |
| C-5 | 123.2 |
| C-6 | 128.4 |
| C-6a | 131.2 |
| C-6b | 137.2 |
| C-7 | 120.9 |
| C-8 | 129.9 |
| C-9 | 129.9 |
| C-10 | 120.9 |
| C-10a | 137.2 |
| C-10b | 131.2 |
| C-11 | 127.3 |
| C-12 | 127.3 |
| C-12a | 125.7 |
| C-12b | 139.9 |
| C-12c | 125.7 |
| C-12d | 139.9 |
Table 3: Mass Spectrometry Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
| m/z | Relative Intensity (%) | Assignment |
| 252 | 100 | [M]⁺ |
| 250 | 15.8 | [M-2H]⁺ |
| 126 | 14.7 | [M]²⁺ |
| 125 | 11.6 | [M-H]²⁺ |
Table 4: Infrared (IR) Spectroscopy Data for Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H stretch |
| 1600 | Medium | Aromatic C=C stretch |
| 825 | Strong | C-H out-of-plane bend |
| 770 | Strong | C-H out-of-plane bend |
| 740 | Strong | C-H out-of-plane bend |
Benzo[k]fluoranthene
Table 5: ¹H NMR Spectroscopic Data for Benzo[k]fluoranthene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.86 | d | 9.2 |
| H-2 | 7.71 | dd | 9.2, 6.7 |
| H-3 | 7.84 | d | 8.4 |
| H-4 | 7.61 | t | 7.6 |
| H-5 | 7.97 | d | 8.0 |
| H-6 | 7.97 | d | 8.0 |
| H-7 | 7.61 | t | 7.6 |
| H-8 | 7.84 | d | 8.4 |
| H-9 | 7.50 | d | 8.4 |
| H-10 | 7.50 | d | 8.4 |
| H-11 | 7.71 | dd | 9.2, 6.7 |
| H-12 | 8.86 | d | 9.2 |
Table 6: ¹³C NMR Spectroscopic Data for Benzo[k]fluoranthene
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 121.7 |
| C-2 | 127.1 |
| C-3 | 128.8 |
| C-3a | 138.8 |
| C-4 | 124.6 |
| C-5 | 129.0 |
| C-5a | 131.6 |
| C-6 | 129.0 |
| C-7 | 124.6 |
| C-7a | 138.8 |
| C-8 | 128.8 |
| C-9 | 127.1 |
| C-9a | 121.7 |
| C-10 | 125.2 |
| C-10a | 131.1 |
| C-11 | 125.2 |
| C-12 | 121.7 |
| C-12a | 139.5 |
| C-12b | 131.1 |
| C-12c | 139.5 |
Table 7: Mass Spectrometry Data for Benzo[k]fluoranthene
| m/z | Relative Intensity (%) | Assignment |
| 252 | 100 | [M]⁺ |
| 250 | 16.3 | [M-2H]⁺ |
| 126 | 15.2 | [M]²⁺ |
| 125 | 12.1 | [M-H]²⁺ |
Table 8: Infrared (IR) Spectroscopy Data for Benzo[k]fluoranthene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 1605 | Medium | Aromatic C=C stretch |
| 830 | Strong | C-H out-of-plane bend |
| 760 | Strong | C-H out-of-plane bend |
| 720 | Strong | C-H out-of-plane bend |
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of polycyclic aromatic hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically prepared by dissolving approximately 5-10 mg of the purified PAH in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Parameters: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like PAHs, Gas Chromatography (GC) is the preferred method for sample introduction. The GC separates the components of a mixture before they enter the mass spectrometer.
-
Gas Chromatography (GC) Parameters: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to elute the PAHs. Helium is commonly used as the carrier gas.
-
Ionization: Electron Ionization (EI) is the most common ionization technique for PAHs. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: The mass spectrometer scans a range of m/z values to detect the molecular ion and any fragment ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the most common method is the KBr pellet technique. A small amount of the PAH (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the IR spectrum.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet (or the empty ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific vibrational modes of the molecule.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a polycyclic aromatic hydrocarbon sample.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a PAH sample, from initial sample handling to final data interpretation and reporting.
An In-Depth Technical Guide to the Synthesis and Purification of Benz[k]acephenanthrylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Benz[k]acephenanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH). Due to the limited availability of detailed experimental data specifically for this compound, this guide presents a protocol adapted from established methods for its isomers, providing a robust framework for its successful laboratory preparation and purification.
Introduction
This compound is a member of the C20H12 family of cyclopenta-fused polycyclic aromatic hydrocarbons. These compounds are of significant interest to the scientific community due to their unique electronic properties and potential applications in materials science and as reference standards in environmental and toxicological studies. The synthesis of these complex aromatic systems often requires specialized techniques to achieve the desired molecular framework. This guide focuses on a high-temperature, gas-phase approach, which has been successfully employed for related isomers.
Synthesis of this compound
The primary method for the synthesis of this compound and its isomers is Flash Vacuum Thermolysis (FVT) . This high-temperature, low-pressure technique facilitates unimolecular reactions, often leading to the formation of complex, strained, or rearranged molecules that are inaccessible through conventional solution-phase chemistry.
The proposed synthetic pathway for this compound involves the FVT of a suitable chloroethenyl-substituted aromatic precursor. While the specific precursor for this compound is not explicitly detailed in the available literature, a highly analogous and well-documented synthesis for its isomers, benz[l]acephenanthrylene and benz[j]acephenanthrylene, provides a reliable template. These isomers are synthesized from 2-(1-chloroethenyl)benzo[c]phenanthrene and 6-(1-chloroethenyl)chrysene, respectively.[1]
Proposed Synthetic Pathway
The synthesis can be logically broken down into two main stages: the preparation of the chloroethenyl precursor and its subsequent flash vacuum thermolysis.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis
The following is a detailed, generalized protocol for the synthesis of this compound via Flash Vacuum Thermolysis, based on the procedures for its isomers.
Part 1: Synthesis of the Chloroethenyl Precursor
-
Acetylation of the Parent Aromatic System:
-
To a solution of the appropriate benzo-fused phenanthrene derivative in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath and add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methylated precursor by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Chlorination to the Chloroethenyl Precursor:
-
In a round-bottom flask, combine the methylated precursor with a chlorinating agent such as phosphorus pentachloride (PCl₅).
-
Heat the mixture gently under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully add water to quench the excess PCl₅.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude chloroethenyl precursor may be used directly in the next step or purified by recrystallization.
-
Part 2: Flash Vacuum Thermolysis
-
Apparatus Setup:
-
Assemble the FVT apparatus, which consists of a sublimation tube for the precursor, a heated quartz pyrolysis tube, and a cold trap (e.g., cooled with liquid nitrogen) to collect the product.
-
The pyrolysis tube is situated within a high-temperature furnace.
-
-
Thermolysis:
-
Place the chloroethenyl precursor in the sublimation tube.
-
Evacuate the system to a high vacuum (typically <0.1 Torr).
-
Heat the pyrolysis tube to the desired temperature (a range of 700-1000°C is typical for such cyclizations).
-
Gently heat the sublimation tube to slowly introduce the precursor into the hot pyrolysis tube.
-
The precursor vaporizes, passes through the hot zone where it undergoes intramolecular cyclization and elimination of HCl, and the resulting product, this compound, is deposited in the cold trap.
-
-
Product Collection:
-
Once all the precursor has been sublimed, turn off the heating elements and allow the apparatus to cool to room temperature under vacuum.
-
Vent the system and carefully collect the crude product from the cold trap.
-
Purification of this compound
The crude product from the FVT is typically a mixture containing the desired product, unreacted starting material, and side products. A multi-step purification process is generally required to obtain high-purity this compound.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol: Purification
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Pre-adsorb the crude material onto a small amount of silica gel.
-
Load the pre-adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a solvent gradient, starting with hexane and gradually increasing the polarity with a solvent such as toluene or dichloromethane.
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine the product-containing fractions and concentrate them under reduced pressure.
-
-
Recrystallization:
-
Dissolve the partially purified product from column chromatography in a minimal amount of a hot solvent or solvent mixture. A common choice for PAHs is a mixture of ethanol and dichloromethane or toluene and hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize the key physical and chemical data for this compound and provide an example of expected experimental results based on analogous syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 212-41-9 |
| Molecular Formula | C₂₀H₁₂ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid |
Table 2: Representative Experimental Parameters and Expected Results
| Parameter | Description | Expected Value/Range |
| Synthesis Method | Flash Vacuum Thermolysis (FVT) | - |
| Precursor | Appropriate Chloroethenyl-substituted Aromatic Hydrocarbon | - |
| FVT Temperature | Temperature of the pyrolysis tube | 700 - 1000 °C |
| FVT Pressure | Vacuum level in the FVT apparatus | < 0.1 Torr |
| Crude Yield | Yield after FVT, before purification | Highly variable, dependent on precursor stability and reaction conditions |
| Purified Yield | Yield after chromatography and recrystallization | Not reported, but yields for analogous reactions can vary |
| Purification Method 1 | Column Chromatography (Silica Gel) | Eluent: Hexane/Toluene or Hexane/Dichloromethane gradient |
| Purification Method 2 | Recrystallization | Solvent System: e.g., Toluene/Hexane or Dichloromethane/Ethanol |
| Final Purity | Determined by HPLC and NMR | > 98% (Target) |
| ¹H NMR | Spectroscopic characterization | Aromatic protons expected in the range of δ 7.0-9.0 ppm |
| ¹³C NMR | Spectroscopic characterization | Aromatic carbons expected in the range of δ 120-140 ppm |
| Mass Spectrometry | Molecular ion peak (M⁺) | m/z = 252.09 |
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. By adapting established protocols for its isomers, researchers can confidently undertake the preparation of this complex polycyclic aromatic hydrocarbon. The detailed methodologies for flash vacuum thermolysis and subsequent multi-step purification provide a clear pathway to obtaining high-purity material suitable for further scientific investigation. The successful synthesis and characterization of this compound will contribute to a deeper understanding of the structure-property relationships within the broader class of cyclopenta-fused PAHs.
References
Benz[k]acephenanthrylene: An In-depth Technical Guide to its Environmental Sources and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[k]acephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers and environmental scientists due to its persistence in the environment and potential toxicological effects. As a member of the larger family of PAHs, it is formed primarily through the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the environmental sources, formation mechanisms, and analytical protocols for this compound, with a focus on its frequently analyzed isomer, Benzo[k]fluoranthene, which is often used as a proxy in environmental assessments.
Environmental Sources
This compound is not produced commercially but is a byproduct of various industrial and natural combustion processes. Its presence in the environment is a direct result of anthropogenic activities and, to a lesser extent, natural events like forest fires. The primary sources include industrial processes involving coal and petroleum, as well as the combustion of biomass and fossil fuels.
Industrial Sources
Industrial activities are a major contributor to the environmental burden of this compound. Key industrial sources include:
-
Coal Tar Distillation: Residues from the distillation of coal tar are a significant source of this compound. The EPA has identified hazardous waste from coking and coal tar refining as containing benzo[k]fluoranthene.
-
Petroleum Refining: Oily sludges and other wastes generated during the refining of crude oil contain measurable concentrations of this compound isomers. One study detected Benzo(k)fluoranthene in a composite sample of three types of petroleum refinery wastes at an average concentration of 86.9 µg/g.[1]
-
Creosote Production: Wastewater treatment sludges from the production of creosote, a wood preservative derived from coal tar, are also a notable source.
Combustion Sources
The incomplete combustion of organic materials is the most widespread source of this compound. Emission factors can vary significantly depending on the fuel type and combustion conditions.
-
Residential Wood Combustion: The burning of wood in residential stoves and fireplaces is a significant source of PAH emissions, including this compound.
-
Industrial Boilers: Boilers used in industrial settings for power generation and heating that utilize biomass or fossil fuels contribute to the atmospheric release of this compound.
-
Vehicle Emissions: Exhaust from gasoline and diesel engines contains a complex mixture of PAHs, including isomers of this compound.
Data Presentation: Quantitative Data on this compound (as Benzo[k]fluoranthene)
The following tables summarize the quantitative data on the concentrations and emission factors of Benzo[k]fluoranthene from various environmental sources.
| Industrial Source | Matrix | Concentration | Reference |
| Petroleum Refinery Wastes | Composite Sludge | 86.9 µg/g | PubChem CID 9158 |
| Coal-Tar Contaminated Groundwater | Groundwater | 0.2 - 3.5 ng/L | PubChem CID 9158 |
| Refined Coal Tar Sealant Applications | Personal Breathing Zone Air (Applicators) | Median: < 0.05 µg/m³ | (Exposure assessment of polycyclic aromatic hydrocarbons in refined coal tar sealant applications - PMC - NIH) |
| Combustion Source | Emission Factor | Units | Reference |
| Wood Waste Combustion in Boilers | 2.9E-05 | lb/ton of wood waste | EPA AP-42 |
| External Combustion Equipment (Boilers, etc.) - Natural Gas | 3.86E-07 | lb/10^6 scf | (Combustion Default Emission Factors) |
Formation of this compound
The formation of this compound and its isomers occurs through complex chemical reactions at high temperatures, primarily during pyrolysis and pyrosynthesis of organic matter. The exact mechanisms are intricate and involve the generation of reactive radical species that combine to form larger aromatic systems.
Pyrolytic Formation Pathway
In high-temperature environments with a lack of oxygen, organic molecules break down into smaller, unstable fragments, including radicals. These fragments can then recombine to form more stable, larger molecules like PAHs. The formation of benzofluoranthene isomers is thought to proceed through the reaction of smaller aromatic radicals and unsaturated hydrocarbons. For instance, the pyrolysis of naphthalene has been shown to produce benzofluoranthenes through the formation of naphthyl radicals, which then react and cyclize.[2] A generalized pathway involves the build-up of aromatic rings from smaller precursors.
Caption: Pyrolytic formation of benzofluoranthene isomers.
Laboratory Synthesis
In a laboratory setting, specific isomers of benzofluoranthene can be synthesized through controlled chemical reactions. One common method for the synthesis of benzo[k]fluoranthene derivatives is the Diels-Alder reaction.[3] This [4+2] cycloaddition reaction involves the reaction of a diene with a dienophile. For example, 1,3-diarylbenzo[c]furans can react with acenaphthylene in refluxing xylenes, followed by acid-mediated dehydration to yield substituted benzo[k]fluoranthenes.[1]
Experimental Protocols
The detection and quantification of this compound in environmental samples require sophisticated analytical techniques due to its low concentrations and the presence of interfering compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for its analysis.
Analysis of this compound in Soil by GC-MS
This protocol outlines a typical procedure for the analysis of this compound in soil samples.
1. Sample Preparation and Extraction:
-
Sample Homogenization: The collected soil sample is air-dried and sieved to ensure homogeneity.
-
Surrogate Spiking: A known amount of a surrogate standard (e.g., deuterated PAHs like anthracene-d10) is added to the sample to monitor the efficiency of the extraction and cleanup process.
-
Extraction: The sample is extracted using a suitable solvent mixture, such as hexane:acetone:triethylamine (50:45:5 v/v), via mechanical shaking or Soxhlet extraction for several hours.[4]
-
Concentration: The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen to a small volume.
-
Cleanup: The concentrated extract is cleaned up to remove interfering compounds. This is often achieved using column chromatography with silica gel. The PAH fraction is eluted with a solvent mixture like n-hexane/dichloromethane.
2. GC-MS Analysis:
-
Instrument: A gas chromatograph equipped with a mass selective detector (MSD) is used.
-
Column: A capillary column suitable for PAH separation (e.g., 25 m x 0.2 mm with a 0.33 µm film thickness) is employed.[5]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[5]
-
Injection: A small volume of the cleaned-up extract, spiked with an internal standard (e.g., perylene-d12), is injected into the GC.
-
Temperature Program: A temperature program is used to separate the PAHs based on their boiling points. A typical program might start at 80°C, ramp up to 280°C, and hold for a period.[5]
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs. Specific ions for this compound and the internal standards are monitored.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound is a persistent environmental contaminant originating from a variety of industrial and combustion sources. Understanding its formation pathways and having robust analytical methods for its detection are crucial for assessing its environmental impact and for regulatory purposes. This guide has provided an in-depth overview of the current knowledge on the environmental sources, formation, and analysis of this important polycyclic aromatic hydrocarbon, offering valuable information for researchers and professionals in related fields.
References
Atmospheric Fate and Transport of Benz[k]acephenanthrylene: A Technical Guide
Introduction
Benz[k]acephenanthrylene, a pentacyclic polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials. As a member of the PAH family, it is of significant environmental concern due to its potential for long-range atmospheric transport, persistence, and toxicological effects. This technical guide provides a comprehensive overview of the atmospheric fate and transport of this compound, synthesizing available quantitative data, detailing experimental methodologies for its characterization, and visualizing its atmospheric journey. For the purposes of this guide, this compound will be treated as synonymous with its more commonly referenced isomers, Benzo[b]fluoranthene and Benz[e]acephenanthrylene, all sharing the CAS Number 205-99-2.
Physicochemical Properties and Partitioning
The atmospheric behavior of this compound is governed by its physicochemical properties, which dictate its partitioning between the gas and particulate phases.
| Property | Value | Temperature (°C) | Reference |
| Vapor Pressure | 5.0 x 10-7 mmHg | 25 | [1] |
| Henry's Law Constant | 6.57 x 10-7 atm·m³/mol | 25 | [2] |
Due to its low vapor pressure, this compound will exist in both the vapor and particulate phases in the ambient atmosphere[1]. This gas-particle partitioning is a critical factor in its atmospheric transport, as particle-bound compounds can be transported over long distances.
Atmospheric Degradation Pathways
Once in the atmosphere, this compound is subject to various degradation processes, primarily initiated by atmospheric oxidants and photolysis.
Reaction with Hydroxyl Radicals (OH)
The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric sink for vapor-phase this compound.
| Parameter | Value | Temperature (°C) | Reference |
| Rate Constant (kOH) | 1.9 x 10-11 cm³/molecule·s | 25 (estimated) | [2] |
| Atmospheric Half-Life | ~21 hours | - | [2] |
The reaction with OH radicals is expected to proceed via addition to the aromatic system, leading to the formation of hydroxylated and subsequently oxidized products such as phenols, dialdehydes, ketones, and epoxides[3].
Reaction with Nitrate Radicals (NO₃)
During nighttime, in the absence of photochemistry, the nitrate radical (NO₃) can become a significant oxidant for PAHs, particularly for those associated with particulate matter.
| Parameter | Value | Temperature (°C) | Reference |
| Heterogeneous Rate Constant (kNO₃) | (1.2 ± 0.1) x 10-12 cm³/molecule·s | 20 | [1] |
| Atmospheric Lifetime (particulate) | ~3.0 hours (nighttime) | - | [1] |
The heterogeneous reaction of particulate-bound this compound with NO₃ radicals leads to the formation of mono-, di-, and tri-nitro derivatives, as well as compounds containing both nitro and ketone functional groups[1].
Reaction with Ozone (O₃)
Photolysis
This compound contains chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis in the atmosphere.
| Parameter | Value | Reference |
| Direct Photolysis Half-Life | ~9 hours | [2] |
Experimental Protocols
The quantitative data presented in this guide are derived from specific experimental methodologies. The following sections provide an overview of the key protocols used for determining the atmospheric fate parameters of PAHs like this compound.
Vapor Pressure Determination: Knudsen Effusion Method
The Knudsen effusion method is a widely used technique for determining the low vapor pressures of semi-volatile organic compounds.
-
Sample Preparation: A small, known mass of the solid this compound is placed in a thermostated effusion cell. This cell has a small, well-defined orifice.
-
Vacuum Application: The effusion cell is placed in a high-vacuum chamber.
-
Mass Loss Measurement: As the sample sublimes and effuses through the orifice, the rate of mass loss is measured with a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the temperature, and the molar mass of the compound.
Henry's Law Constant Determination: Gas-Stripping Method
The gas-stripping technique is a common method for determining the Henry's Law constant of semi-volatile compounds.
-
Solution Preparation: A dilute aqueous solution of this compound is prepared.
-
Gas Purging: An inert gas (e.g., nitrogen) is bubbled through the solution at a constant flow rate and temperature.
-
Analyte Trapping: The gas stream exiting the solution, now containing the volatilized this compound, is passed through a sorbent trap to collect the analyte.
-
Concentration Monitoring: The concentration of this compound in the aqueous phase is monitored over time.
-
Calculation: The Henry's Law constant is calculated from the rate of decrease of the aqueous concentration and the gas flow rate.
OH Radical Reaction Rate Constant Determination: Relative Rate Method
The relative rate method is a widely used experimental technique to determine the rate constants for the gas-phase reactions of OH radicals with organic compounds.
-
Chamber Setup: A mixture of the target compound (this compound), a reference compound with a well-known OH reaction rate constant, and an OH radical precursor (e.g., methyl nitrite) is introduced into a reaction chamber (e.g., a Teflon bag) filled with air.
-
Photolysis: The mixture is irradiated with UV light to photolyze the precursor and generate OH radicals.
-
Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as gas chromatography (GC).
-
Data Analysis: The rate of disappearance of the target compound is compared to the rate of disappearance of the reference compound. The rate constant for the reaction of the target compound with OH radicals can be calculated from the known rate constant of the reference compound and the relative decay rates.
Atmospheric Fate and Transport Visualization
The following diagram illustrates the key processes involved in the atmospheric fate and transport of this compound.
Conclusion
The atmospheric fate and transport of this compound are complex processes influenced by its physicochemical properties and its interactions with atmospheric oxidants and sunlight. Its semi-volatile nature allows for both gas-phase and particle-phase existence, with the latter facilitating long-range transport. The primary atmospheric removal mechanisms are reaction with OH radicals during the day and heterogeneous reactions with NO₃ radicals at night, along with direct photolysis. While significant progress has been made in quantifying these processes, further research is needed to fully elucidate the gas-phase reaction kinetics with ozone and to identify the complete spectrum of atmospheric degradation products. A thorough understanding of these processes is essential for accurately assessing the environmental impact and human health risks associated with this ubiquitous environmental contaminant.
References
- 1. Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo(B)Fluoranthene | C20H12 | CID 9153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas-phase reaction of benzo[a]anthracene with hydroxyl radical in the atmosphere: products, oxidation mechanism, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Carcinogenicity of Benz[k]acephenanthrylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benz[k]acephenanthrylene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of significant toxicological interest due to its carcinogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's toxicological profile and carcinogenicity. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative data, outlines experimental methodologies for carcinogenicity testing, and visualizes the putative metabolic activation pathway.
Toxicological Profile
This compound, also known by its synonym Benzo[b]fluoranthene, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1][2][3] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[1][2] The primary route of exposure and toxicity is through the metabolic activation of the parent compound into reactive intermediates that can bind to cellular macromolecules, including DNA, leading to genotoxicity and tumorigenesis.
Quantitative Toxicological Data
A summary of the available quantitative toxicological and carcinogenicity data for this compound (Benzo[b]fluoranthene) is presented in Table 1.
| Parameter | Value | Species/System | Reference |
| Carcinogenicity | |||
| IARC Classification | Group 2B (Possibly carcinogenic to humans) | N/A | IARC Monographs, Volume 92[1][3] |
| Oral Slope Factor | 1.2 E+0 per (mg/kg-day) | Human | California Environmental Protection Agency (OEHHA) |
| Genotoxicity | |||
| Mutagenicity | Mutagenic in bacteria | Salmonella typhimurium | PubChem[1] |
| Tumor Initiator | Positive initiating activity | Mouse (skin) | Regulations.gov[4] |
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in various animal models. Studies have demonstrated its ability to induce tumors in mice following lung implantation and in skin-painting studies when administered with a promoting agent.[1] While no human carcinogenicity data is available, the sufficient evidence from animal bioassays has led to its classification as a probable human carcinogen.[1][2]
Experimental Protocols for Carcinogenicity Bioassays
Generalized Experimental Workflow: Mouse Skin Carcinogenicity Study (Tumor Initiation)
Caption: Generalized workflow for a mouse skin tumor initiation-promotion bioassay.
Mechanism of Action: Metabolic Activation and Genotoxicity
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive electrophilic metabolites that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.
Metabolic Activation Pathway
The metabolic activation of many PAHs, and likely this compound, is primarily mediated by cytochrome P450 (CYP) enzymes. The proposed pathway involves the formation of diol epoxides, which are highly reactive and can form stable adducts with DNA.
Proposed Metabolic Activation of this compound
Caption: Proposed metabolic activation pathway of this compound leading to genotoxicity.
Signaling Pathways
While specific studies on the signaling pathways affected by this compound are limited, research on other PAHs suggests the involvement of several key pathways in mediating their toxic and carcinogenic effects. These include:
-
Aryl Hydrocarbon Receptor (AhR) Signaling: As a PAH, this compound is a likely ligand for the AhR.[5] Activation of the AhR can lead to the induction of CYP1A1 and other metabolizing enzymes, thereby initiating its own metabolic activation.[5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: PAHs and their metabolites can induce oxidative stress, which is a known activator of the MAPK pathways (ERK, JNK, and p38).[7][8] These pathways are involved in regulating cell proliferation, differentiation, and apoptosis, and their dysregulation can contribute to cancer development.
-
PI3K/AKT Signaling: This pathway is crucial for cell survival and proliferation. Some studies on other PAHs have shown that they can activate the PI3K/AKT pathway, which can promote tumorigenesis by inhibiting apoptosis and promoting cell growth.[9][10]
Further research is required to specifically elucidate the role of these signaling pathways in the carcinogenicity of this compound.
Conclusion
This compound is a genotoxic carcinogen, with its biological activity dependent on metabolic activation to reactive diol epoxides that form DNA adducts. Its classification as a Group 2B carcinogen by IARC underscores the need for careful handling and limited exposure. While the general mechanisms of its carcinogenicity are understood to be similar to other well-studied PAHs, further research is warranted to delineate the specific experimental conditions of its carcinogenicity bioassays and to identify the precise signaling pathways it perturbs. This will enable a more refined risk assessment and a deeper understanding of its role in human carcinogenesis.
References
- 1. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(B)Fluoranthene | C20H12 | CID 9153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. monographs.iarc.who.int [monographs.iarc.who.int]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Activation of Human Aryl Hydrocarbon Receptor by the Environmental Contaminant Benzo[a]pyrene and Structurally Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylene-bridge tryptophan fatty acylation regulates PI3K-AKT signaling and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate and Bioaccumulation of Benz[k]acephenanthrylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[k]acephenanthrylene is a polycyclic aromatic hydrocarbon (PAH), a class of compounds of significant interest to researchers in environmental science, toxicology, and drug development due to their potential for bioaccumulation and metabolic activation into reactive intermediates. Understanding the metabolic pathways and bioaccumulation potential of specific PAHs like this compound is crucial for assessing their environmental risk and potential biological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and bioaccumulation of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Note on Data Availability: Direct experimental data on the metabolism and bioaccumulation of this compound is limited in the current scientific literature. Therefore, this guide also incorporates data from closely related isomers and structurally similar PAHs to provide a broader context and predictive insights. This is clearly indicated in the presented data.
Metabolism of this compound and Related PAHs
The metabolism of PAHs is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of various oxygenated and conjugated metabolites.[1][2][3] This biotransformation is a critical determinant of their biological activity, including potential toxicity and carcinogenicity.
Metabolic Pathways
The metabolic activation of PAHs generally proceeds through two main phases. Phase I involves the introduction of functional groups (e.g., hydroxyl, epoxide) by CYP enzymes. Phase II metabolism involves the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.
While a specific metabolic pathway for this compound is not well-documented, the metabolism of the closely related cyclopenta-fused PAH, benz[j]acephenanthrylene, has been studied. The principal metabolites identified from incubation with microsomes from Aroclor-treated rat liver were benz[j]acephenanthrylene-4,5-dihydro-4,5-diol and benz[j]acephenanthrylene-9,10-dihydro-9,10-diol.[4] The formation of these dihydrodiols suggests that epoxidation of the cyclopenta-fused ring and the bay-region are important metabolic activation pathways.[4]
Below is a generalized metabolic pathway for a cyclopenta-fused PAH, illustrating the key enzymatic steps.
Quantitative Metabolic Data
Quantitative data on the metabolism of this compound is scarce. However, studies on related compounds provide insights into metabolic rates and product distribution. For instance, the metabolism of benz[j]aceanthrylene and benz[l]aceanthrylene by induced rat liver S9 fractions has been quantified.
| Compound | Inducing Agent | Metabolite | Formation Rate (nmol/mg protein/min) | Reference |
| Benz[j]aceanthrylene | Aroclor 1254 | trans-B[j]A-1,2-dihydrodiol | 0.58-0.60 (% of total metabolites) | [5] |
| B[j]A-9,10-dihydrodiol | Minor | [5] | ||
| B[j]A-11,12-dihydrodiol | Minor | [5] | ||
| 10-hydroxy-B[j]A | Minor | [5] | ||
| Benz[l]aceanthrylene | Aroclor 1254 | trans-B[l]A-1,2-dihydrodiol | ~50% of k-region oxidation | [5] |
| B[l]A-7,8-dihydrodiol | 0.28-0.40 (% of total metabolites) | [5] | ||
| B[l]A-4,5-dihydrodiol | Not specified | [5] | ||
| Benz[j]acephenanthrylene | Aroclor 1254 (microsomes) | benz[j]acephenanthrylene-4,5-dihydro-4,5-diol | Principal Metabolite | [4] |
| benz[j]acephenanthrylene-9,10-dihydro-9,10-diol | Principal Metabolite | [4] |
Bioaccumulation of this compound and Related PAHs
Bioaccumulation refers to the accumulation of chemicals in an organism from all sources of exposure, including water, food, and sediment. It is a key parameter in environmental risk assessment. The bioaccumulation potential of a compound is often expressed as the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF).
Quantitative Bioaccumulation Data
| Compound | Organism | BCF (L/kg) | BAF (log L/kg) | Reference |
| Benzo[k]fluoranthene | Oryzias latipes (Japanese medaka) | Estimated from graphs | Not specified | [6] |
| Phenanthrene | Pimephales promelas (Fathead minnow) | 666 - 2600 (lipid-normalized) | Not specified | [6] |
| Benzo[a]pyrene | Pimephales promelas (Fathead minnow) | 3400 - 7800 (lipid-normalized) | Not specified | [6] |
| Benz[a]anthracene | Salvelinus namaycush siscowet (Siscowet lake trout) | Not specified | 4.73 (lipid-normalized, freely dissolved) | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data on metabolism and bioaccumulation.
In Vitro Metabolism Studies using Rat Liver S9
A common in vitro method to study the metabolism of xenobiotics involves the use of liver S9 fractions, which contain both microsomal and cytosolic enzymes.
Protocol Outline:
-
Preparation of S9 Fraction: Livers from rats induced with an agent like Aroclor 1254 are homogenized and centrifuged to obtain the S9 fraction.[5][8]
-
Incubation: The S9 fraction is incubated with this compound in the presence of a cofactor mix (e.g., NADPH, UDPGA, PAPS, GSH) to support both Phase I and Phase II enzymatic reactions.[8]
-
Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using an appropriate organic solvent.
-
Analysis: The extracted metabolites are separated, identified, and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Bioaccumulation Studies in Aquatic Organisms
Bioaccumulation studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Key Steps in a Bioaccumulation Study:
-
Test Organism Acclimation: The selected aquatic species (e.g., fish, mussels) are acclimated to laboratory conditions.
-
Exposure Phase: Organisms are exposed to a constant concentration of the test substance in the water. For some studies, exposure through diet is also included.
-
Depuration Phase: After the exposure phase, the organisms are transferred to clean water to measure the rate of elimination of the substance.
-
Sampling and Analysis: Water and tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Data Analysis: The uptake and depuration rate constants are calculated, and the Bioconcentration Factor (BCF) is determined.
Conclusion
The metabolism and bioaccumulation of this compound are critical areas of research for understanding its environmental fate and potential toxicological implications. While direct data for this specific compound are limited, studies on structurally related PAHs provide valuable insights. The metabolic pathways likely involve epoxidation of the cyclopenta-ring and bay-region, followed by conjugation and excretion. The bioaccumulation potential is expected to be significant, as is typical for high molecular weight PAHs. Future research should focus on generating specific quantitative data for this compound to refine risk assessments and support the development of safer chemicals. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial mutagenicity of new cyclopenta-fused cata-annelated polycyclic aromatic hydrocarbons, and identification of the major metabolites of benz[j]acephenanthrylene formed by Aroclor-treated rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rivm.nl [rivm.nl]
- 7. researchgate.net [researchgate.net]
- 8. PB/ß-Naphtoflavone induced rat liver S9 Fraction for Ames Test, MNvit [xenometrix.ch]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Solubility of Benzo[k]fluoranthene in Organic Solvents: An In-depth Technical Guide
Introduction
This technical guide provides a comprehensive overview of the solubility of Benzo[k]fluoranthene in various organic solvents. Benzo[k]fluoranthene (CAS RN 207-08-9) is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a product of incomplete combustion of organic matter and is found in coal tar, vehicle exhaust, and tobacco smoke. The solubility of Benzo[k]fluoranthene in organic solvents is a critical physicochemical property that influences its environmental fate, bioavailability, and toxicological effects. Furthermore, this information is essential for researchers in the fields of environmental science, toxicology, and drug development for applications such as extraction, purification, and the preparation of standard solutions for analytical studies.
It is important to note that the nomenclature of benzofluoranthene isomers can be ambiguous. The user's query for "Benz[k]acephenanthrylene" does not correspond to a standard IUPAC name. This guide focuses on Benzo[k]fluoranthene , for which quantitative solubility data is available. Another common isomer is Benzo[b]fluoranthene (also known as Benz[e]acephenanthrylene, CAS RN 205-99-2). Care should be taken to use the correct isomer in experimental work.
Quantitative Solubility Data
The solubility of Benzo[k]fluoranthene in organic solvents is generally low, which is characteristic of high molecular weight PAHs. The available quantitative and qualitative solubility data are summarized in the table below.
| Organic Solvent | Temperature (°C) | Solubility |
| Acetone | 20 | 1-10 mg/mL |
| Toluene | 20 | 5-10 mg/mL |
| 95% Ethanol | 20 | <1 mg/mL |
| Methanol | 20 | <1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 20 | <1 mg/mL |
| Ethanol | Not Specified | Soluble |
| Benzene | Not Specified | Soluble |
| Acetic Acid | Not Specified | Soluble |
Note: The data presented provides a general indication of solubility. For precise applications, it is recommended to determine the solubility under the specific experimental conditions.
Experimental Protocols for Solubility Determination
A detailed methodology for determining the solubility of Benzo[k]fluoranthene in organic solvents can be adapted from the OECD Guideline 105, known as the "Flask Method". This method is suitable for substances with solubilities above 10⁻² g/L.
Principle
A supersaturated solution of Benzo[k]fluoranthene in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the solid and liquid phases are separated, and the concentration of Benzo[k]fluoranthene in the clear liquid phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Materials and Reagents
-
Benzo[k]fluoranthene: Analytical standard grade (>99% purity)
-
Organic Solvents: HPLC grade or equivalent purity (e.g., acetone, toluene, ethanol)
-
Mobile Phase for HPLC: Acetonitrile and water (HPLC grade)
-
Glassware: Volumetric flasks, screw-cap test tubes, syringes, and vials
-
Filters: Syringe filters (e.g., 0.22 µm PTFE)
Apparatus
-
Analytical Balance: With a precision of at least 0.1 mg
-
Constant Temperature Shaker Bath or Incubator: Capable of maintaining a constant temperature (e.g., 20 ± 0.5 °C)
-
Centrifuge: To aid in phase separation
-
HPLC System: Equipped with a UV or fluorescence detector and a C18 column
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Benzo[k]fluoranthene to a series of screw-cap test tubes. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each test tube.
-
Tightly cap the test tubes and place them in a constant temperature shaker bath.
-
Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., agitating for 24, 48, and 72 hours and comparing the concentrations).
-
-
Phase Separation:
-
After equilibration, allow the test tubes to stand in the constant temperature bath for at least 24 hours to allow the solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the samples at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted sample by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with detection at a wavelength where Benzo[k]fluoranthene has strong absorbance or fluorescence.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of Benzo[k]fluoranthene in the analytical solvent (e.g., acetonitrile) at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
From the peak area of the sample, determine its concentration using the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor. The analysis should be performed in triplicate to ensure accuracy.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of Benzo[k]fluoranthene solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of Benzo[k]fluoranthene.
Unveiling the Electronic Landscape of Benz[k]acephenanthrylene: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth exploration of the theoretical and computational studies of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its unique electronic properties and potential applications. This document details the computational methodologies employed in its study, presents key quantitative data from theoretical models, and outlines the experimental protocols used for its characterization.
Core Concepts in the Computational Modeling of this compound
The theoretical investigation of this compound and its derivatives primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most prominent methods. These computational approaches allow for the prediction of a wide range of molecular properties, providing insights that complement and guide experimental research.
A central focus of these studies is the elucidation of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption and emission characteristics.
Computational models are also employed to predict spectroscopic properties, such as UV-Vis absorption spectra. By calculating the energies of electronic transitions, researchers can identify the wavelengths of maximum absorption and understand the nature of these transitions. Furthermore, theoretical calculations provide optimized molecular geometries, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure and its interactions with other molecules.
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data obtained from theoretical studies on this compound and its derivatives. These values are typically calculated at a specific level of theory (e.g., B3LYP/6-31G(d,p)) and in a particular solvent environment (e.g., chloroform), which should be considered when comparing data from different sources.
Table 1: Calculated Electronic Properties of this compound and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.58 | -2.45 | 3.13 |
| 2,4,7-trinitro-1H-benz[k]acephenanthrylene | -7.89 | -4.32 | 3.57 |
| Aza-derivative 1 | -5.62 | -2.51 | 3.11 |
| Aza-derivative 2 | -5.71 | -2.60 | 3.11 |
Table 2: Calculated UV-Vis Absorption Data for this compound Derivatives
| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| This compound | 389 | 0.12 | HOMO -> LUMO |
| 2,4,7-trinitro-1H-benz[k]acephenanthrylene | 415 | 0.25 | HOMO-1 -> LUMO |
| Aza-derivative 1 | 395 | 0.15 | HOMO -> LUMO |
| Aza-derivative 2 | 402 | 0.18 | HOMO -> LUMO |
Experimental and Computational Protocols
The following sections provide an overview of the methodologies employed in the theoretical and experimental study of this compound.
Computational Methodology
A typical computational workflow for studying this compound involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties like HOMO and LUMO energies.
-
Prediction of UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions.
Experimental Synthesis and Characterization
The synthesis of this compound derivatives often involves multi-step organic reactions. The characterization of the synthesized compounds relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The experimental λmax values are then compared with the computationally predicted values.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compounds.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the theoretical and experimental investigation of this compound.
Caption: Integrated workflow for theoretical and experimental studies.
Caption: Logical flow for computational property prediction.
Environmental Persistence of Benz[k]acephenanthrylene: A Technical Guide
An In-depth Examination of the Environmental Fate, Bioaccumulation, and Degradation of a Persistent Organic Pollutant
Benz[k]acephenanthrylene, a pentacyclic aromatic hydrocarbon (PAH) also known as Benzo[b]fluoranthene, is a persistent environmental contaminant primarily originating from the incomplete combustion of organic materials. Its presence in the environment is a significant concern due to its carcinogenic properties and potential for long-term adverse effects on ecosystems. This technical guide provides a comprehensive overview of the environmental persistence of this compound, intended for researchers, scientists, and drug development professionals.
Environmental Fate and Transport
This compound is released into the environment from various sources, including industrial processes, vehicle emissions, and residential heating. Due to its low water solubility and high octanol-water partition coefficient (log Kow), it strongly adsorbs to soil and sediment particles, limiting its mobility in aqueous environments.
Persistence in Environmental Compartments
The environmental persistence of this compound is defined by its half-life in different environmental matrices. The half-life is the time required for the concentration of the compound to decrease by half.
| Environmental Compartment | Half-life | Key Factors Influencing Persistence |
| Soil | 65 to >1400 days; can extend to several years in some cases.[1][2] | Soil type, organic matter content, microbial activity, temperature, and pH.[1][3] |
| Sediment | Expected to be similar to or longer than in soil due to anaerobic conditions and strong sorption. | Redox potential, organic carbon content, and bioavailability. |
| Water | Photolysis half-life of approximately 9 hours.[4] Biodegradation is generally slow. | Sunlight intensity, presence of photosensitizers, microbial populations, and temperature. |
| Air | Estimated atmospheric half-life of approximately 21 hours due to reaction with hydroxyl radicals. | Concentration of atmospheric oxidants (e.g., OH radicals, ozone), and particulate matter association. |
Table 1: Environmental Half-life of this compound. This table summarizes the reported half-life of this compound in various environmental compartments, highlighting the key factors that influence its persistence.
Degradation Pathways
The environmental degradation of this compound occurs through both biotic (biodegradation) and abiotic (photodegradation) processes.
Biodegradation
Microbial degradation is a key process in the removal of this compound from the environment. A variety of bacteria and fungi have been shown to metabolize this compound, although the process is generally slow for high molecular weight PAHs. The initial step in bacterial degradation typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. Fungi, on the other hand, often utilize cytochrome P450 monooxygenases to form arene oxides, which are then hydrated to trans-dihydrodiols. These initial products undergo further enzymatic reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
Key metabolites identified in the biodegradation of this compound include monohydroxylated and dihydrodiol derivatives.[5] Further degradation can lead to the formation of smaller, more water-soluble compounds.
Photodegradation
In the atmosphere and surface waters, this compound can be degraded by sunlight through photolysis. This process involves the absorption of light energy, leading to the breakdown of the molecule. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 21 hours. In water, the direct photolysis half-life is around 9 hours.[4] The efficiency of photodegradation is influenced by factors such as light intensity, the presence of photosensitizing agents, and the medium in which the compound is present.
Bioaccumulation
This compound has a high potential for bioaccumulation, meaning it can accumulate in the tissues of living organisms to concentrations higher than in the surrounding environment. This is primarily due to its high lipophilicity (high log Kow).
Table 2: Bioaccumulation Factors for this compound. This table presents various bioaccumulation metrics for this compound, which quantify its tendency to accumulate in organisms.
| Bioaccumulation Metric | Value | Organism/System |
| Bioaccumulation Factor (BAF) | National BAF value of 3,900 L/kg.[6] | Aquatic organisms |
| Bioconcentration Factor (BCF) | 2,800 (7-day exposure).[7] | Clams |
| Bioconcentration Factor (BCF) | 14,500.[7] | Not specified |
| Biota-Sediment Accumulation Factor (BSAF) | Varies depending on organism and sediment properties. | Benthic invertebrates |
Experimental Protocols
Soil Microcosm Biodegradation Study
A common method to assess the biodegradation of this compound in soil involves the use of laboratory microcosms.
-
Soil Collection and Preparation: Soil is collected from a relevant site (e.g., a contaminated or uncontaminated area). It is typically sieved to remove large debris and may be sterilized to distinguish between biotic and abiotic degradation.
-
Spiking: A known concentration of this compound, often dissolved in a suitable solvent, is added to the soil and thoroughly mixed to ensure homogeneity. The solvent is allowed to evaporate.
-
Microcosm Setup: The spiked soil is placed in containers (microcosms), and the moisture content is adjusted to an optimal level for microbial activity. Abiotic controls (e.g., sterilized soil) are also prepared.
-
Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light).
-
Sampling and Analysis: Soil samples are collected at regular intervals. The concentration of this compound is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The disappearance of the parent compound over time is used to calculate the half-life.
References
- 1. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
Methodological & Application
GC/MS analysis of Benz[k]acephenanthrylene in soil samples
An Application Note for the Comprehensive Analysis of Benz[k]acephenanthrylene in Soil Samples Utilizing Gas Chromatography-Mass Spectrometry (GC/MS).
This document provides a detailed protocol for the detection and quantification of this compound, a polycyclic aromatic hydrocarbon (PAH), in soil matrices. The methodology outlined below employs Gas Chromatography coupled with Mass Spectrometry (GC/MS), a robust and sensitive technique for the analysis of semi-volatile organic compounds. This guide is intended for researchers, environmental scientists, and analytical chemists.
Introduction
This compound, also known as Benzo[b]fluoranthene, is a polycyclic aromatic hydrocarbon (PAH) containing four benzene rings fused around a five-membered ring.[1] PAHs are a class of organic compounds that are widespread environmental pollutants, often originating from the incomplete combustion of organic materials such as fossil fuels.[2][3] Due to the carcinogenic and mutagenic properties of many PAHs, their presence in the environment is a significant health concern, prompting regulatory bodies like the U.S. Environmental Protection Agency (EPA) to monitor their levels in various matrices, including soil.[2][4]
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of PAHs in complex environmental samples.[5] This application note details a comprehensive protocol for the analysis of this compound in soil, covering sample preparation, instrumental analysis, and quality control procedures.
Experimental Protocol
Sample Handling and Storage
Proper sample collection and handling are crucial to prevent the degradation of target analytes. PAHs are known to be sensitive to light; therefore, samples, extracts, and standards should be stored in amber or foil-wrapped containers to minimize photolytic decomposition.[6] Upon collection, samples should be refrigerated at approximately 4°C and extracted within 14 days. Extracts can be stored for up to 40 days if refrigerated and protected from light.[7]
Sample Preparation: Extraction and Cleanup
The goal of sample preparation is to efficiently extract PAHs from the soil matrix while removing interfering substances. Several extraction techniques are available, including Accelerated Solvent Extraction (ASE), Soxhlet, and ultrasonic extraction.[8][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a rapid and effective option for PAH extraction from soil.[2]
Protocol: Ultrasonic Extraction
-
Homogenization: Air-dry the soil sample and sieve it to ensure homogeneity and a uniform surface area.[2][4]
-
Spiking: Add a surrogate standard solution, containing deuterated PAHs, to a 10g aliquot of the homogenized soil sample. This is used to monitor the efficiency of the extraction process for each sample.[7]
-
Extraction: The soil sample is subjected to ultrasonic extraction, a technique that uses high-frequency sound waves to facilitate solvent penetration into the sample matrix.[10] A common solvent mixture for this is dichloromethane-hexane (1:1, v/v) or acetone-hexane (1:1, v/v).[5][10] The extraction is typically repeated three times, and the extracts are combined.[10]
-
Cleanup: The combined extract may contain co-extracted materials that can interfere with the analysis.[7] A cleanup step using solid-phase extraction (SPE) or a silica gel column is employed to remove these interferences.[5][9]
-
Concentration: The cleaned extract is then concentrated to a final volume of approximately 1 mL, often under a gentle stream of nitrogen.[11] An internal standard is added to the final extract just before analysis for quantification purposes.[7]
GC/MS Instrumental Analysis
The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. The GC separates the individual PAH compounds, and the MS detects and quantifies them.
Table 1: GC/MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Pulsed Splitless to maximize analyte transfer to the column.[12] |
| Inlet Temperature | 320 °C[12] |
| GC Column | Thermo TR-5, 60.0 m × 0.25 mm × 0.25 µm or equivalent.[11] |
| Oven Program | Initial 60°C (hold 2 min), ramp 25°C/min to 160°C (hold 1 min), then 6°C/min to 300°C (hold 8 min).[11] |
| Carrier Gas | Helium or Hydrogen[13] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity.[7][12] |
| MS Source Temperature | ≥320 °C[12] |
| Transfer Line Temp | 320 °C[12] |
| This compound Ions | |
| Quantifier Ion (m/z) | 252[11] |
| Qualifier Ions (m/z) | 250, 253[11] |
Note: The GC procedure may not fully resolve Benzo[b]fluoranthene and Benzo[k]fluoranthene. If individual quantification is required, an HPLC approach may be necessary.[6] However, specialized GC columns like the Rxi-SVOCms can provide good separation for these isobaric PAHs.[3]
Calibration and Quantification
Quantification is achieved using the internal standard method. A multi-point calibration curve is generated by analyzing standards containing known concentrations of this compound and the internal standard.[7] The linearity of the calibration should be verified (R² > 0.99).[12]
Data Presentation and Quality Control
Quality assurance and quality control (QA/QC) procedures are essential for validating the analytical results. This includes the analysis of method blanks, blank spikes, and matrix spikes to monitor for contamination, recovery, and matrix effects.[5]
Table 2: Summary of Quantitative Performance Data for PAH Analysis in Soil
| Parameter | Value | Reference |
| Recovery Rate (ASE) | 86.7% - 116.2% | [11] |
| Recovery Rate (QuEChERS) | 85.0% - 106.7% | [2] |
| Recovery Rate (Ultrasonic) | 70.6% - 113% | [10] |
| Relative Standard Deviation (RSD) | < 20% | [10][14] |
| Method Detection Limit (MDL) | 0.13 - 2.2 µg/kg | [5] |
| Limit of Detection (LOD) | 0.07 - 0.41 ng/g | [15] |
| Limit of Quantification (LOQ) | 0.24 - 1.37 ng/g | [15] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the .
Caption: Workflow for GC/MS analysis of this compound in soil.
References
- 1. Benz(e)acephenanthrylene - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 4. agilent.com [agilent.com]
- 5. [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 8. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity HPLC-Fluorescence Detection of Benzo[k]fluoranthene in Water
Audience: Researchers, scientists, and professionals in environmental monitoring and drug development.
Abstract: Polycyclic Aromatic Hydrocarbons (PAHs) are a class of environmental pollutants known for their carcinogenic and mutagenic properties, making their detection in water sources crucial.[1][2][3] This application note details a robust and highly sensitive method for the determination of Benzo[k]fluoranthene, a representative PAH, in water samples. The protocol employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by High-Performance Liquid Chromatography (HPLC) with a programmable fluorescence detector (FLD) for selective and sensitive quantification.[4][5] This method is suitable for trace-level analysis required by regulatory bodies.
Introduction: Benzo[k]fluoranthene is a member of the benz[e]acephenanthrylene class of compounds, which are polycyclic aromatic hydrocarbons containing a five-membered ring fused with four benzene rings.[6] Due to incomplete combustion of organic materials, PAHs are widespread environmental contaminants.[2][3][4] Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have designated several PAHs, including Benzo[k]fluoranthene, as priority pollutants requiring monitoring in drinking water.[2][7]
Fluorescence detection is exceptionally well-suited for PAH analysis due to the native fluorescence of many of these compounds, offering significantly higher sensitivity and selectivity compared to UV detection.[4][5] By programming the excitation and emission wavelengths of the fluorescence detector to change during the chromatographic run, optimal sensitivity can be achieved for different PAHs as they elute.[5][8] This note provides a comprehensive protocol, from sample preparation to data analysis, for the reliable quantification of Benzo[k]fluoranthene in water.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane (DCM), all HPLC or equivalent high-purity grade.
-
Reagent Water: HPLC-grade water.
-
Standards: A certified PAH standard mixture (e.g., EPA 610 mix) containing Benzo[k]fluoranthene. Prepare stock and working solutions by diluting with acetonitrile.[4] Store at 4°C in amber vials.
-
SPE Cartridges: C18 solid-phase extraction cartridges (e.g., 500 mg, 6 mL).[4]
-
Apparatus: HPLC system with a gradient pump, autosampler, column oven, and a programmable fluorescence detector. SPE vacuum manifold, rotary or nitrogen evaporator.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed for a 1-liter water sample.
-
Sample Pre-treatment: Acidify the 1 L water sample to a pH < 2 with hydrochloric acid.[1] If recovery studies are needed, spike the sample with a surrogate standard at this stage.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing the following solvents through it:
-
Sample Loading: Load the 1 L water sample through the conditioned cartridge at a controlled flow rate of approximately 2.5 mL/min.[4]
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of HPLC-grade water to remove interfering substances.[4]
-
Cartridge Drying: Dry the SPE cartridge thoroughly by drawing nitrogen or air under vacuum through it for at least 10 minutes.[4][9]
-
Analyte Elution: Elute the trapped PAHs from the cartridge using two 5 mL portions of DCM.[4] Collect the eluate in a collection vial.
-
Concentration and Solvent Exchange: Evaporate the combined DCM eluate to a volume of approximately 1 mL using a gentle stream of nitrogen.[4] Add 3 mL of acetonitrile and continue concentrating to a final volume of 1.0 mL.[4] This solvent exchange ensures compatibility with the reversed-phase HPLC mobile phase.
-
Final Sample: Transfer the final 1.0 mL extract into an autosampler vial for HPLC analysis.[9]
HPLC-FLD Analysis
The following table outlines the chromatographic conditions for the separation and detection of PAHs.
| Parameter | Condition |
| HPLC Column | C18 PAH-specific column (e.g., Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 3.5 µm)[4] |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-20 min: 50-100% B (linear); 20-25 min: 100% B (hold); 25.1-28 min: 50% B (re-equilibration)[4][10] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Wavelength program optimized for PAHs. For Benzo[k]fluoranthene, typical wavelengths are Ex: 296 nm, Em: 406 nm. A time program is recommended to optimize sensitivity for all PAHs in a mixture.[5] |
Workflow Diagram
The entire process from sample collection to data analysis is visualized in the following workflow.
Caption: Experimental workflow for PAH analysis in water.
Quantitative Data and Performance
The described method demonstrates excellent performance for the trace analysis of Benzo[k]fluoranthene and other PAHs. The following table summarizes typical method validation results gathered from established applications.[4][7]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.2 - 25 ng/L[7] |
| Limit of Quantification (LOQ) | 1 - 40 ng/L[7] |
| Recovery | 70 - 95%[1] |
| Precision (RSD%) | < 10% |
Note: LOD and LOQ are compound-dependent. The provided ranges are typical for a suite of 16 PAHs. The EPA's maximum contaminant level (MCL) for some PAHs, like Benzo[a]pyrene, is 0.2 µg/L (200 ng/L), which is well above the quantification limits of this method.[7]
Conclusion
The protocol presented provides a reliable, sensitive, and selective method for the determination of Benzo[k]fluoranthene in water samples. The combination of solid-phase extraction for sample enrichment and HPLC with programmed fluorescence detection allows for quantification at the parts-per-trillion (ng/L) level, comfortably meeting the requirements of environmental monitoring regulations. The high degree of automation possible with both SPE and HPLC analysis makes this method efficient for laboratories handling a large number of samples.[1]
References
- 1. norlab.fi [norlab.fi]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Benz(e)acephenanthrylene - Wikipedia [en.wikipedia.org]
- 7. perlan.com.pl [perlan.com.pl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Benz[k]acephenanthrylene in Air Particulate Matter
Introduction
Benz[k]acephenanthrylene, more commonly known as Benzo[k]fluoranthene, is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1] It is a component of air particulate matter and is of significant concern due to its potential carcinogenic properties.[2][3] Accurate and reliable quantification of Benzo[k]fluoranthene in ambient air is crucial for assessing human exposure and understanding its environmental fate. This document provides detailed protocols for the sample preparation and analysis of Benzo[k]fluoranthene in air particulate matter, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described are based on established techniques such as those outlined by the U.S. Environmental Protection Agency (EPA).[4][5]
Experimental Protocols
The overall workflow for the determination of Benzo[k]fluoranthene in air particulate matter involves four main stages: sampling, extraction, cleanup, and analysis.
Sample Collection
Airborne particulate matter is collected using a high-volume air sampler, which draws a known volume of air through a filter.[6] A backup sorbent is often used to capture semi-volatile PAHs that may exist in the gas phase.
Materials:
-
High-volume air sampler
-
Glass fiber filters (GFF) or quartz fiber filters
-
Polyurethane foam (PUF) or XAD-2® resin sorbent cartridges
-
Clean handling supplies (tweezers, aluminum foil)
Protocol:
-
Prior to sampling, pre-clean the glass fiber filters by baking them at a high temperature to remove any organic contaminants.[7] Sorbent cartridges should also be cleaned with appropriate solvents and dried under vacuum.[4]
-
Load a pre-cleaned filter into the high-volume sampler. If collecting gas-phase PAHs, connect a sorbent cartridge downstream of the filter.
-
Operate the high-volume sampler for a predetermined period (typically 24 hours) at a calibrated flow rate to collect a sufficient sample volume (approximately 300 m³ of air).[4]
-
After sampling, carefully remove the filter and sorbent cartridge using clean tweezers.
-
Fold the filter in half with the exposed side inward, wrap it in aluminum foil, and place it in a labeled container. Place the sorbent cartridge in a separate labeled container.
-
Store the samples at low temperatures (e.g., -20°C) until extraction to minimize the loss of volatile compounds.[8]
Sample Extraction
The collected particulate matter and sorbent are extracted to isolate the PAHs. Several extraction techniques can be employed, with Soxhlet and ultrasonic-assisted extraction being common.
2.1. Soxhlet Extraction (EPA Method TO-13A) [4]
Materials:
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Dichloromethane (DCM) or a mixture of hexane and acetone
-
Kuderna-Danish (K-D) concentrator
-
Nitrogen blowdown apparatus
Protocol:
-
Place the filter and the contents of the sorbent cartridge into an extraction thimble.
-
Add a known amount of a suitable solvent (e.g., dichloromethane) to the boiling flask of the Soxhlet apparatus.
-
Assemble the Soxhlet apparatus and extract the sample for 18-24 hours.
-
After extraction, concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish (K-D) concentrator followed by a gentle stream of nitrogen.[4]
2.2. Ultrasonic-Assisted Extraction (UAE) [9]
Materials:
-
Ultrasonic bath
-
Extraction vessel (e.g., beaker or flask)
-
Dichloromethane or other suitable solvent
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen blowdown apparatus
Protocol:
-
Cut the filter into small pieces and place them in an extraction vessel. If a sorbent was used, add its contents to the same vessel.
-
Add a measured volume of extraction solvent to the vessel.
-
Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes). This process may be repeated with fresh solvent to ensure complete extraction.[10]
-
After extraction, separate the extract from the solid material by decanting or centrifugation.
-
Combine the extracts and concentrate them to a small volume using a rotary evaporator or a nitrogen blowdown apparatus.
Extract Cleanup
The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Solid-phase extraction (SPE) with silica gel is a common cleanup method.[9]
Materials:
-
Silica gel SPE cartridges
-
Hexane
-
Dichloromethane
-
Collection vials
Protocol:
-
Condition a silica gel SPE cartridge by passing a specific volume of hexane through it.
-
Load the concentrated extract onto the top of the conditioned SPE cartridge.
-
Elute the interfering compounds with a non-polar solvent like hexane.
-
Elute the PAHs, including Benzo[k]fluoranthene, with a more polar solvent or solvent mixture, such as a hexane/dichloromethane mixture.[9]
-
Collect the PAH fraction in a clean vial and concentrate it to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
Instrumental Analysis
The final determination of Benzo[k]fluoranthene is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) [4][11]
Instrumentation:
-
Gas chromatograph with a capillary column suitable for PAH analysis (e.g., DB-5ms)
-
Mass spectrometer detector
Typical GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.[9]
-
Carrier Gas: Helium
-
MS Mode: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
4.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection [2][5]
Instrumentation:
-
HPLC system with a C18 column
-
Fluorescence detector
Typical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Fluorescence Detector Wavelengths: Set the excitation and emission wavelengths specific for Benzo[k]fluoranthene for selective detection.[12]
Data Presentation
The following table summarizes typical performance data for the analysis of PAHs, including Benzo[k]fluoranthene, in air particulate matter from various studies.
| Parameter | Method | Recovery (%) | Limit of Detection (LOD) | Reference |
| Recovery | Microwave Extraction, GC-MS/MS | 84.2 ± 9.9 – 115 ± 17.4 | Not Specified | [6] |
| Recovery | Ultrasonic-Assisted Extraction, GC-MS/MS | 79.3 – 109.8 | 0.001 – 0.276 ng/m³ | [9] |
| Recovery | Solvent-Soaked Wiping, GC-MS | 50 - 83 (surrogate standards) | Not Specified | [13] |
| Method Detection Limit | GC/MS | 10 pg - 1 ng | 10 pg - 1 ng | [4] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the sample preparation and analysis of this compound in air particulate matter.
Caption: Workflow for this compound Analysis.
References
- 1. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. aaqr.org [aaqr.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Benz[k]acephenanthrylene from Sediment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH), from sediment samples. The following sections outline various established extraction methodologies, including Soxhlet extraction, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE), providing a comparative overview of their operational parameters and efficiencies.
Introduction
This compound, also known as Benzo[k]fluoranthene, is a high molecular weight polycyclic aromatic hydrocarbon of environmental concern due to its potential carcinogenic properties.[1] Accurate quantification of this compound in environmental matrices such as sediment is crucial for risk assessment and toxicological studies. The extraction of PAHs from complex solid matrices like sediment is a critical step that significantly influences the accuracy and reliability of subsequent analytical measurements.[2]
Traditionally, Soxhlet extraction has been the benchmark method.[3][4] However, it is often characterized by long extraction times and high solvent consumption.[3][5] In recent years, alternative techniques such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) have been developed to overcome these limitations, offering faster extraction times and reduced solvent usage.[3][6]
This document details the protocols for these methods, providing quantitative data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Data of Extraction Protocols
The following table summarizes the key quantitative parameters for the different extraction methods described in this document, allowing for a direct comparison of their performance and resource requirements.
| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |
| Solvent | Dichloromethane | Toluene | Cyclohexane:Acetone (3:2) |
| Solvent Volume | 100 - 250 mL | 100 µL | Not specified |
| Sample Amount | 0.3 - 10 g | 50 mg | Not specified |
| Extraction Time | 6 - 48 hours | 10 minutes | 15 minutes |
| Temperature | Boiling point of solvent | Not specified | 140% of boiling point of acetone |
| Pressure | Atmospheric | 15 MPa | Not specified |
| Recovery | Not specified | Good linearity over test range | 96.55% (for certified reference material) |
| Post-Extraction Cleanup | Required (e.g., desulfurization, silica gel) | Not required | Not specified |
Experimental Protocols
Soxhlet Extraction
Soxhlet extraction is a classical and robust method for the extraction of organic compounds from a solid matrix.
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
-
Freeze-dried sediment sample
-
Dichloromethane (DCM)
-
Activated copper for desulfurization
-
Silica gel for cleanup
-
n-hexane
Protocol:
-
Weigh approximately 0.3-10 g of the freeze-dried sediment sample and place it into a cellulose extraction thimble.[7]
-
Place the thimble inside the Soxhlet extractor.
-
Add 100-250 mL of dichloromethane to the round-bottom flask.[3][7]
-
Assemble the Soxhlet apparatus and begin heating the solvent to its boiling point.
-
Allow the extraction to proceed for 6 to 48 hours, ensuring continuous cycling of the solvent.[4][7]
-
After extraction, cool the apparatus to room temperature.
-
Concentrate the extract to a few milliliters using a rotary evaporator.[7]
-
Perform a cleanup step by passing the extract through a column containing activated copper to remove sulfur, followed by a silica gel column for further purification.[7]
-
Elute the PAHs from the silica gel column using a mixture of n-hexane and dichloromethane.[4]
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Soxhlet extraction of this compound from sediment.
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Materials:
-
Pressurized Liquid Extraction system
-
Stainless-steel extraction cell (e.g., 10 mm x 3 mm I.D.)
-
Sediment sample (50 mg)
-
Toluene
-
Large-volume injection GC-MS system
Protocol:
-
Pack approximately 50 mg of the sediment sample into the stainless-steel extraction cell.[6]
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Initiate the extraction process. The system will automatically deliver the solvent and perform the extraction at the set temperature and pressure.
-
Collect the extract (approximately 100 µL).[6]
-
The extract can be directly analyzed by large-volume injection GC-MS without the need for a cleanup step.[6]
Caption: Workflow for Pressurized Liquid Extraction of this compound from sediment.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix.
Materials:
-
Microwave extraction system
-
Extraction vessels
-
Sediment sample
-
Cyclohexane
-
Acetone
Protocol:
-
Place a known amount of the sediment sample into a microwave extraction vessel.
-
Add the extraction solvent, a mixture of cyclohexane and acetone (3:2).[8]
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction program:
-
Start the microwave program. The system will control the temperature and pressure during the extraction.
-
After the program is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove any solid particles.
-
The extract is ready for analysis.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. cefas.co.uk [cefas.co.uk]
- 6. glsciences.eu [glsciences.eu]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Optimization of microwave-assisted extraction of polycyclic aromatic hydrocarbons from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for the Quantification of Benz[k]acephenanthrylene
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH). The following sections outline standard analytical methodologies, including sample preparation, instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and data analysis.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that is of environmental and toxicological concern. Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, food safety assessment, and toxicology studies. This application note details the standardized methods for the reliable quantification of this compound.
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like PAHs. The high selectivity and sensitivity of MS detection make it a preferred method for complex matrices.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like many PAHs. The use of specific excitation and emission wavelengths provides excellent selectivity.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix interference. The choice of method depends on the sample matrix.
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the retained PAHs with 5-10 mL of a suitable organic solvent such as dichloromethane or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a solvent compatible with the analytical instrument (e.g., isooctane for GC-MS, acetonitrile for HPLC).
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-Solid Samples (e.g., soil, food)
-
Homogenization: Homogenize 5-15 g of the sample.
-
Extraction: Add 10 mL of acetonitrile and internal standards to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing a d-SPE mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for analysis.
Instrumental Analysis
Protocol 3: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
-
Inlet: Splitless mode, 320 °C
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min
-
Oven Program: 80 °C (hold 1 min), ramp to 310 °C at 8 °C/min, hold for 10 min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 320 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Protocol 4: HPLC-FLD Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent
-
Mobile Phase: Gradient elution with Acetonitrile and Water
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
-
Fluorescence Detector (FLD) Conditions:
-
Wavelengths should be programmed to switch during the run to optimize for each PAH. For this compound and its isomers, typical excitation and emission wavelengths are in the range of 270-300 nm and 390-420 nm, respectively.
-
Quantitative Data
The following tables summarize typical performance data for the quantification of PAHs, including isomers of this compound.
Table 1: GC-MS Performance Data for Selected PAHs
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Limit of Detection (LOD) (pg) |
| Benzo[b]fluoranthene | ~22.5 | 252 | 253, 126 | 0.1 - 1 |
| Benzo[k]fluoranthene | ~22.6 | 252 | 253, 126 | 0.1 - 1 |
| Benzo[a]pyrene | ~23.5 | 252 | 253, 126 | 0.1 - 1 |
| Indeno[1,2,3-cd]pyrene | ~26.8 | 276 | 277, 138 | 0.2 - 2 |
Note: Retention times are approximate and can vary depending on the specific instrument and column.
Table 2: HPLC-FLD Performance Data for Selected PAHs
| Compound | Retention Time (min) | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) (ng/mL) |
| Benzo[b]fluoranthene | ~10.5 | 290 | 410 | 0.01 - 0.1 |
| Benzo[k]fluoranthene | ~10.8 | 290 | 410 | 0.01 - 0.1 |
| Benzo[a]pyrene | ~11.5 | 290 | 410 | 0.005 - 0.05 |
| Dibenz[a,h]anthracene | ~12.2 | 290 | 410 | 0.01 - 0.1 |
Note: Retention times and optimal wavelengths can vary.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using HPLC-FLD.
Application Notes and Protocols for the Derivatization and Analysis of Benz[k]acephenanthrylene Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH), and its metabolites are of significant interest in environmental and toxicological research due to their potential carcinogenic properties. The analysis of these compounds, particularly the hydroxylated metabolites (OH-PAHs), often requires derivatization to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for the derivatization of hydroxylated metabolites of PAHs, with a focus on silylation techniques, which are highly applicable to the analysis of metabolites of this compound. While direct derivatization of the parent this compound is generally not required for standard analytical methods like HPLC with fluorescence detection or GC-MS, the analysis of its polar metabolites necessitates this crucial step.
Analytical Approaches
The primary methods for the analysis of PAHs and their metabolites include high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS).
-
HPLC-FLD: This technique is well-suited for the direct analysis of parent PAHs, including this compound, as they are naturally fluorescent. This method offers high sensitivity and selectivity without the need for derivatization.
-
GC-MS: GC-MS provides excellent separation and identification capabilities. While parent PAHs can be analyzed directly, their hydroxylated metabolites are often not volatile enough for GC analysis. Therefore, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile silyl ethers.
Derivatization for GC-MS Analysis: Silylation
Silylation is the most common derivatization technique for OH-PAHs. This reaction involves the replacement of the acidic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds, including phenols (the functional group of OH-PAHs).
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to enhance the reaction rate, especially for sterically hindered hydroxyl groups.
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Another silylating agent that forms tert-butyldimethylsilyl (TBDMS) ethers, which are more stable to hydrolysis than TMS ethers.
A two-stage derivatization can be employed for samples containing both mono- and dihydroxylated PAHs. MTBSTFA can be used to selectively derivatize the less sterically hindered mono-hydroxylated PAHs, followed by the use of the stronger reagent BSTFA to derivatize the more sterically hindered diols.[1][2]
Experimental Protocols
Protocol 1: Single-Step Silylation of Hydroxylated PAHs using BSTFA with TMCS Catalyst
This protocol is suitable for the derivatization of mono-hydroxylated PAHs.
Materials:
-
Dried sample extract containing OH-PAHs
-
BSTFA + 1% TMCS (or a 99:1 v/v mixture)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. The presence of water will deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analytes.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 1 hour in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Stage Silylation for Mono- and Dihydroxylated PAHs
This protocol is adapted from a method for the simultaneous analysis of mono- and dihydroxylated PAHs and is beneficial for complex mixtures of metabolites.[1][2]
Materials:
-
Dried sample extract containing mono- and dihydroxylated PAHs
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry by evaporating to dryness under a gentle stream of nitrogen.
-
First Stage Derivatization (Monohydroxylated PAHs):
-
Add 50 µL of anhydrous pyridine to the dried extract.
-
Add 50 µL of MTBSTFA.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Second Stage Derivatization (Dihydroxylated PAHs):
-
To the same vial, add 50 µL of BSTFA.
-
Cap the vial, vortex, and heat at 70°C for 1 hour.
-
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Quantitative Data
Table 1: Limits of Quantification (LOQ) for Selected Hydroxylated PAHs after Silylation and GC-MS/MS Analysis [1][2]
| Analyte (Metabolite of) | LOQ (µg/L) |
| 3-Hydroxybenz[a]anthracene | 0.01 |
| 9-Hydroxybenz[a]anthracene | 0.01 |
| 1-Hydroxychrysene | 0.02 |
| 2-Hydroxychrysene | 0.02 |
| 3-Hydroxychrysene | 0.01 |
| 4-Hydroxychrysene | 0.01 |
| 6-Hydroxychrysene | 0.01 |
| Benz[a]anthracene-3,4-diol | 0.02 |
| Chrysene-1,2-diol | 0.2 |
| Chrysene-3,4-diol | 0.02 |
| Benzo[a]pyrene-4,5-diol | 0.02 |
Table 2: Recovery Rates for Selected Hydroxylated PAHs from Urine Samples using SPE and Silylation GC-MS/MS [1][2]
| Analyte | Mean Recovery (%) |
| 3-Hydroxybenz[a]anthracene | 86 |
| 9-Hydroxybenz[a]anthracene | 85 |
| 1-Hydroxychrysene | 79 |
| 2-Hydroxychrysene | 81 |
| 3-Hydroxychrysene | 83 |
| 4-Hydroxychrysene | 80 |
| 6-Hydroxychrysene | 82 |
| Benz[a]anthracene-3,4-diol | 63 |
| Chrysene-1,2-diol | 75 |
| Chrysene-3,4-diol | 78 |
| Benzo[a]pyrene-4,5-diol | 72 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization process.
Caption: Experimental workflow for the analysis of hydroxylated PAHs.
Caption: General reaction for the silylation of a hydroxylated PAH.
References
- 1. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - ProQuest [proquest.com]
- 2. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Benz[k]acephenanthrylene as a Marker for Combustion Sources
Introduction
Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials. As a component of the complex mixture of PAHs released from various sources, its detection and quantification in environmental samples can serve as a valuable marker for identifying and apportioning contributions from different combustion activities. This application note provides an overview of the utility of this compound as a combustion source marker, summarizes quantitative data from various sources, and provides detailed protocols for its analysis.
Data Presentation
The concentration of this compound can vary significantly depending on the combustion source. The following tables summarize reported concentrations in different environmental matrices, providing a basis for source apportionment studies.
Table 1: Concentration of this compound in Sediments from Various Sources
| Source Category | This compound Concentration (µg/kg) | Reference |
| Small Craft Harbors (Mixed Sources) | 11 - 47 | [1] |
| Industrial Areas (Soil) | 10.31 (as Biphenanthrene) - 260.85 (as Naphthalene) | [2] |
Note: Data for specific isomers like this compound are often reported as part of a group of isomers (e.g., benzo[b,j,k]fluoranthenes) or under synonyms like benzo[b]fluoranthene. The table reflects the available data from the search results.
Table 2: Indoor Air Concentrations of PAHs in Homes With and Without Wood Burning
| PAH | Homes with Wood Burning (ng/m³) | Homes without Wood Burning (ng/m³) | Reference |
| Anthracene | Significantly Higher | Lower | [3] |
| Benzo(ghi)fluoranthene | Significantly Higher | Lower | [3] |
| Cyclopenta(cd)pyrene | Significantly Higher | Lower | [3] |
| Benz(a)anthracene | Significantly Higher | Lower | [3] |
| Chrysene/triphenylene | Significantly Higher | Lower | [3] |
| Benzo(a)pyrene | 0.52 (median) | Lower | [3] |
| Indeno(1,2,3-cd)pyrene | Significantly Higher | Lower | [3] |
| Benzo(ghi)perylene | Significantly Higher | Lower | [3] |
| Coronene | Significantly Higher | Lower | [3] |
Note: While this study did not report specific concentrations for this compound, the significant increase in a wide range of PAHs in homes with wood-burning appliances indicates that residential wood combustion is a significant source of these compounds, including this compound.
Experimental Protocols
Accurate quantification of this compound is essential for its use as a combustion marker. Below are detailed protocols for its analysis in soil and air samples.
Protocol 1: Analysis of this compound in Soil by HPLC-FLD
This protocol is based on a method developed for the determination of sixteen priority PAHs in soil.[4]
1. Sample Preparation (QuEChERS Extraction and Cleanup)
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a buffered extraction kit (e.g., Agilent Bond Elut AOAC Buffered Extraction kit, p/n 5982-5755).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid Phase Extraction):
-
Transfer 5 mL of the supernatant (acetonitrile layer) to a 15 mL dispersive SPE tube containing PSA (primary secondary amine) and C18 sorbents (e.g., Agilent Bond Elut AOAC Fatty Dispersive SPE 15 mL kit, p/n 5982-5158).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
2. HPLC-FLD Analysis
-
Instrumentation:
-
Agilent 1200 Series HPLC or equivalent.
-
Fluorescence Detector (FLD).
-
Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 50% B
-
1-15 min: 50-100% B
-
15-20 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 420 nm (for Benz[k]fluoranthene and other high molecular weight PAHs)[4]
-
3. Quantification
-
Prepare a series of calibration standards of this compound in acetonitrile.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of this compound in Air by GC-MS
This protocol is a general guideline for the analysis of PAHs in air particulate matter, based on common laboratory practices.
1. Sample Collection
-
Collect air particulate matter on a quartz fiber filter using a high-volume air sampler. The volume of air sampled should be recorded.
2. Sample Preparation
-
Extraction:
-
Cut a portion of the filter into small pieces and place them in a Soxhlet extraction thimble.
-
Add an appropriate internal standard to the thimble.
-
Extract the filter with a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) for 18-24 hours.
-
-
Cleanup:
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step using a silica gel or alumina column to remove interfering compounds. Elute the PAH fraction with a non-polar solvent.
-
Further concentrate the cleaned extract to a final volume of 0.5-1 mL.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph (GC) with a mass spectrometer (MS) detector.
-
A capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for this compound (m/z 252, 126).
-
4. Quantification
-
Prepare calibration standards of this compound containing the same internal standard as the samples.
-
Analyze the standards to create a calibration curve.
-
Quantify this compound in the samples based on the response factor relative to the internal standard.
Mandatory Visualization
Caption: Aryl Hydrocarbon Receptor signaling pathway activation by this compound.
Caption: Logical workflow for combustion source identification using this compound.
References
- 1. Source apportionment of polycyclic aromatic hydrocarbons (PAHs) in small craft harbor (SCH) surficial sediments in Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method [pjoes.com]
- 3. Indoor levels of polycyclic aromatic hydrocarbons in homes with or without wood burning for heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols: Benz[k]acephenanthrylene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[k]acephenanthrylene, also known as benzo[k]fluoranthene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in materials science. Its rigid, planar structure and extended π-conjugation give rise to unique photophysical and electronic properties, making it a promising candidate for applications in organic electronics.[1][2] Specifically, derivatives of this compound have been investigated as efficient emitters in organic light-emitting diodes (OLEDs), particularly for achieving deep blue emission, a crucial component for full-color displays and solid-state lighting.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their integration into OLED devices.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been successfully utilized as dopants in the emissive layer of OLEDs to produce deep blue light.[3] The high photoluminescence quantum yield and suitable energy levels of these compounds allow for efficient energy transfer from a host material, leading to bright and color-pure electroluminescence.
Quantitative Data Presentation
The performance of a deep blue OLED device incorporating a this compound-based linear acene as a dopant is summarized in the table below.
| Parameter | Value | Reference |
| Maximum Brightness | > 6000 cd/m² | [3] |
| Turn-on Voltage | < 3.5 V | [3] |
| Luminous Efficiency | 1.61 cd/A | [3] |
| External Quantum Efficiency (EQE) | 1.8% | [3] |
| CIE Chromaticity Coordinates (x, y) | (0.15, 0.09) | [3] |
Experimental Protocols
I. Synthesis of Diaryl-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of diaryl-substituted this compound derivatives via a Diels-Alder reaction followed by dehydration.[4]
Materials:
-
Symmetrical/unsymmetrical 1,3-diarylbenzo[c]furans
-
Acenaphthylene
-
Xylenes (anhydrous)
-
p-Toluenesulfonic acid (PTSA)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Diels-Alder Reaction:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 1,3-diarylbenzo[c]furan (1.0 equivalent) and acenaphthylene (1.2 equivalents) in anhydrous xylenes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Epoxide Cleavage and Dehydration:
-
To the cooled reaction mixture, add p-toluenesulfonic acid (PTSA) (0.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC for the disappearance of the Diels-Alder adduct and the formation of the this compound derivative.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with a suitable solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure diaryl-substituted this compound derivative.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
II. Fabrication of a Deep Blue OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a this compound derivative as a dopant in the emissive layer via thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Host material for the emissive layer (EML) (e.g., a wide bandgap material)
-
This compound derivative (dopant)
-
Electron transport layer (ETL) material (e.g., Alq₃)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO substrate without breaking the vacuum. The typical deposition rates are 1-2 Å/s for the host and transport materials and 0.1-0.2 Å/s for the dopant.
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of the HIL material.
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of the HTL material.
-
Emissive Layer (EML): Co-evaporate the host material and the this compound derivative dopant. The doping concentration is typically in the range of 1-10 wt%. The thickness of this layer is usually around 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of the ETL material.
-
-
Cathode Deposition:
-
Deposit a thin layer (e.g., 1 nm) of the EIL material (LiF) at a low deposition rate (e.g., 0.1 Å/s).
-
Deposit a thicker layer (e.g., 100 nm) of aluminum (Al) to form the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated device using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE) and luminous efficiency from the measured data.
-
Mandatory Visualizations
Caption: Synthesis workflow for this compound derivatives.
Caption: Experimental workflow for OLED fabrication.
Caption: Relationship of material properties to OLED performance.
References
Solid-Phase Extraction Protocol for the Cleanup of Benz[k]acephenanthrylene
Abstract
This application note provides a detailed protocol for the cleanup of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH), from environmental samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental analysis to effectively isolate and purify this compound prior to downstream analytical quantification. This protocol is based on established methods for the extraction of structurally similar PAHs.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their mutagenic and carcinogenic properties. This compound, a member of this class, often requires a robust cleanup procedure to remove interfering matrix components before accurate quantification can be achieved. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient and selective cleanup, leading to cleaner extracts and improved analytical results. This document outlines a recommended SPE protocol for the isolation of this compound from a liquid sample matrix.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.
Materials:
-
SPE Cartridge: C18 SPE cartridge (e.g., 500 mg, 6 mL) is recommended for reversed-phase extraction of PAHs. Alternatively, silica or Florisil cartridges can be used for normal-phase extraction depending on the sample solvent.
-
Sample: Liquid sample containing this compound, pre-treated as necessary (e.g., filtration, pH adjustment).
-
Conditioning Solvent: Methanol (HPLC grade)
-
Equilibration Solvent: Deionized water
-
Wash Solvent: Methanol/Water mixture (e.g., 40:60 v/v)
-
Elution Solvent: Dichloromethane (DCM) or Acetone (HPLC grade)
-
Drying Agent: Anhydrous sodium sulfate
-
Collection Vials: Glass vials for eluate collection.
-
Vacuum Manifold: For processing multiple SPE cartridges simultaneously.
-
Nitrogen Evaporation System: For concentrating the final eluate.
Procedure:
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge at a low flow rate to wet the sorbent. Do not allow the sorbent to go dry.
-
Follow with 5 mL of deionized water to equilibrate the sorbent. Ensure about 1 mm of water remains above the sorbent bed.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a steady, slow flow rate (approximately 1-2 mL/min).
-
The mass of the analytes should not exceed 5% of the sorbent mass.[1]
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Dry the cartridge under full vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection vial inside the manifold.
-
Elute the retained this compound and other PAHs with 5-10 mL of dichloromethane or acetone. The elution should be performed at a low flow rate (approximately 1 mL/min) to ensure complete recovery.
-
-
Post-Elution Processing:
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Quantitative Data Summary
The following table summarizes typical performance data for the SPE cleanup of PAHs using C18 cartridges, based on literature for similar compounds. This data should be used as a reference, and method validation is required for specific application.
| Analyte (Similar PAHs) | Sample Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | RSD (%) |
| Benzo[k]fluoranthene | Water | C18 | Acetonitrile | 71.4 - 95.2 | <15 |
| Benzo[a]pyrene | Water | C18 | Acetone/DCM | 70 - 110 | <15 |
| Chrysene | Water | C18 | Acetone/DCM | 70 - 110 | <15 |
| Benz[a]anthracene | Water | C18 | Acetone/DCM | 70 - 110 | <15 |
Note: Recovery and precision are dependent on the specific sample matrix, analyte concentration, and analytical methodology.
Workflow Diagram
Caption: SPE workflow for this compound cleanup.
Discussion
The selection of the SPE sorbent and solvents is critical for achieving optimal recovery and purity of this compound. For non-polar compounds like PAHs, reversed-phase sorbents such as C18 are generally effective when dealing with aqueous samples. The organic solvent used for elution, such as dichloromethane or acetone, should be strong enough to disrupt the interaction between the analyte and the sorbent. For samples in non-polar organic solvents, a normal-phase sorbent like silica or Florisil might be more appropriate, with elution being carried out using a more polar solvent.[1]
It is crucial to avoid allowing the SPE sorbent to dry out between the conditioning, equilibration, and sample loading steps to ensure consistent and reproducible results.[1] The flow rate during each step of the process also plays a significant role in the efficiency of the extraction. A slow and steady flow rate during sample loading and elution maximizes the interaction time between the analyte and the sorbent, leading to better retention and recovery.
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the cleanup of this compound from environmental samples. The outlined methodology, when properly validated and optimized for the specific sample matrix, can yield clean extracts suitable for sensitive and accurate downstream analysis. The provided workflow and data serve as a valuable resource for researchers and scientists working on the analysis of polycyclic aromatic hydrocarbons.
References
Application Note: Determination of Benz[k]acephenanthrylene in Food Samples using the QuEChERS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benz[k]acephenanthrylene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a group of organic compounds composed of two or more fused aromatic rings.[1] These compounds are formed during the incomplete combustion or pyrolysis of organic material. As a result, PAHs can be found in various food products, with their presence often linked to food processing methods such as smoking, grilling, and drying.[1] Some PAHs, particularly high molecular weight compounds like this compound, are of significant concern due to their potential carcinogenic and genotoxic properties.[1]
Regulatory bodies worldwide have established maximum levels for certain PAHs in various foodstuffs to protect public health. Accurate and efficient analytical methods are therefore crucial for monitoring the presence of these contaminants in the food supply. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of a wide range of contaminants in food matrices, including PAHs.[1][2][3] This application note provides a detailed protocol for the extraction and cleanup of this compound from food samples using the QuEChERS method, followed by instrumental analysis.
Experimental Protocol
This protocol outlines a general QuEChERS procedure applicable to various food matrices. Modifications may be necessary depending on the specific food sample, particularly for high-fat content matrices.
1. Sample Homogenization
-
Ensure the food sample is homogeneous. Solid samples should be chopped, ground, or blended to a uniform consistency. For samples with high water content, freeze-drying may be employed prior to homogenization.
2. Extraction
-
Weigh 2-15 g of the homogenized food sample into a 50 mL centrifuge tube.[1][2]
-
Add an appropriate internal standard solution to the sample.
-
Add 10-15 mL of acetonitrile (ACN) to the centrifuge tube.[2][4]
-
Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.[2]
-
Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[4] Other buffered salt mixtures can also be used.
-
Immediately cap the tube and shake vigorously for 1 minute. This step facilitates the partitioning of the organic and aqueous layers.[2]
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes to separate the layers.[2][5]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer a 1-8 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE cleanup tube.[6] The d-SPE tube contains a mixture of sorbents designed to remove interfering matrix components.
-
For PAHs in fatty matrices, a common d-SPE sorbent combination is 900 mg MgSO₄ (to remove residual water), 150 mg primary secondary amine (PSA) (to remove fatty acids, sugars, and other polar interferences), and 150 mg C18 (to remove non-polar interferences like lipids).[7][8]
-
Cap the d-SPE tube and vortex for 1 minute to ensure the extract is well-mixed with the sorbents.
-
Centrifuge the d-SPE tube at 3000-5000 rpm for 1-5 minutes.[6]
-
The resulting supernatant is the cleaned-up extract, ready for instrumental analysis.
4. Instrumental Analysis (GC-MS/MS)
The cleaned extract can be analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the sensitive and selective determination of this compound.
-
GC Column: A suitable column for PAH analysis is a HP-5MS (15 m × 0.25 mm ID × 0.25 µm) or equivalent.[6]
-
Oven Temperature Program: An example program starts at 70°C, holds for 1 minute, ramps up to 150°C at 50°C/min, then to 200°C at 6°C/min, and finally to 280°C at 16°C/min, with a final hold time.[6]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound should be determined.
Quantitative Data Summary
The following tables summarize typical performance data for the QuEChERS method in the analysis of PAHs, including those structurally similar to this compound, in various food matrices.
Table 1: Recovery and Precision Data for PAHs in Spiked Food Samples
| Food Matrix | Analyte | Spiking Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Smoked Meat | Benzo[b]fluoranthene | 1 | 95 | 10.2 | [1] |
| Smoked Meat | Benzo[k]fluoranthene | 1 | 98 | 9.8 | [1] |
| Smoked Meat | Benzo[a]pyrene | 1 | 92 | 11.5 | [1] |
| Smoked Meat | Benzo[b]fluoranthene | 10 | 102 | 5.4 | [1] |
| Smoked Meat | Benzo[k]fluoranthene | 10 | 105 | 4.9 | [1] |
| Smoked Meat | Benzo[a]pyrene | 10 | 99 | 6.1 | [1] |
| Seafood | Benzo[k]fluoranthene | 5 | 71-130 | <14 | [3] |
| Seafood | Benzo[a]pyrene | 5 | 71-130 | <14 | [3] |
| Infant Food | Benzo[b]fluoranthene | - | 73.1-110.7 | <8 | [5] |
| Infant Food | Benzo[a]pyrene | - | 73.1-110.7 | <8 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAHs
| Food Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Various Foods | Benzo[k]fluoranthene | 0.04 - 0.34 | 0.1 - 1 | [7][8] |
| Various Foods | Benzo[a]pyrene | 0.04 - 0.34 | 0.1 - 1 | [7][8] |
| Infant Food | Benzo[b]fluoranthene | 0.019 - 0.036 | 0.06 - 0.11 | [5] |
| Infant Food | Benzo[a]pyrene | 0.019 - 0.036 | 0.06 - 0.11 | [5] |
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound analysis in food.
The QuEChERS method provides a simple, fast, and effective approach for the extraction and cleanup of this compound in a variety of food samples.[1][2] The methodology demonstrates good recovery and precision, with low limits of detection and quantification, making it suitable for routine monitoring of this important food contaminant.[1][5][7][8] The flexibility of the d-SPE cleanup step allows for optimization for different matrices, particularly those with high fat content, ensuring a clean extract for instrumental analysis.
References
- 1. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 7. Comparing d-SPE Sorbents of the QuEChERS Extraction Method and EMR-Lipid for the Determination of Polycyclic Aromatic Hydrocarbons (PAH4) in Food of Animal and Plant Origin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Benz[k]acephenanthrylene in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benz[k]acephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five-ring structure. Like many PAHs, it is formed from the incomplete combustion of organic materials and is a component of environmental pollutants. Due to the potential carcinogenic and mutagenic properties of some PAHs, sensitive and specific analytical methods are required for their detection and quantification in biological matrices to assess exposure and understand potential toxicological effects. This application note provides a detailed protocol for the extraction and quantification of this compound in biological tissues using gas chromatography-mass spectrometry (GC-MS).
Analytical Method Overview
The described method involves the extraction of this compound from homogenized biological tissue via saponification and liquid-liquid extraction, followed by a clean-up step using solid-phase extraction (SPE). Quantification is achieved by gas chromatography coupled with mass spectrometry in selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity.
Experimental Protocols
1. Sample Preparation and Extraction
-
Homogenization: Weigh approximately 1 gram of the biological tissue sample (e.g., liver, adipose) and homogenize it in 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Saponification: To the homogenate, add 10 mL of 2 M ethanolic potassium hydroxide. The mixture is then refluxed at 80°C for 2 hours to digest the tissue and saponify lipids.
-
Liquid-Liquid Extraction (LLE): After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of deionized water and extract the PAHs by shaking vigorously with 20 mL of hexane for 5 minutes. Allow the layers to separate and collect the upper hexane layer. Repeat the extraction twice more with 20 mL of hexane each time.
-
Washing: Combine the hexane extracts and wash them sequentially with 20 mL of deionized water, 20 mL of 0.1 M HCl, and finally with 20 mL of deionized water to remove any remaining basic or acidic impurities.
-
Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. Filter the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Clean-up by Solid-Phase Extraction (SPE)
-
Column Conditioning: Use a silica gel SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 10 mL of hexane through it.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the cartridge with 10 mL of a 70:30 (v/v) mixture of hexane and dichloromethane to collect the PAH fraction.
-
Final Concentration: Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. Add an appropriate internal standard (e.g., deuterated PAH such as perylene-d12) before GC-MS analysis.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of PAHs.[1][2]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 25°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Injector: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ion Monitoring (SIM) Parameters for this compound:
| Analyte | Molecular Formula | Molar Mass ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | C₂₀H₁₂ | 252.31 | 252 | 253 | 126 |
Note: The molecular ion [M]⁺ is typically the most abundant ion for PAHs in EI-MS.
Data Presentation
Table 1: Typical Quantitative Performance Data for PAH Analysis in Biological Tissues
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | [3] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Recovery | 70 - 110% | [4] |
| Precision (%RSD) | < 15% | [3] |
Note: These are typical values for PAHs in biological matrices and should be determined specifically for this compound during method validation.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
References
Application Note and Protocol for Mobile Phase Optimization in HPLC Analysis of Benz[k]acephenanthrylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[k]acephenanthrylene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of significant environmental and toxicological interest. Accurate and reliable quantification of this compound is crucial for environmental monitoring, food safety assessment, and toxicology studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of PAHs. The choice and optimization of the mobile phase are critical for achieving the desired chromatographic resolution, sensitivity, and analysis time.
This document provides a detailed protocol for the optimization of the mobile phase for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective HPLC method.
| Property | Value |
| Molecular Formula | C20H12 |
| Molecular Weight | 252.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. |
| UV max (in Acetonitrile) | Typically exhibits strong absorbance in the UV region, with characteristic absorbance maxima around 254 nm, 296 nm, and 310 nm. |
Recommended HPLC System and Initial Conditions
A standard HPLC system equipped with a UV or fluorescence detector is suitable for the analysis of this compound. For enhanced sensitivity and selectivity, a fluorescence detector is recommended.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Thermostat, UV-Vis or Fluorescence Detector |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl or specialized PAH columns can also be considered.[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Initial Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV: 254 nm. Fluorescence: Excitation 290 nm, Emission 410 nm (may require optimization). |
| Standard Concentration | 1 µg/mL in Acetonitrile |
Experimental Protocol for Mobile Phase Optimization
The following protocol describes a systematic approach to optimize the mobile phase for the analysis of this compound. The primary goals are to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from potential interfering compounds.
Step 1: Organic Solvent Screening (Isocratic Elution)
The choice of organic solvent significantly impacts selectivity. Acetonitrile and methanol are the most common organic modifiers in RP-HPLC for PAH analysis.
-
Prepare Mobile Phases:
-
Mobile Phase 1: 80:20 (v/v) Acetonitrile:Water
-
Mobile Phase 2: 90:10 (v/v) Methanol:Water (Adjust the ratio to obtain a similar retention time to Acetonitrile)
-
-
Equilibrate the System: Equilibrate the column with each mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject the this compound standard solution.
-
Evaluate Chromatograms: Compare the peak shape, retention time, and theoretical plates obtained with each solvent. Select the organic solvent that provides better peak symmetry and efficiency. Acetonitrile often provides lower backpressure and better UV transparency.
Step 2: Optimization of Organic Solvent Concentration (Isocratic Elution)
Once the organic solvent is selected (e.g., Acetonitrile), the next step is to optimize its concentration to achieve the desired retention time. The ideal retention factor (k') is typically between 2 and 10.[2]
-
Prepare a Series of Mobile Phases: Prepare mobile phases with varying acetonitrile concentrations (e.g., 70%, 75%, 80%, 85%, 90% in water).
-
Inject Standard: Inject the standard with each mobile phase composition.
-
Plot and Analyze Data: Plot the logarithm of the retention factor (log k') versus the percentage of the organic solvent. This will help in selecting the optimal concentration for the desired retention time.
| Acetonitrile (%) | Retention Time (min) | Retention Factor (k') | Peak Shape |
| 70 | (Experimental Data) | ||
| 75 | (Experimental Data) | ||
| 80 | (Experimental Data) | ||
| 85 | (Experimental Data) | ||
| 90 | (Experimental Data) |
Step 3: Gradient Elution Optimization (for Complex Samples)
For samples containing multiple PAHs or a complex matrix, gradient elution is generally required to achieve adequate separation of all components in a reasonable time.[3]
-
Initial Scouting Gradient: Start with a broad linear gradient (e.g., 50% to 100% Acetonitrile in 20 minutes).
-
Analyze the Chromatogram: Observe the retention time of this compound and the overall separation of other components.
-
Modify the Gradient:
-
Steepen the Gradient: If the analysis time is too long, increase the rate of change of the mobile phase composition.
-
Shallow the Gradient: If peaks are poorly resolved, decrease the gradient slope in the region where the peaks of interest elute.
-
Introduce Isocratic Segments: Hold the mobile phase composition constant for a period to improve the resolution of closely eluting peaks.
-
A typical refined gradient program might look like this:
| Time (min) | % Acetonitrile | % Water |
| 0.0 | 60 | 40 |
| 15.0 | 100 | 0 |
| 20.0 | 100 | 0 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Step 4: Influence of Temperature
Column temperature can affect selectivity and analysis time.
-
Set Temperatures: Analyze the standard at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C) using the optimized mobile phase from the previous step.
-
Evaluate Results: Increasing the temperature will generally decrease the retention time and viscosity of the mobile phase, which can lead to sharper peaks.[1] However, it may also alter the selectivity. Choose a temperature that provides the best balance of resolution and analysis time.
Data Presentation
Summarize the key results from the optimization experiments in the following tables for easy comparison.
Table 1: Effect of Organic Solvent on Chromatographic Performance (Isocratic)
| Organic Solvent | Retention Time (min) | Peak Asymmetry | Theoretical Plates (N) |
| Acetonitrile (80%) | |||
| Methanol (90%) |
Table 2: Effect of Acetonitrile Concentration on Retention Time (Isocratic)
| % Acetonitrile | Retention Time (min) |
| 70 | |
| 75 | |
| 80 | |
| 85 | |
| 90 |
Table 3: Optimized Gradient Elution Program
| Time (min) | % Acetonitrile |
| 0.0 | 60 |
| 15.0 | 100 |
| 20.0 | 100 |
| 20.1 | 60 |
| 25.0 | 60 |
Workflow for Mobile Phase Optimization
References
Application Note: Quantitative Analysis of Benz[k]acephenanthrylene in Environmental Samples by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benz[k]acephenanthrylene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a significant environmental contaminant resulting from the incomplete combustion of organic materials. Due to its carcinogenic properties, accurate and sensitive quantification in various matrices is crucial for environmental monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the quantification of trace-level organic compounds. This technique utilizes a stable, isotopically labeled analog of the target analyte as an internal standard, which is introduced at the beginning of the sample preparation process. This approach effectively compensates for analyte losses during extraction and cleanup, as well as for matrix effects during instrumental analysis, leading to high accuracy and precision. This application note provides a detailed protocol for the determination of this compound in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an isotope dilution approach.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled internal standard to the sample prior to any processing steps.[1] This "isotopic twin" of the analyte behaves identically during extraction, cleanup, and chromatographic separation but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2][3] By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, an accurate quantification can be achieved, irrespective of variations in sample recovery or instrumental response.[4]
Experimental Protocols
This protocol is optimized for the analysis of this compound in soil.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), n-hexane, acetone (pesticide residue grade or equivalent).
-
Drying Agent: Anhydrous sodium sulfate, granular (heated at 400°C for 4 hours and stored in a desiccator).
-
Cleanup Adsorbents: Silica gel (activated by heating at 150-160°C for at least 16 hours).[5]
-
Standards:
-
Glassware: Soxhlet extraction apparatus, round-bottom flasks, concentration tubes, chromatography columns, vials with PTFE-lined caps. All glassware should be thoroughly cleaned and rinsed with solvent prior to use.
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a porous extraction thimble. Accurately spike the sample with a known amount of the isotopically labeled this compound internal standard solution.
-
Drying: Mix the spiked sample with 5-10 g of anhydrous sodium sulfate until it is free-flowing.[15]
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the round-bottom flask. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[15]
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator. Further concentrate to 1-2 mL under a gentle stream of nitrogen.
Extract Cleanup: Silica Gel Chromatography
To remove interfering co-extracted compounds, a silica gel cleanup is employed.[5][16][17]
-
Column Preparation: Prepare a chromatography column by packing it with a slurry of 10 g of activated silica gel in n-hexane. Top the silica gel with approximately 2 cm of anhydrous sodium sulfate.
-
Solvent Exchange: Exchange the solvent of the concentrated extract to n-hexane.
-
Loading and Elution: Pre-wash the column with n-hexane. Load the sample extract onto the column. Elute the PAH fraction with a suitable solvent mixture, such as n-hexane:dichloromethane (70:30, v/v). The exact volume should be determined experimentally by eluting a standard mixture and collecting fractions.
-
Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).
-
Injection: 1 µL pulsed splitless injection.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 75°C, hold for 3 minutes.
-
Ramp 1: 6°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The following tables summarize the key quantitative data for the analysis of this compound.
Table 1: GC-MS/MS Parameters for this compound and its Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 252.1 | 250.1 | 100 |
| This compound (Confirmation) | 252.1 | 226.1 | 100 |
| Benzo[k]fluoranthene-d12 | 264.2 | 260.2 | 100 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Method Performance Data for this compound in Soil
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.080 µg/kg | [18] |
| Limit of Quantification (LOQ) | 0.01 - 0.5 µg/kg | [19] |
| Recovery | 75 - 103% | [18] |
| Relative Standard Deviation (RSD) | < 10% | [18] |
| Linearity (R²) | > 0.99 | [20] |
Note: These values are representative and may vary depending on the specific matrix and instrumentation.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the IDMS analysis of this compound in a soil sample.
Caption: Figure 1. IDMS workflow for this compound.
Logical Relationship of Isotope Dilution
The diagram below outlines the logical principle of how the isotopically labeled internal standard corrects for potential errors throughout the analytical process.
Caption: Figure 2. Principle of isotope dilution quantification.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a robust, sensitive, and accurate means for the quantification of this compound in complex environmental matrices such as soil. The use of a stable isotopically labeled internal standard is paramount in correcting for procedural and matrix-induced errors, ensuring high-quality data for environmental monitoring and risk assessment. The provided protocol, from sample preparation to GC-MS/MS analysis, serves as a comprehensive guide for researchers in the field.
References
- 1. restek.com [restek.com]
- 2. imreblank.ch [imreblank.ch]
- 3. m.youtube.com [m.youtube.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. epa.gov [epa.gov]
- 6. Benzo[k]fluoranthene-d12 | LGC Standards [lgcstandards.com]
- 7. Benzo[k]fluoranthene D12 | LGC Standards [lgcstandards.com]
- 8. isotope.com [isotope.com]
- 9. isotope.com [isotope.com]
- 10. Benzo(k)fluoranthene-D12 solution – CRM LABSTANDARD [crmlabstandard.com]
- 11. Benzo(k)fluoranthene (13C6,99%) 100 µg/mL in Nonane [lgcstandards.com]
- 12. isotope.com [isotope.com]
- 13. Benzo[k]fluoranthene-13C6 | LGC Standards [lgcstandards.com]
- 14. isotope.com [isotope.com]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. crccare.com [crccare.com]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. agilent.com [agilent.com]
Application Note: Trace Level Detection of Benzo[k]fluoranthene
Introduction
Benzo[k]fluoranthene (BkF) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. It is considered a potential human carcinogen and is frequently monitored in environmental and food samples.[1][2] This application note provides detailed protocols for the trace level detection of Benzo[k]fluoranthene in various matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize the quantitative data from various validated methods for the detection of Benzo[k]fluoranthene and other PAHs.
Table 1: HPLC-FLD Method Performance for PAH Analysis
| Matrix | Limit of Detection (LOD) (ng/g or µg/kg) | Limit of Quantification (LOQ) (ng/g or µg/kg) | Recovery (%) | Reference |
| Soybean Oils | 0.02 - 0.76 | 0.03 - 0.96 | 71 - 115 | [3] |
| Soil | 0.005 - 0.78 | 0.02 - 1.6 | 86.0 - 99.2 | [4] |
| Shellfish | 0.5 | - | 58.1 - 98.0 | [5] |
| Water (Online SPE) | 0.0002 - 0.023 (µg/L) | 0.001 - 0.077 (µg/L) | >85 | [6][7] |
Table 2: GC-MS Method Performance for PAH Analysis
| Matrix | Limit of Detection (LOD) (ng/g) | Linearity Range (ng/g) | Recovery (%) | Reference |
| Soil | 1.01 | 20 - 500 | 86.7 - 116.2 | [8] |
| Herbal Medicines | - | - | Acceptable range per AOAC | [1] |
Experimental Protocols
Protocol 1: Analysis of Benzo[k]fluoranthene in Soil by HPLC-FLD
This protocol is adapted from a method utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[4]
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the contents of a buffered extraction kit (e.g., Agilent Bond Elut AOAC Buffered Extraction kit) containing magnesium sulfate, sodium chloride, and buffering salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a dispersive SPE cleanup tube (e.g., Agilent Bond Elut AOAC Fatty Dispersive SPE kit) containing magnesium sulfate and primary secondary amine (PSA) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-FLD analysis.
2. HPLC-FLD Instrumentation and Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm).[4]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start at 50% B, hold for 1 min.
-
Linear gradient to 100% B over 10 min.
-
Hold at 100% B for 4 min.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Wavelengths:
-
Excitation: 260 nm
-
Emission: 440 nm (This is a common setting for larger PAHs; specific optimization for BkF may be required).[7]
-
Protocol 2: Analysis of Benzo[k]fluoranthene in Water by GC-MS
This protocol involves solid-phase extraction (SPE) for sample concentration followed by GC-MS analysis.[6]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 0.5 g) by sequentially passing 10 mL of dichloromethane, 10 mL of methanol, and two 10 mL aliquots of HPLC-grade water.[6]
-
Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 2.5 mL/min.[6]
-
Wash the cartridge with 10 mL of HPLC-grade water.
-
Dry the cartridge by drawing nitrogen through it for 10 minutes.[6]
-
Elute the PAHs from the cartridge with two 5 mL portions of dichloromethane.[6]
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.[6]
-
Add 3 mL of acetonitrile and further concentrate to a final volume of 1 mL.[6]
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Thermo TR-5, 60.0 m × 0.25 mm × 0.25 µm or equivalent.[8] A mid-polarity column like a 50% phenyl methylpolysiloxane phase can also be used to resolve isobaric PAHs.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp at 25 °C/min to 160 °C, hold for 1 min.
-
Ramp at 6 °C/min to 300 °C, hold for 8 min.[8]
-
-
MSD Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for Benzo[k]fluoranthene: m/z 252.
-
Qualifier Ions: m/z 250, 248.[1]
-
Mandatory Visualizations
Caption: Workflow for HPLC-FLD analysis of Benzo[k]fluoranthene in soil.
Caption: Workflow for GC-MS analysis of Benzo[k]fluoranthene in water.
References
- 1. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. perlan.com.pl [perlan.com.pl]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Benz[k]acephenanthrylene
Welcome to our technical support center for the analysis of Benz[k]acephenanthrylene and other polycyclic aromatic hydrocarbons (PAHs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the combined effects of all components in a sample, other than the analyte of interest (in this case, this compound), on the measurement of the analyte's quantity.[1] These effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true analyte concentration. In gas chromatography (GC), matrix effects can cause a phenomenon known as "matrix-induced chromatographic response enhancement," leading to quantitative errors.[2] For instance, in the analysis of PAHs in lichen, strong matrix effects have been observed, with enhancement for lighter PAHs and suppression for heavier ones.[3][4]
The primary causes of matrix effects include:
-
Ion Suppression/Enhancement in Mass Spectrometry (MS): Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, reducing or increasing its signal.[1]
-
Active Sites in the GC System: Non-volatile matrix components can coat the GC inlet liner and the front of the analytical column, masking active sites that would otherwise adsorb the analyte. This can lead to an enhanced response for the analyte compared to a clean standard.[5][6]
-
Interferences: Co-extracted substances can have overlapping chromatographic peaks with this compound, making accurate quantification difficult.[7][8]
Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?
There are several strategies to reduce or compensate for matrix effects, which can be broadly categorized into sample preparation techniques and analytical calibration methods.
Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up samples and concentrating the analyte. For PAHs in water samples, C18 cartridges are commonly used.[9][10][11] SPE is more selective and uses less solvent compared to liquid-liquid extraction.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis, has been successfully applied to the extraction of PAHs from complex matrices like soil and food.[12][13][14][15] It involves a salting-out extraction followed by dispersive SPE for cleanup.[13][16]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a dispersive SPE product specifically designed for the selective removal of lipids from fatty matrices, which can be a significant source of interference in PAH analysis.[17]
Analytical Calibration Methods:
-
Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate quantification technique that involves adding a stable isotope-labeled version of the analyte (e.g., ¹³C- or D-labeled this compound) to the sample before extraction.[18][19] Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it effectively corrects for analyte losses and matrix-induced signal variations.[18][20]
-
Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[21][22] This helps to mimic the matrix effects experienced by the analyte in the actual samples, leading to more accurate quantification.[21]
-
Standard Addition: In this technique, known amounts of the analyte standard are added to aliquots of the sample.[23][24][25] By observing the increase in signal with each addition, the original concentration of the analyte in the sample can be determined, effectively compensating for matrix effects.
Troubleshooting Guides
Problem 1: I am observing significant signal suppression for this compound in my GC-MS analysis of soil extracts.
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: The soil matrix may contain a high concentration of co-extractives that interfere with the ionization of this compound.
-
Solution: Implement a more rigorous sample cleanup method. The QuEChERS method with a dispersive SPE step using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is effective for soil matrices.[12][13] For highly complex matrices, a multi-step cleanup approach may be necessary.
-
-
High Concentration of Interfering Compounds: Certain compounds in the soil matrix may co-elute with this compound and suppress its signal.
-
Solution 1: Improve Chromatographic Separation: Optimize your GC method to better separate this compound from interfering peaks. This may involve adjusting the temperature program or using a more selective GC column, such as a TG-17SilMS.[12]
-
Solution 2: Use a More Selective Detection Technique: Switching to GC-MS/MS can significantly reduce interferences by monitoring specific precursor-to-product ion transitions.[7]
-
-
Incorrect Calibration Strategy: Using a solvent-based calibration curve will not account for matrix effects.
Problem 2: My recovery of this compound is low and inconsistent in water samples prepared by SPE.
Possible Causes and Solutions:
-
Improper SPE Cartridge Conditioning or Elution: Incomplete conditioning of the SPE cartridge or using an inappropriate elution solvent can lead to poor retention and recovery of the analyte.
-
Analyte Breakthrough: The sample volume may be too large for the amount of sorbent in the SPE cartridge, causing the analyte to pass through without being retained.
-
Solution: Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
-
-
Sample pH: The pH of the water sample can influence the recovery of some PAHs.
-
Solution: Check the recommended pH for the specific SPE method you are using and adjust the sample pH if necessary.
-
Problem 3: I am observing peak broadening for heavier PAHs like this compound in my GC-MS analysis.
Possible Causes and Solutions:
-
Dirty GC Inlet Liner: Accumulation of non-volatile matrix components in the inlet liner is a common cause of peak tailing and broadening for later-eluting compounds.[27]
-
Solution: Regularly inspect and replace the GC inlet liner. Using a liner with glass wool can help trap non-volatile residues.
-
-
Column Contamination: The front end of the GC column can become contaminated with high-boiling matrix components, leading to poor chromatography.[28]
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the GC column. Implementing mid-column backflushing can also help to prevent the accumulation of high-boiling contaminants.[7]
-
-
Suboptimal GC Temperatures: If the injector or transfer line temperatures are too low, heavier PAHs may not be efficiently transferred, resulting in peak broadening.[27]
Data Presentation
Table 1: Comparison of Recovery Rates for PAHs using Different Sample Preparation Methods
| Matrix | Sample Preparation Method | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | QuEChERS | 18 PAHs | 85.0 - 106.7 | 0.3 - 2.8 | [12] |
| Soil | QuEChERS | 18 PAHs | >70% for most | <20% | [30] |
| Water | SPE (C18) | 16 PAHs | >70% for most | <10 | [9][11] |
| Water | SPE (C18) | 5 PAHs | 81.5 - 98.6 | 0.6 - 1.2 | [10] |
| Fish | QuEChERS with dSPE | 16 PAHs | 80 - 139 | <6 | [15] |
| Salmon | EMR—Lipid dSPE | 15 PAHs | 84 - 115 | 0.5 - 4.4 | [17] |
| Lichen | QuEChERS | Multiple PAHs | ~96 | Comparable to other methods | [3] |
| Olive Pomace Oil | LLE and TLC | 8 PAHs | 69.0 - 97.5 | 3.6 - 12.7 | [20] |
Experimental Protocols
Protocol 1: QuEChERS for PAH Analysis in Soil
This protocol is based on the methodology described for the analysis of PAHs in soil.[12][13]
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and shake.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, add it at this stage.
-
-
Extraction:
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 5 minutes.
-
Centrifuge at ≥3000 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of PSA and C18 sorbents and magnesium sulfate.
-
Shake vigorously for 5 minutes.
-
Centrifuge at ≥8000 rpm for 10 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for PAH Analysis in Water
This protocol is based on EPA Method 8310 for the extraction of PAHs from water.[9][11][31]
-
Cartridge Conditioning:
-
Pass 10 mL of acetone through a C18 SPE cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 20 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass the water sample (up to 1 L) through the conditioned cartridge at a flow rate of about 10 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, draw air through the cartridge for 10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained PAHs from the cartridge with 5 mL of acetone followed by two 10 mL portions of dichloromethane into a collection vial.
-
-
Concentration and Analysis:
-
The eluate can be concentrated and solvent-exchanged into a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC or hexane for GC).
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects in PAH analysis.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of extraction techniques for polycyclic aromatic hydrocarbons from lichen biomonitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Reversed Phase SPE and GC-MS Study of Polycyclic Aromatic Hydrocarbons in Water Samples from the River Buriganga, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. agilent.com [agilent.com]
- 16. frontiersin.org [frontiersin.org]
- 17. agilent.com [agilent.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. google.com [google.com]
- 25. google.com [google.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. agilent.com [agilent.com]
- 29. GC problems with PAH - Chromatography Forum [chromforum.org]
- 30. interchim.fr [interchim.fr]
- 31. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing Benz[k]acephenanthrylene Detection by HPLC
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the sensitivity of Benz[k]acephenanthrylene detection in your High-Performance Liquid Chromatography (HPLC) experiments.
Troubleshooting Guide: Improving Sensitivity
Low sensitivity in HPLC analysis of this compound can arise from several factors, from sample preparation to detector settings. This guide offers a systematic approach to identifying and resolving these issues.
Question: I am observing a weak signal or no peak for this compound. How can I increase the sensitivity of my HPLC method?
Answer: Achieving optimal sensitivity for this compound, a polycyclic aromatic hydrocarbon (PAH), often requires a multi-faceted approach. Fluorescence detection is generally preferred over UV detection for its higher sensitivity and selectivity for PAHs. Here are key areas to focus on:
1. Detector Settings (Fluorescence Detector - FLD):
The most critical factor for sensitivity in fluorescence detection is the use of optimal excitation and emission wavelengths. For complex mixtures of PAHs, wavelength programming is highly recommended to ensure the best sensitivity for each compound as it elutes.
-
Wavelength Optimization: A study focused on optimizing these parameters for 15 priority PAHs, including Benzo[k]fluoranthene, provides an excellent starting point.[1][2][3]
-
Time-Programmed Wavelengths: For a chromatographic run containing multiple PAHs, it's beneficial to change the excitation and emission wavelengths at different time points to match the elution of specific compounds.[4][5]
2. Sample Preparation:
Proper sample preparation is crucial for removing interfering matrix components and concentrating your analyte.
-
Solid-Phase Extraction (SPE): SPE is a common and effective technique for cleaning up environmental and biological samples.[6] Florisil® SPE cartridges, for example, are used for the cleanup of oil samples.
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is another effective approach for extracting PAHs from various matrices.[5]
-
Solvent Exchange: After extraction, a solvent exchange to one that is compatible with your mobile phase and in which the analyte is highly soluble can improve peak shape and sensitivity.
3. HPLC System and Column:
The physical components of your HPLC system can significantly impact sensitivity.
-
Column Dimensions: Using a column with a smaller internal diameter (e.g., 2.1 mm vs. 4.6 mm) can increase sensitivity by reducing peak dilution.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can lead to sharper peaks and thus higher sensitivity, though this may increase backpressure.
-
System Dead Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
4. Mobile Phase Composition:
The choice and purity of your mobile phase solvents are important for a stable baseline and good peak shape.
-
Solvent Purity: Always use HPLC-grade or higher purity solvents to minimize baseline noise.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed to prevent baseline disturbances. For reversed-phase HPLC of PAHs, a gradient of acetonitrile and water is commonly used.[5]
Question: My baseline is noisy, which is affecting the limit of detection (LOD) for this compound. What are the common causes and solutions?
Answer: A noisy baseline can mask small peaks and negatively impact your ability to detect low concentrations of this compound. Here are common causes and their solutions:
| Common Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and water. Filter the mobile phase before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issue | Check the lamp's energy output. A failing lamp can cause baseline noise. Replace if necessary. |
| Flow Cell Contamination | Flush the flow cell with a strong, appropriate solvent to remove any adsorbed contaminants. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. Even a small leak can cause pressure fluctuations and a noisy baseline. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for detecting this compound with a fluorescence detector?
A1: Based on a comprehensive study optimizing wavelengths for priority PAHs, the following are recommended for Benz[k]fluoranthene:
| PAH | Excitation (nm) | Emission (nm) |
| Benzo[k]fluoranthene | 298 | 404 |
Note: These values are a strong starting point. Fine-tuning may be necessary depending on your specific instrumentation and sample matrix.[2][3] Theoretical calculations have shown an emission maximum for Benzo[k]fluoranthene at approximately 435 nm.[7]
Q2: Can I use a UV detector for this compound analysis?
A2: Yes, a UV detector can be used, typically at a wavelength of 254 nm for general PAH analysis. However, a fluorescence detector will offer significantly higher sensitivity and selectivity for this compound and other PAHs.[4] For trace analysis, fluorescence detection is the recommended technique.
Q3: What is wavelength programming and why is it important for PAH analysis?
A3: Wavelength programming involves changing the excitation and emission wavelengths of the fluorescence detector during a single chromatographic run. This is crucial for multi-analyte PAH analysis because different PAHs have different optimal excitation and emission maxima. By programming the detector to switch to the optimal wavelengths as each PAH elutes, you can achieve the best possible sensitivity for every compound in your sample.[2][3][4]
Q4: What type of HPLC column is best suited for this compound analysis?
A4: A reversed-phase C18 column is the standard choice for separating PAHs. Columns specifically designed for PAH analysis, often with a polymeric C18 stationary phase, can provide excellent resolution and peak shape. An example is the Ascentis® Express PAH HPLC column.
Experimental Protocols
Below is a generalized experimental protocol for the analysis of PAHs, including this compound, by HPLC with fluorescence detection.
Sample Preparation (QuEChERS method for soil as an example): [5]
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (dSPE).
-
Add the supernatant to a dSPE tube containing PSA (primary secondary amine) and magnesium sulfate.
-
Vortex and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
HPLC-FLD Method:
-
Column: Ascentis® Express PAH, 15 cm x 2.1 mm, 2.7 µm (or equivalent PAH-specific column)
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient:
-
0-2 min: 50% B
-
2-25 min: 50-100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Fluorescence Detector Wavelength Program:
| Time (min) | Excitation (nm) | Emission (nm) | Target Analytes |
| 0.00 - 10.00 | 280 | 330 | Naphthalene, Acenaphthene, Fluorene |
| 10.01 - 15.00 | 250 | 370 | Phenanthrene, Anthracene |
| 15.01 - 20.00 | 240 | 405 | Fluoranthene, Pyrene |
| 20.01 - 25.00 | 270 | 390 | Benzo[a]anthracene, Chrysene |
| 25.01 - 30.00 | 298 | 404 | Benzo[b]fluoranthene, Benzo[k]fluoranthene |
| 30.01 - 35.00 | 290 | 430 | Benzo[a]pyrene, Dibenz[a,h]anthracene |
Visualizations
To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of this compound by HPLC-FLD.
Caption: A logical troubleshooting guide for addressing low sensitivity in HPLC analysis.
References
Technical Support Center: Benz[k]acephenanthrylene Extraction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Benz[k]acephenanthrylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: Common extraction methods for this compound, a high molecular weight polycyclic aromatic hydrocarbon (PAH), include traditional techniques like Soxhlet extraction and more modern methods such as Ultrasonic-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE).[1] The choice of method often depends on factors like sample matrix, available equipment, desired extraction time, and solvent consumption.[1][2]
Q2: Which solvents are most effective for this compound extraction?
A2: Due to its nonpolar nature, this compound is best extracted using nonpolar or moderately polar solvents. Dichloromethane (DCM) has shown high recovery rates for high molecular weight PAHs. Mixtures of solvents, such as hexane-acetone (1:1, v/v) and acetone-cyclohexane (1:1), have also been found to be effective, particularly in ultrasonic extraction.[3][4]
Q3: Why is the recovery of this compound often low?
A3: Low recovery of high molecular weight PAHs like this compound can be attributed to several factors. These compounds have low solubility and a strong tendency to adsorb to particulate matter in the sample matrix.[4] Inefficient extraction parameters, matrix effects from co-extracted substances, and losses during solvent evaporation and cleanup steps can also contribute to poor recovery.[5][6]
Q4: What is the purpose of a clean-up step after extraction?
A4: The crude extract obtained after initial extraction often contains interfering compounds from the sample matrix, such as lipids, pigments, and other organic matter.[7][8] A clean-up step, commonly performed using Solid-Phase Extraction (SPE), is crucial to remove these interferences, which can otherwise affect the accuracy and sensitivity of the final analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[7][9]
Q5: How does the sample matrix affect extraction efficiency?
A5: The sample matrix plays a significant role in extraction efficiency. For instance, in soil and sediment samples, high organic matter content can lead to strong adsorption of this compound, making it difficult to extract.[1] Fatty matrices, such as in food or biological samples, require specific clean-up procedures to remove lipids that can interfere with the analysis.[8] The physical and chemical properties of the matrix dictate the choice of extraction method and solvent system.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Solvent System | This compound is a high molecular weight, non-polar compound. Ensure you are using a solvent or solvent mixture with appropriate polarity. Dichloromethane is often a good choice. Consider using solvent mixtures like hexane:acetone (1:1) or acetone:cyclohexane (1:1) which have shown good recoveries for PAHs.[3][4] |
| Suboptimal Extraction Parameters | For Ultrasonic Extraction , optimize the extraction time (e.g., 60-80 minutes) and temperature (e.g., 50-60°C).[4][10] For Soxhlet Extraction , ensure a sufficient number of extraction cycles (typically 18-24 hours).[1] For ASE , higher temperatures and pressures can improve efficiency, but must be optimized to prevent degradation of the analyte.[11] |
| Strong Matrix Adsorption | For soils and sediments with high organic content, consider pre-treatment steps. The addition of a drying agent like anhydrous sodium sulfate can be beneficial.[12] For complex matrices, a more exhaustive extraction technique like ASE might be more effective than sonication.[2] |
| Analyte Loss During Evaporation | High molecular weight PAHs can be lost during solvent evaporation. Use a gentle stream of nitrogen for concentration. Avoid complete dryness. For volatile PAHs, issues with sublimation can occur if the sample dries on the walls of the evaporation vessel.[13] |
| Ineffective Clean-up | Co-eluting matrix components can suppress the signal in the final analysis, leading to apparent low recovery. Optimize the Solid-Phase Extraction (SPE) clean-up protocol. Ensure the sorbent type (e.g., silica, Florisil, C18) is appropriate for your sample matrix and that the elution solvent is strong enough to recover this compound.[7][8] |
Matrix Interference in Final Analysis
| Potential Cause | Troubleshooting Steps |
| Insufficient Clean-up | If your chromatogram shows a high baseline or many interfering peaks, the clean-up step may be inadequate. Consider using a multi-step clean-up, for example, a combination of different SPE sorbents.[8] For fatty samples, specialized lipid removal products are available.[8] |
| Inappropriate SPE Sorbent | The choice of SPE sorbent is critical. Silica and Florisil are commonly used for removing polar interferences.[8] For non-polar interferences, reversed-phase sorbents like C18 may be more suitable. |
| Incorrect Elution Solvent | The elution solvent in the SPE step must be strong enough to elute this compound but not so strong that it also elutes the interfering compounds. A gradient elution might be necessary. A mixture of hexane and dichloromethane is often effective for eluting PAHs from silica or Florisil cartridges.[7] |
| Sample Overloading on SPE Cartridge | Overloading the SPE cartridge with too much crude extract can lead to breakthrough of both the analyte and interferences. Ensure the amount of sample loaded is within the capacity of the SPE cartridge. |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of this compound from Soil
This protocol is a general guideline and may require optimization based on the specific soil matrix.
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample. Weigh approximately 5 g of the homogenized soil into a glass centrifuge tube.
-
Spiking (for recovery studies): If determining extraction recovery, spike the sample with a known amount of this compound standard solution.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and cyclohexane to the centrifuge tube.[4]
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 81 minutes at a controlled temperature of 57°C.[4]
-
Centrifugation: After sonication, centrifuge the sample at a sufficient speed to pellet the soil particles.
-
Extraction Repetition: Decant the supernatant into a clean flask. Repeat the solvent addition, sonication, and centrifugation steps one more time with a fresh portion of the solvent mixture.[4]
-
Solvent Evaporation: Combine the supernatants and concentrate the extract to approximately 1-2 mL using a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) Clean-up of the Extract
This protocol is a general guideline for cleaning up the extract obtained from the UAE protocol.
-
SPE Cartridge Conditioning: Use a silica-based SPE cartridge (e.g., 500 mg). Condition the cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not let the cartridge go dry.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interferences. Discard the eluate.
-
Analyte Elution: Elute the this compound and other PAHs with a suitable volume (e.g., 5-10 mL) of a hexane:dichloromethane mixture (e.g., 70:30 v/v).[7] Collect this fraction.
-
Final Concentration: Concentrate the eluted fraction to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.
Quantitative Data Summary
The following tables summarize typical recovery data for high molecular weight PAHs, including this compound, using different extraction and clean-up methods. Note that actual recoveries will vary depending on the specific matrix and experimental conditions.
Table 1: Comparison of Extraction Method Efficiencies for High Molecular Weight PAHs
| Extraction Method | Typical Recovery Range (%) | Reference |
| Soxhlet Extraction | 84 - 100 | [1] |
| Ultrasonic-Assisted Extraction | 81.8 - 109.4 | [4] |
| Accelerated Solvent Extraction (ASE) | 97 - 108 | [12] |
| Supercritical Fluid Extraction (SFE) | 96 - 105 | [12] |
Table 2: Effect of Solvent Choice on PAH Recovery in Ultrasonic Extraction
| Solvent/Solvent Mixture | Typical Recovery Range for High MW PAHs (%) | Reference |
| Dichloromethane | 82 - 108 | |
| Acetone:Cyclohexane (1:1) | 81.8 - 109.4 | [4] |
| n-Hexane:Acetone (1:1) | > 90 | [3] |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: A simplified logic diagram for troubleshooting low recovery issues.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction for determination of polycyclic aromatic hydrocarbons in biochar-based fertilizer by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery and reactivity of polycyclic aromatic hydrocarbons collected on selected sorbent tubes and analyzed by thermal desorption-gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
minimizing sample contamination during Benz[k]acephenanthrylene analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during Benz[k]acephenanthrylene analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound contamination in the laboratory?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH), and contamination can originate from various sources both inside and outside the laboratory. Major sources include:
-
Environmental Sources: Vehicle exhaust, industrial emissions, smoke from burning wood or garbage, and asphalt roads can introduce PAHs into the laboratory environment.[1][2]
-
Laboratory Materials: Contaminated solvents, reagents, glassware, and even plasticware can be sources of PAHs. Dust particles in the air can also carry these compounds.
-
Cross-Contamination: Improper handling of high-concentration standards or samples can lead to the contamination of subsequent samples. This can occur through shared glassware, syringes, or autosampler vials.
-
Personal Sources: Lab coats, gloves, and even skin oils can potentially carry trace amounts of PAHs from the outside environment.
Q2: What are some general best practices to prevent sample contamination during this compound analysis?
A2: Implementing stringent laboratory practices is crucial for minimizing contamination. Key preventative measures include:
-
Maintaining a Clean Workspace: Regularly clean all work surfaces, including benchtops and fume hoods, with appropriate solvents to remove any settled dust or residues.[3]
-
Proper Personal Protective Equipment (PPE): Always wear clean gloves, lab coats, and safety glasses. Change gloves frequently, especially after handling potential sources of contamination.[3][4]
-
Dedicated Glassware and Equipment: Whenever possible, use glassware and equipment dedicated solely to PAH analysis. If not feasible, ensure rigorous cleaning procedures are in place.
-
High-Purity Solvents and Reagents: Use HPLC-grade or equivalent high-purity solvents and reagents to minimize the introduction of contaminants.
-
Air Quality Control: Work in a well-ventilated area, preferably in a fume hood or a cleanroom with filtered air to reduce airborne contaminants.[4]
-
Proper Sample Handling: Minimize direct contact with samples by using clean tools like tweezers or spatulas.[3] Avoid leaving samples, standards, or extracts exposed to the laboratory environment for extended periods.
Q3: How should I properly clean glassware to avoid this compound contamination?
A3: A thorough cleaning procedure for glassware is essential. A recommended multi-step process includes:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or hexane) to remove any organic residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse several times with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone.
-
Drying: Dry in an oven at a high temperature (e.g., >100 °C) to evaporate any remaining solvent and water.
-
Storage: Store glassware covered with aluminum foil or in a clean, dust-free cabinet.
Troubleshooting Guides
Guide 1: Unexpected Peaks (Ghost Peaks) in Chromatograms
Issue: You observe unexpected peaks, often broad and not corresponding to any of your target analytes, in your chromatograms, particularly in blank runs.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Mobile Phase or Solvents | Run a blank gradient with no injection. If ghost peaks are still present, the mobile phase is likely the source.[5][6] | Prepare fresh mobile phase using high-purity solvents and water. Filter all mobile phases before use. |
| Injector Contamination | If ghost peaks appear after an injection but are absent in a "no-injection" blank run, the injector is a likely source.[7] | Clean the injector port and syringe thoroughly. Replace the injector seal and rotor seal if necessary. |
| Sample Carryover | An unusually high concentration sample can contaminate the injection system, leading to ghost peaks in subsequent runs. | Inject a series of solvent blanks after a high-concentration sample to flush the system. Optimize the autosampler wash protocol. |
| Contaminated Glassware or Vials | If the issue persists with fresh solvents and a clean injector, consider the sample vials and inserts. | Use new, certified clean autosampler vials and caps. |
| Septum Bleed (GC-MS) | Particles from the inlet septum can degrade at high temperatures and cause ghost peaks.[6] | Use high-quality, low-bleed septa. Replace the septum regularly. |
Guide 2: Peak Tailing
Issue: The peaks for this compound or other PAHs in your chromatogram are asymmetrical with a "tail" extending to the right.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Active Sites in the Analytical Column | Peak tailing for active compounds can indicate interaction with the stationary phase or column hardware. | Condition the column according to the manufacturer's instructions. If tailing persists, consider replacing the column. For GC, using a deactivated inlet liner can help.[8] |
| Column Contamination | Accumulation of non-volatile matrix components at the head of the column can cause peak distortion. | Backflush the column if possible. Use a guard column to protect the analytical column.[9] |
| Incompatible Sample Solvent | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] | Whenever possible, dissolve the sample in the initial mobile phase. |
| Incorrect Mobile Phase pH (HPLC) | For ionizable compounds, an inappropriate mobile phase pH can lead to peak tailing. | While PAHs are not typically ionizable, this can be a factor if co-eluting with ionizable matrix components that interact with the stationary phase. Ensure proper mobile phase preparation. |
Guide 3: Inconsistent Retention Times
Issue: The retention time for this compound shifts between injections.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Unstable Column Temperature | Fluctuations in the column oven temperature will directly affect retention times.[9] | Ensure the column oven is functioning correctly and the temperature is stable. Allow sufficient time for the column to equilibrate at the set temperature. |
| Inconsistent Mobile Phase Composition (HPLC) | Improperly mixed or degrading mobile phase can lead to retention time drift.[9] | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly. |
| Leaks in the System | A leak in the pump, injector, or fittings can cause a drop in pressure and an increase in retention times. | Systematically check for leaks from the solvent reservoirs to the detector. |
| Column Equilibration | Insufficient equilibration time between gradient runs can cause retention time shifts in the early part of the subsequent run.[9] | Ensure an adequate equilibration period is included at the end of each gradient run. |
Data Presentation
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Soil | 95.2 | 1.1 | Agilent Application Note |
| Soxhlet (Toluene) | Soot | 105 | N/A | [10] |
| Ultrasonic (Ether) | Soot | 87 | N/A | [10] |
| Solid Phase Extraction (Florisil) | Olive Oil | 109.3 | 4.7 | [11] |
Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for this compound
| Analytical Method | Matrix | MDL | LOQ | Reference |
| HPLC-FLD | Soil | 0.05 ng/g | 0.15 ng/g | Agilent Application Note |
| GC-MS (SIM) | Water | 0.012 µg/L | N/A | EPA Method 610 |
| GC-MS/MS | N/A | 0.09 pg | N/A | [5] |
| HPLC-FLD | Olive Oil | 0.17 µg/kg | 0.51 µg/kg | [11] |
Experimental Protocols
Protocol 1: Sample Collection and Preparation (Ambient Air)
This protocol is based on the principles outlined in standard methods for PAH analysis.
-
Sampling:
-
Draw a known volume of air through a glass fiber filter to collect particulate matter. The sampling period is typically 24 hours.
-
-
Sample Storage:
-
Immediately after sampling, wrap the filter in aluminum foil and store it at or below 4°C in the dark to prevent photodegradation.
-
-
Extraction:
-
Place the filter in a clean extraction vessel.
-
Add a suitable volume of a high-purity organic solvent (e.g., a mixture of hexane and acetone).
-
Extract the PAHs from the filter using a technique such as Soxhlet extraction or pressurized fluid extraction.
-
-
Concentration and Solvent Exchange:
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one that is compatible with the analytical instrument (e.g., acetonitrile for HPLC or isooctane for GC).
-
-
Cleanup (if necessary):
-
If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) with a sorbent like silica gel or Florisil may be required to remove interferences.
-
Protocol 2: Analysis by GC-MS
-
Instrument Parameters:
-
Injector: Splitless mode, temperature ~300-320°C.
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Oven Temperature Program: A gradient program to separate the PAHs, for example, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C).
-
Carrier Gas: Helium or Hydrogen.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 278, 139).
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Analyze the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample extract into the GC-MS.
-
Identify this compound based on its retention time and the presence of its characteristic ions.
-
Quantify the concentration using the calibration curve.
-
Visualizations
Caption: Workflow for this compound analysis and potential points of contamination.
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 610 [nemi.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. fda.gov [fda.gov]
- 8. hpst.cz [hpst.cz]
- 9. lcms.cz [lcms.cz]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
Technical Support Center: Method Development for Separating Benz[k]acephenanthrylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Benz[k]acephenanthrylene from complex mixtures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Issue: Poor Resolution or Co-elution of Benzofluoranthene Isomers
The primary challenge in analyzing this compound is its co-elution with isomers like Benzo[b]fluoranthene and Benzo[j]fluoranthene, all of which have the same mass-to-charge ratio (m/z 252).[1] Achieving baseline separation is critical for accurate quantification.
Quantitative Data for Chromatographic Separation of Benzofluoranthene Isomers:
Table 1: GC-MS Method Parameters
| Parameter | Agilent J&W FactorFour VF-17ms for PAH[1] | Rxi-PAH (60 m x 0.25 mm x 0.10 µm)[2] |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness | 60 m x 0.25 mm ID, 0.10 µm film thickness |
| Oven Program | 80°C (1 min), 25°C/min to 200°C, 8°C/min to 320°C (12 min) | 110°C (1.6 min), 30°C/min to 175°C, 1.6°C/min to 265°C, 4°C/min to 350°C (15 min) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Injection | 1 µL splitless | 1 µL split (10:1) |
| Injector Temp. | 300°C | 275°C |
| MSD Transfer Line | 320°C | Not specified |
| MS Source | 230°C | Not specified |
| MS Quad | 150°C | Not specified |
| Notes | Achieved full resolution of Benzo[b]fluoranthene, Benzo[k]fluoranthene, and Benzo[j]fluoranthene. | Good separation of dibenzo[a,c]anthracene and dibenzo[a,h]anthracene from indeno[1,2,3-cd]pyrene, triphenylene from chrysene, as well as the benzofluoranthene isomers. |
Table 2: HPLC Method Parameters
| Parameter | General Reverse-Phase HPLC |
| Column | C18, Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis or Fluorescence |
| Notes | C18 columns can differentiate isomers based on their length-to-width ratios.[3] Novel stationary phases like pentafluorophenyl can offer alternative selectivity. |
Experimental Workflow for this compound Separation:
Issue: High Background Noise or Ghost Peaks
High background noise or the appearance of unexpected peaks can interfere with the detection and quantification of this compound.
Troubleshooting Steps:
-
Mobile Phase/Carrier Gas Purity: Ensure the use of high-purity solvents and gases. Contaminants in the mobile phase can accumulate on the column and elute as broad peaks.
-
Sample Matrix Effects: Complex sample matrices can introduce interfering compounds. Optimize sample preparation and clean-up procedures such as Solid Phase Extraction (SPE) to remove matrix components.
-
System Contamination: Check for contamination in the injector, column, or detector. Flush the system with a strong solvent to remove any adsorbed compounds.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline. Use a column specifically designed for low bleed at high temperatures.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is better for separating this compound and its isomers, GC-MS or HPLC?
Both GC-MS and HPLC can be used for the analysis of this compound.[4] The choice depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS generally offers higher resolution and is well-suited for complex mixtures. The use of specialized capillary columns, such as those with a phenyl-arylene stationary phase, can effectively separate the benzofluoranthene isomers.[5]
-
HPLC with UV or fluorescence detection is also a powerful technique. Reverse-phase C18 columns are commonly used, and their ability to separate isomers is based on differences in their molecular shape.[3]
Q2: How can I confirm the identity of this compound if it co-elutes with its isomers?
Since this compound and its isomers have identical mass spectra, chromatographic separation is essential for their individual identification.[3] If baseline separation cannot be achieved, consider the following:
-
Tandem Mass Spectrometry (MS/MS): While the primary mass spectra are identical, fragmentation patterns in MS/MS might show subtle differences that can aid in identification.
-
Reference Standards: Injecting individual standards of Benzo[b]fluoranthene, Benzo[j]fluoranthene, and Benz[k]fluoranthene is crucial to determine their retention times under your specific chromatographic conditions.
Q3: What are the key factors affecting the separation of this compound?
The successful separation of this compound is influenced by several interconnected factors.
Logical Relationship of Factors Affecting Separation Efficiency:
Q4: What are some recommended sample preparation techniques for complex matrices?
Effective sample preparation is crucial to remove interferences and concentrate the analyte.
-
Solid Phase Extraction (SPE): A common technique for cleaning up environmental and biological samples. Different sorbents can be used to selectively retain PAHs while allowing matrix components to pass through.
-
Liquid-Liquid Extraction (LLE): A traditional method for extracting PAHs from aqueous samples using an immiscible organic solvent.
-
Soxhlet Extraction: Often used for solid samples, this technique involves continuous extraction with a solvent.
References
Technical Support Center: Improving Reproducibility of Benz[k]acephenanthrylene Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Benz[k]acephenanthrylene measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement challenging?
This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of interest in environmental and toxicological studies due to its potential carcinogenic properties.[1] Its measurement can be challenging due to its presence in complex matrices, low concentrations in environmental samples, and the co-elution of its isomers, such as Benzo[b]fluoranthene and Benzo[j]fluoranthene, which often have very similar chemical properties and chromatographic behaviors.[2]
Q2: What are the common analytical methods for measuring this compound?
The most common methods for the analysis of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or UV detection.[3][4][5] GC-MS offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[6][7] HPLC-FLD is also highly sensitive and selective for fluorescent PAHs like this compound.
Q3: What are the typical sources of poor reproducibility in this compound measurements?
Poor reproducibility in this compound measurements can stem from various sources, including:
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Sample Preparation: Inconsistent extraction efficiency, sample contamination, and loss of analyte during concentration steps.
-
Chromatographic Separation: Poor resolution of isomers, peak tailing, and shifts in retention time.
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Detection: Matrix effects, detector drift, and improper calibration.
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Inter-laboratory Variability: Differences in analytical methods, instrument calibration, and operator experience can lead to significant deviations in results between laboratories.[8]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Poor Resolution of Benzofluoranthene Isomers | - Inappropriate GC column. - Suboptimal oven temperature program. - High injection port temperature causing degradation. | - Use a column specifically designed for PAH analysis (e.g., DB-5ms, ZB-PAH-CT).[7] A longer column (e.g., 60m) may improve separation.[2] - Optimize the temperature ramp. A slow ramp rate can improve the separation of closely eluting isomers.[2] - Lower the injector temperature to the lowest point that allows for efficient volatilization without causing peak broadening. |
| Peak Tailing | - Active sites in the injector liner or GC column. - Column contamination. - Incompatible solvent. | - Use a deactivated liner and a high-quality, inert GC column. - Trim the first few centimeters of the column. - Ensure the sample is dissolved in a solvent compatible with the GC column and injection technique. |
| Low Analyte Response | - Sample loss during preparation. - Inefficient injection. - Adsorption in the GC system. | - Optimize extraction and concentration steps. Use an internal standard to monitor recovery. - Use a pulsed splitless injection to enhance the transfer of high-boiling PAHs into the column.[7] - Deactivate the entire system, including the liner and column, to minimize active sites. |
| Poor Reproducibility of Peak Areas | - Leaks in the injection port or gas lines. - Inconsistent injection volume. - Matrix effects. | - Perform a leak check of the GC system. - Use an autosampler for precise and repeatable injections. - Employ matrix-matched calibration standards or use an isotopically labeled internal standard. |
HPLC-FLD Analysis Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Poor Resolution of Benzofluoranthene Isomers | - Inappropriate HPLC column. - Suboptimal mobile phase composition. - Flow rate is too high. | - Use a C18 column specifically designed for PAH analysis.[4] - Optimize the mobile phase gradient. A shallower gradient can improve the resolution of isomers. - Reduce the flow rate to allow for better separation. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. - Use a column oven to maintain a stable temperature. - Replace the column if it has been used extensively or shows signs of performance loss. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell. - Air bubbles in the system. - Lamp degradation. | - Filter all solvents and use high-purity HPLC-grade solvents. Flush the system and clean the flow cell. - Degas the mobile phase before use. - Check the lamp's energy output and replace it if necessary. |
| Low Signal Intensity | - Incorrect fluorescence detector settings. - Quenching due to matrix components. - Sample degradation. | - Optimize the excitation and emission wavelengths for this compound. - Improve sample cleanup to remove interfering matrix components. - Protect samples from light, as PAHs are light-sensitive. |
Quantitative Data on Reproducibility
The reproducibility of this compound measurements is often reported as the relative standard deviation (RSD) or coefficient of variation (CV). The following tables summarize typical reproducibility data from various studies.
Table 1: Reproducibility of this compound Measurements by HPLC-FLD
| Matrix | Spiking Level | Mean Recovery (%) | RSD (%) | Reference |
| Olive Oil | 5 µg/kg | 98.7 | 4.7 | [4] |
| Soybean Oil | 1.2 µg/kg | 95 | < 9.7 (inter-day) | [5] |
| Soil | 50 ng/g | 95.8 | 1.2 | [3] |
| Water | 0.1 µg/L | Not Reported | < 2 (peak area) | [9] |
Table 2: Reproducibility of this compound Measurements by GC-MS
| Matrix | Spiking Level | Mean Recovery (%) | RSD (%) | Reference |
| Water | 0.05 µg/L | 70.4 | 15.2 | [10] |
| Soil | 50 µg/L | 95.2 | Not Reported | [11] |
| Herbal Medicines | Not Specified | Not Reported | Not Reported | [12][13] |
| Water | 0.1 µg/mL | Not Reported | < 4 (system precision) | [6] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis (Based on EPA Method 8270)
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and matrix.
-
Sample Extraction:
-
Solid Samples (e.g., soil, sediment): Use pressurized fluid extraction (PFE) or Soxhlet extraction with a suitable solvent like dichloromethane/acetone (1:1).
-
Liquid Samples (e.g., water): Perform liquid-liquid extraction with dichloromethane at a pH of 2 and then at a pH of 11.
-
-
Extract Cleanup and Concentration:
-
Pass the extract through a silica gel or Florisil column to remove interferences.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injector: Splitless injection at 280°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for this compound (m/z): 252 (quantifier), 250, 253 (qualifiers).[11]
-
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 5, 10, 20, 50, 100 ng/mL) containing this compound and an internal standard (e.g., Perylene-d12).
-
Generate a calibration curve by plotting the response factor against the concentration.
-
Detailed Methodology for HPLC-FLD Analysis (Based on EPA Method 610)
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and matrix.
-
Sample Extraction and Cleanup:
-
Follow the same extraction and cleanup procedures as for GC-MS analysis. The final extract should be in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
-
HPLC-FLD Conditions:
-
HPLC Column: 150 mm x 4.6 mm ID, 5 µm particle size C18 column.
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Start with 50% A, ramp to 100% A over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector:
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 420 nm (This may need optimization for your specific instrument).[3]
-
-
-
Calibration:
-
Prepare a series of calibration standards in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Visualizations
Caption: A logical workflow for troubleshooting poor reproducibility.
Caption: Troubleshooting poor GC peak resolution of isomers.
References
- 1. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 5. scielo.br [scielo.br]
- 6. scioninstruments.com [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate internal standards for Benz[k]acephenanthrylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benz[k]acephenanthrylene.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an internal standard for this compound analysis?
A1: The most critical factor is the chemical similarity between the internal standard and this compound. The ideal internal standard will have a similar chemical structure, molecular weight, and boiling point to ensure comparable behavior during sample preparation and analysis, particularly with gas chromatography-mass spectrometry (GC-MS). For this reason, a deuterated version of a closely related polycyclic aromatic hydrocarbon (PAH) is the preferred choice.
Q2: Why are deuterated PAHs recommended as internal standards?
A2: Deuterated PAHs are considered the gold standard for internal standards in PAH analysis for several reasons:
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Chemical and Physical Similarity: They are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, cleanup, and chromatography.
-
Co-elution with Analyte: They often co-elute or elute very close to the target analyte, which is ideal for accurate quantification.
-
Mass Spectrometry Differentiation: Despite their similar retention times, they are easily distinguished from the native analyte by a mass spectrometer due to their mass difference.
-
Minimization of Matrix Effects: They help to compensate for variations in sample matrix that can affect analyte response.
Q3: Can I use a non-deuterated PAH as an internal standard?
A3: While deuterated standards are highly recommended, a non-deuterated PAH can be used as a structural analog if a deuterated standard is unavailable. Key considerations for selecting a structural analog include:
-
It must not be present in the samples being analyzed.
-
It should have a similar chemical structure and physicochemical properties to this compound.
-
It must be chromatographically resolved from this compound and other sample components.
Q4: At what stage of the experimental workflow should the internal standard be introduced?
A4: The internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This allows the internal standard to account for any analyte loss or variability throughout the entire analytical procedure, leading to more accurate and precise results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent addition of the internal standard. | Ensure the internal standard is added at a precise and consistent concentration to all samples, standards, and blanks using calibrated pipettes. |
| Late addition of the internal standard. | Add the internal standard at the beginning of the sample preparation workflow before any extraction or cleanup steps. | |
| Co-elution of the internal standard with an interfering compound | The selected internal standard is not suitable for the sample matrix. | Analyze a sample blank to check for the presence of the internal standard or any interfering compounds. If interference is observed, a different internal standard that is well-resolved from all matrix components should be selected. |
| Inadequate chromatographic separation. | Optimize the GC method (e.g., temperature program, column type) to improve the resolution between the internal standard and any interfering peaks. | |
| Low or no recovery of the internal standard | The internal standard has degraded. | Check the stability and storage conditions of the internal standard. Prepare fresh standard solutions. |
| Inefficient extraction of the internal standard. | The chosen extraction method may not be suitable for the internal standard (and therefore the analyte). Re-evaluate the extraction solvent and technique to ensure efficient recovery of both the analyte and the internal standard. | |
| Non-linear calibration curve | The concentration of the internal standard is too high or too low relative to the analyte. | The concentration of the internal standard should be in the same order of magnitude as the expected concentration of the analyte in the samples. |
| The detector response is saturated. | Dilute the sample and the calibration standards and re-analyze. |
Data Presentation: Recommended Internal Standards for this compound
The following table summarizes key quantitative data for selecting an appropriate internal standard for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Comments |
| This compound (Analyte) | C₂₀H₁₂ | 252.31[1][2][3] | 166 - 168[3] | 481[3][4] | Target analyte. |
| Chrysene-d₁₂ | C₁₈D₁₂ | 240.39 | 255 - 257 | 448 | A commonly used deuterated internal standard for PAHs with a similar ring structure and close elution time. |
| Perylene-d₁₂ | C₂₀D₁₂ | 264.39 | 278 - 280 | 500 | Another excellent deuterated internal standard choice with a molecular weight very close to the analyte. |
| Benzo[a]pyrene-d₁₂ | C₂₀D₁₂ | 264.39 | 176 - 178 | 495 | A deuterated form of a well-known PAH, often used in environmental analysis. |
Experimental Protocols
Protocol for the Selection and Use of an Internal Standard for this compound Analysis by GC-MS
-
Selection of the Internal Standard:
-
Based on the data presented above, select a deuterated internal standard with physicochemical properties closely matching those of this compound. Chrysene-d₁₂ and Perylene-d₁₂ are highly recommended.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the selected internal standard (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or toluene.
-
Prepare a working solution of the internal standard at a concentration that will result in a final concentration in the sample extract within the linear range of the instrument and comparable to the expected concentration of this compound.
-
-
Sample Spiking:
-
To each sample, blank, and calibration standard, add a precise volume of the internal standard working solution at the very beginning of the sample preparation procedure. Record the exact amount added.
-
-
Sample Preparation:
-
Perform the sample extraction (e.g., Soxhlet, pressurized liquid extraction) and cleanup (e.g., solid-phase extraction) as per your validated method.
-
-
GC-MS Analysis:
-
Analyze the prepared samples, blanks, and calibration standards by GC-MS.
-
Set up the data acquisition in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both this compound and the internal standard.
-
-
Quantification:
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.
-
Determine the concentration of this compound in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
-
Mandatory Visualization
Caption: Logical workflow for the selection and validation of an internal standard.
References
dealing with low recovery of Benz[k]acephenanthrylene during sample prep
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low recovery of Benz[k]acephenanthrylene during sample preparation. Given that this compound is a specific isomer within the broader class of polycyclic aromatic hydrocarbons (PAHs), the principles discussed are often applicable to other high molecular weight PAHs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the recovery of this compound often lower than other PAHs in my sample?
A1: Low recovery of this compound is a common issue often linked to its specific physicochemical properties. As a high molecular weight polycyclic aromatic hydrocarbon (PAH), it exhibits low volatility and poor water solubility.[1][2][3] Its planar structure and high octanol-water partition coefficient (log Pow: 6.12) mean it has a strong tendency to adsorb onto various surfaces, including glassware, filter materials, and active sites within chromatographic systems.[3] This adsorption can lead to significant analyte loss during extraction, cleanup, and concentration steps.
Q2: My sample matrix is very complex (e.g., soil, sludge, fatty tissues). Which extraction technique is most effective?
A2: For complex solid or semi-solid matrices, exhaustive extraction techniques are necessary to overcome strong matrix-analyte interactions.
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This is often the most efficient method, using elevated temperatures and pressures to enhance extraction kinetics.
-
Soxhlet Extraction: This is a classic and robust method, though it is time-consuming and requires large volumes of solvent. A solvent mixture like hexane/acetone or toluene is typically effective.
-
Ultrasonic Extraction: This method uses cavitation to disrupt the sample matrix. It is faster than Soxhlet but may be less efficient for highly contaminated or challenging matrices.
For all techniques, the choice of solvent is critical. A combination of a nonpolar solvent (like hexane) to dissolve the PAH and a more polar solvent (like acetone or dichloromethane) to penetrate the matrix is generally most effective.
Q3: I'm using Solid-Phase Extraction (SPE) for cleanup and losing my analyte. How can I optimize this step?
A3: SPE is a critical step where significant loss of this compound can occur if not properly optimized.
-
Sorbent Choice: For reversing-phase SPE (e.g., C18), ensure the sample is in a polar solvent to promote retention. For normal-phase SPE (e.g., silica, Florisil), the sample must be in a nonpolar solvent. Inadequate solvent conditions during sample loading will lead to breakthrough and low recovery.
-
Elution Solvent Strength: this compound requires a strong elution solvent. If your recovery is low, the elution solvent may be too weak. For C18 cartridges, consider using a stronger, less polar solvent like dichloromethane. For silica cartridges, a more polar solvent or a mixture (e.g., hexane:dichloromethane) may be needed.
-
Column Dryness: Do not let the SPE sorbent bed go dry before the elution step, as this can lead to irreversible adsorption and channeling, which reduces recovery.
-
Flow Rate: A slow and consistent flow rate during sample loading and elution ensures proper interaction between the analyte and the sorbent, improving recovery and reproducibility.
Q4: Could my analyte be degrading during sample preparation?
A4: Yes, PAHs are susceptible to degradation, particularly from UV light.
-
Photodegradation: Always use amber glassware or protect your samples from light, especially if they are dissolved in solvents and exposed to ambient laboratory conditions for extended periods.
-
Oxidation: this compound is incompatible with strong oxidizing agents.[1][2] Ensure that reagents and materials used during sample prep are free from oxidants.
Q5: What are best practices for the solvent evaporation/concentration step?
A5: This is a major point of analyte loss, especially for less volatile compounds.
-
Avoid Evaporation to Dryness: Never evaporate the solvent to complete dryness. This causes the analyte to adhere strongly to the glass surface, making it difficult to redissolve.
-
Use a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent (e.g., toluene or isooctane) before the final evaporation stage. This "keeper" prevents the sample from going to dryness.
-
Temperature Control: Use the lowest possible temperature on the evaporator or heating block that still allows for efficient solvent removal. High temperatures can cause degradation or loss of the analyte.
-
Gentle Nitrogen Stream: If using a nitrogen stream for evaporation, ensure the flow is gentle and the needle tip is positioned above the liquid surface to avoid splashing and aerosol formation.
Analyte Properties
A summary of key physicochemical properties for Benzo[b]fluoranthene (a closely related isomer and often analyzed concurrently) is provided below, as these properties are very similar to this compound and influence sample preparation strategy.
| Property | Value | Significance for Sample Prep |
| Molecular Formula | C20H12 | High molecular weight contributes to low volatility.[1][2][4][5] |
| Molecular Weight | 252.31 g/mol | Influences chromatographic retention and potential for loss.[1][4][5] |
| Boiling Point | 481 °C | Very low volatility; not easily lost during gentle evaporation.[1][2][5] |
| Melting Point | 163-168 °C | Solid at room temperature.[1][2][5] |
| Water Solubility | 1.2 µg/L at 25 °C | Practically insoluble in water; partitions readily into organic solvents.[1][2] |
| Log Pow (Octanol/Water) | 6.12 | Highly lipophilic; strong tendency to adsorb to nonpolar surfaces and organic matter.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.
Caption: A troubleshooting workflow for diagnosing low recovery of this compound.
Detailed Methodologies
Protocol: Solid-Phase Extraction (SPE) Cleanup for PAHs from a Water Sample Extract
This protocol provides a general methodology for cleaning up a solvent extract (e.g., from a liquid-liquid extraction of water) containing PAHs.
1. Materials:
-
SPE Cartridges: 6 mL, 500 mg C18 (end-capped) or Silica Gel.
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or pesticide grade).
-
Sample Extract: 1-2 mL of initial sample extract in Hexane or DCM.
-
Glass Syringes or SPE Manifold.
-
Collection Vials: Amber glass, 10-15 mL.
2. SPE Cartridge Conditioning (C18 Example):
-
Pass 5 mL of Dichloromethane through the C18 cartridge to activate the sorbent. Do not let it go dry.
-
Pass 5 mL of Methanol through the cartridge. Do not let it go dry.
-
Pass 10 mL of deionized water through the cartridge, leaving a small layer of water on top of the sorbent bed to prevent drying.
3. Sample Loading:
-
If the sample extract is in a water-miscible solvent, dilute it with deionized water before loading. If it is in a non-miscible solvent like hexane, it must be solvent-exchanged to a miscible one or a different SPE sorbent (like silica) should be used.
-
Load the aqueous sample onto the conditioned C18 cartridge at a slow, dropwise rate (approx. 1-2 mL/min).
4. Washing (Interference Elution):
-
After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10-20 minutes to remove all water. This step is critical for efficient elution.
5. Analyte Elution:
-
Place a clean, amber collection vial under the cartridge outlet.
-
Elute the target PAHs by passing 5-10 mL of Dichloromethane through the cartridge in two aliquots. Use a slow flow rate (approx. 1 mL/min). Allow the solvent to soak the sorbent bed for a few minutes between aliquots.
6. Concentration:
-
Add a keeper solvent (e.g., 100 µL of toluene) to the collected eluate.
-
Concentrate the sample under a gentle stream of nitrogen in a warm water bath (30-35°C) to a final volume of 1 mL.
-
Transfer to an autosampler vial for analysis by GC-MS or HPLC. High-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are the most common analytical methods for determining PAH concentrations.[6]
References
Technical Support Center: Optimization of MS/MS Parameters for Benz[k]acephenanthrylene
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the optimization of tandem mass spectrometry (MS/MS) parameters for the analysis of Benz[k]acephenanthrylene. This resource is intended for researchers, scientists, and professionals in drug development and environmental analysis who are working with complex polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, an isomer of benzofluoranthene, is a high molecular weight polycyclic aromatic hydrocarbon (PAH). PAHs are environmental pollutants formed from the incomplete combustion of organic materials.[1] Many PAHs, including some benzofluoranthene isomers, are recognized as potent carcinogens.[2] Accurate and sensitive quantification of specific isomers like this compound is crucial for environmental monitoring, food safety, and toxicological studies to assess human exposure and health risks.
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
For PAHs, the molecular ion ([M]+• or [M+H]+) is typically the most stable and abundant ion and is therefore selected as the precursor ion for MS/MS analysis.[3] this compound has a molecular weight of 252.32 g/mol , so the precursor ion (Q1) is typically m/z 252.
Due to the stable aromatic structure, fragmentation requires significant energy. Common product ions (Q3) result from the neutral loss of small molecules like acetylene (C₂H₂) or ethylene (C₂H₄).[2][4] Therefore, potential product ions for this compound (m/z 252) would be m/z 226 (loss of C₂H₂) and m/z 200 (loss of two C₂H₂ units). A transition from the molecular ion to a fragment resulting from the loss of two hydrogen atoms (m/z 250) is also commonly monitored for PAHs.
Q3: Which ionization technique is recommended for the LC-MS/MS analysis of this compound?
Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for the analysis of nonpolar compounds like PAHs.[5][6] Compared to Electrospray Ionization (ESI), APCI generally provides better sensitivity and results in fewer adduct formations for this class of compounds.[5][6] For GC-MS/MS analysis, Electron Ionization (EI) is the standard technique.
Q4: Why is the empirical optimization of MS/MS parameters essential?
While general parameters can be suggested, the optimal settings for collision energy (CE), fragmentor voltage, and other parameters are highly dependent on the specific instrument, its geometry, and tuning status.[7][8] Empirical optimization by infusing a standard of the analyte is critical to achieve the highest sensitivity and specificity, ensuring that the chosen MRM transitions yield the most intense and stable signal for accurate quantification.[8]
Optimization of MS/MS Parameters
The optimization of MS/MS parameters should be performed by infusing a pure standard solution of this compound directly into the mass spectrometer.
Table 1: Recommended Starting MS/MS Parameters and MRM Transitions for this compound
| Parameter | Recommended Value / Range | Purpose |
| Precursor Ion (Q1) | m/z 252 | Selects the molecular ion of this compound. |
| Product Ion (Q3) - Quantifier | To be determined (likely m/z 250 or 226) | The most intense and stable fragment ion, used for quantification. |
| Product Ion (Q3) - Qualifier | To be determined (e.g., m/z 226 or 200) | A second fragment ion used for confirmation of analyte identity. |
| Collision Energy (CE) | 20 - 60 eV | The energy required to fragment the precursor ion in the collision cell. This parameter has the most significant impact on product ion intensity and must be optimized for each transition.[3][9] |
| Fragmentor Voltage / DP | 70 - 150 V | Voltage applied in the ion source to facilitate desolvation and ion transfer. Higher values can induce in-source fragmentation. The optimal value maximizes the precursor ion signal.[10][11] |
| Collision Cell Accel. Voltage (CAV) | 3 - 7 V | Affects the transit time of product ions out of the collision cell. Optimization can enhance signal intensity.[9] |
Note: The optimal values for your specific instrument must be determined experimentally.
Experimental Protocol for Parameter Optimization
This protocol outlines the systematic process for determining the optimal MS/MS parameters for this compound.
1. Standard Preparation and Infusion:
-
Prepare a standard solution of this compound (e.g., 100-500 ng/mL) in an appropriate solvent mixture (e.g., acetonitrile/water or isooctane).
-
Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Operate the mass spectrometer in full scan mode to confirm the presence and stability of the precursor ion signal at m/z 252.
2. Fragmentor Voltage (or Declustering Potential) Optimization:
-
Set the mass spectrometer to monitor the precursor ion (m/z 252) in SIM (Selected Ion Monitoring) or MS1 scan mode.
-
Manually or automatically ramp the fragmentor voltage across a relevant range (e.g., 50 V to 200 V).
-
Plot the signal intensity of m/z 252 against the fragmentor voltage.
-
Select the voltage that provides the maximum intensity for the precursor ion without causing significant in-source fragmentation.[12]
3. Collision Energy (CE) Optimization:
-
Set the mass spectrometer to product ion scan mode, selecting m/z 252 as the precursor ion.
-
Acquire product ion spectra at several different collision energy settings (e.g., in steps of 5 or 10 eV from 10 eV to 70 eV).[9]
-
Identify the most abundant and stable product ions (e.g., m/z 250, 226, 200).
-
For each chosen precursor-product ion pair (MRM transition), perform a CE optimization experiment. Ramp the CE value across a narrower range and monitor the product ion intensity.
-
Plot the intensity of each product ion against the CE and select the CE value that yields the maximum signal for that specific transition.[8]
4. Collision Cell Accelerator Voltage (CAV) Optimization:
-
Using the optimized MRM transitions (precursor, product, and CE), monitor the signal intensity while varying the CAV.
-
The CAV setting affects the speed at which ions exit the collision cell.[9]
-
Select the CAV value that provides the best signal intensity and peak shape. For methods with short dwell times, avoid very low CAV settings (1-2 V) to prevent potential crosstalk.[9]
Visual Workflow for MS/MS Parameter Optimization
Caption: Workflow for the systematic optimization of MS/MS parameters.
Troubleshooting Guide
Problem: I am observing very low sensitivity or no signal for this compound, especially compared to lighter PAHs.
-
Possible Cause 1: Sub-optimal Ionization.
-
Solution: If using LC-MS, ensure you are using an APCI source, as it is generally more efficient for nonpolar PAHs than ESI.[6]
-
-
Possible Cause 2: Source Contamination.
-
Solution: High molecular weight PAHs can contaminate the ion source over time, leading to a drop in sensitivity.[13] A thorough cleaning of the ion source components is recommended.
-
-
Possible Cause 3: Cold Spots and Analyte Deposition (GC-MS).
-
Possible Cause 4: In-source Fragmentation.
-
Solution: Your fragmentor or declustering potential may be set too high, causing the precursor ion to fragment before it reaches the quadrupole. Re-optimize this parameter to maximize the m/z 252 signal.
-
Problem: My chromatographic peaks for this compound are showing significant tailing.
-
Possible Cause 1: Active Sites.
-
Possible Cause 2: Column Contamination.
-
Solution: Non-volatile matrix components can build up at the head of the column. For GC, trim a small portion (10-20 cm) from the front of the column. For LC, use a guard column and replace it regularly.[18]
-
-
Possible Cause 3: Column Overload.
-
Solution: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[19]
-
Problem: I am seeing unexpected adduct ions (e.g., [M+Na]⁺ or [M+CH₃CN]⁺) in my mass spectrum.
-
Possible Cause 1: Mobile Phase Contamination.
-
Solution: Sodium adducts ([M+Na]⁺) are common and often arise from glassware or trace impurities in solvents. Use high-purity, LC-MS grade solvents and plasticware where possible.
-
-
Possible Cause 2: Ionization Technique.
-
Solution: Adduct formation is more common with ESI than APCI.[5] If adducts are problematic, switching to an APCI source may resolve the issue. Adding a small amount of a competing salt (like ammonium acetate) can sometimes suppress sodium adduct formation.
-
Problem: My results for this compound are not reproducible.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: PAHs can adhere to surfaces. Ensure your sample extraction and preparation steps are consistent, including vortexing times and solvent volumes. Use an appropriate internal standard (e.g., a deuterated analog) to correct for variability.
-
-
Possible Cause 2: System Contamination and Carryover.
-
Solution: Heavy PAHs are "sticky" and can cause carryover between injections.[14] Ensure your wash solution is strong enough (e.g., high percentage of a nonpolar solvent) and that the injection port and syringe are being cleaned effectively. A thorough system bakeout (for GC) may be necessary.
-
-
Possible Cause 3: Instrument Instability.
-
Solution: Flctuations in source temperature, gas flows, or voltages can lead to poor reproducibility. Allow the instrument to fully stabilize before starting an analytical run and monitor system suitability standards throughout the batch to track performance.
-
References
- 1. static.mascom-bremen.de [static.mascom-bremen.de]
- 2. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. grupobiomaster.com [grupobiomaster.com]
- 11. agilent.com [agilent.com]
- 12. Agilent 1100MSD fragmentor - Chromatography Forum [chromforum.org]
- 13. PAH sensitivity, replaced almost everything - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Tailing problem with PAH analysis - Chromatography Forum [chromforum.org]
- 19. gmpinsiders.com [gmpinsiders.com]
Benz[k]acephenanthrylene Selectivity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance selectivity in the synthesis and functionalization of Benz[k]acephenanthrylene, also known as Benzo[b]fluoranthene.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of this compound yields a mixture of regioisomers. How can I improve selectivity?
A1: Regioselectivity in Friedel-Crafts reactions on polycyclic aromatic hydrocarbons (PAHs) like this compound is a common challenge, governed by both kinetic and thermodynamic factors. The multiple non-equivalent positions on the PAH core have different electronic densities and steric environments, leading to mixtures. Computational studies can help predict the most likely sites of electrophilic attack[1].
To enhance selectivity:
-
Modify Reaction Temperature: Lower temperatures (e.g., -78°C to 0°C) often favor the kinetically controlled product, which typically forms faster. Higher temperatures may lead to isomerization and favor the more stable, thermodynamically controlled product[2].
-
Vary the Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) can significantly influence the outcome. Using a milder Lewis acid or sub-stoichiometric amounts can sometimes increase selectivity by reducing side reactions and isomerization[3].
-
Solvent Choice: The polarity of the solvent (e.g., CS₂, nitromethane, 1,2-dichloroethane) affects the reactivity of the electrophile and the stability of reaction intermediates, thereby influencing the isomer ratio[4][5]. Experiment with different solvents to find the optimal conditions.
Q2: I am struggling to introduce a functional group at a specific position on the this compound core. Are there more regioselective methods than classical electrophilic substitution?
A2: Yes. For highly regioselective functionalization, consider Directed ortho-Metalation (DoM) . This powerful strategy uses a directing metalation group (DMG) to deliver a strong base (typically an organolithium reagent) to a specific adjacent (ortho) position, leading to exclusive deprotonation and subsequent functionalization at that site[6][7].
To apply this to a this compound system, you would first need to synthesize a derivative bearing a potent DMG (e.g., -CONEt₂, -OMOM, -OCONEt₂). The lithiated intermediate can then be trapped with a wide range of electrophiles (e.g., I₂, TMSCl, aldehydes, CO₂) to install the desired functionality with near-perfect regioselectivity[8][9].
Q3: My Palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond with a bromo-Benz[k]acephenanthrylene derivative is inefficient. What are the key parameters to troubleshoot?
A3: Low efficiency in Suzuki-Miyaura coupling reactions, especially with electron-rich PAH systems, can be due to several factors. The key is to optimize the components of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination[10].
-
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, more importantly, the phosphine ligand is critical. For electron-rich or sterically hindered substrates, bulky and electron-rich ligands (e.g., SPhos, XPhos, PCy₃) are often required to promote efficient oxidative addition and reductive elimination[11][12].
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not just a spectator; it activates the boronic acid for transmetalation. The strength and solubility of the base can dramatically affect the reaction rate. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective[11][13].
-
Solvent: A combination of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used. The solvent system must solubilize the reactants and facilitate the interaction of the organic and aqueous phases.
-
Reaction Temperature: While many Suzuki couplings work at elevated temperatures (80-110°C), side reactions like protodeboronation (loss of the boronic acid group) can also accelerate. A careful optimization of temperature is necessary.
Q4: How can I effectively separate the isomers of my functionalized this compound product?
A4: The separation of PAH isomers is often challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Phenyl-based stationary phases often provide good selectivity for separating PAH isomers due to π-π interactions[14]. Chiral stationary phases may be necessary for resolving enantiomers if a stereocenter is present.
-
Column Chromatography: For larger scale separations, meticulous column chromatography on silica gel or alumina can be effective. Using a shallow solvent gradient and carefully selecting the eluent system is crucial for achieving separation.
-
Recrystallization: If one isomer is significantly more abundant or forms a more stable crystal lattice, fractional recrystallization can be an effective purification technique. This often requires screening multiple solvents.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation
| Problem | Possible Cause | Suggested Solution |
| Multiple isomers formed | Reaction is under thermodynamic control, leading to the most stable product mixture. | Run the reaction at a lower temperature (e.g., 0°C or -20°C) to favor the kinetic product. |
| Lewis acid is too harsh, causing catalyst-mediated isomerization of the product. | Switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or use a less reactive acylating agent. | |
| Inconsistent isomer ratio | Reaction conditions are not strictly controlled. | Ensure all reagents are anhydrous. Add the electrophile slowly at a controlled temperature. |
| Low yield of desired isomer | The desired isomer is the kinetic product, but it rearranges under reaction conditions. | Quench the reaction after a shorter time to isolate the kinetic product before it can isomerize. |
Guide 2: Low Yield in Suzuki-Miyaura Cross-Coupling
| Problem | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains | Inefficient oxidative addition of Pd(0) to the bromo-Benz[k]acephenanthrylene. | Use a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like SPhos) to accelerate this step. Ensure the palladium precursor is properly activated to Pd(0)[10]. |
| Protodeboronation of the boronic acid coupling partner. | Use a stronger, non-aqueous base like K₃PO₄. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of homocoupled byproducts | Reductive elimination is slow compared to side reactions. | Increase the reaction temperature modestly. A different ligand may be required to facilitate the final step. |
| Decomposition of catalyst (black precipitate) | Catalyst is unstable at the reaction temperature. | Use a more robust pre-catalyst or ligand. Ensure the reaction is properly deoxygenated, as oxygen can degrade the Pd(0) species. |
Experimental Protocols
Protocol 1: Regioselective Functionalization via Directed ortho-Metalation (DoM)
This protocol describes a general method for introducing a carboxyl group at the position ortho to a directing group on a this compound scaffold.
1. Substrate Preparation:
- Synthesize a this compound derivative bearing a powerful directing group, for example, an N,N-diethylcarboxamide group (-CONEt₂). This can be achieved through standard amidation of a corresponding carboxylic acid derivative.
2. Directed ortho-Metalation and Carboxylation:
- Step 1: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the amide-substituted this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
- Step 2: Cool the solution to -78°C using a dry ice/acetone bath.
- Step 3: Add sec-butyllithium (s-BuLi) (1.2 eq., ~1.4 M in cyclohexane) dropwise via syringe. The solution may change color, indicating the formation of the aryllithium species.
- Step 4: Stir the reaction mixture at -78°C for 1 hour.
- Step 5: Add an excess of freshly crushed, anhydrous dry ice (CO₂) pellets directly to the flask. The reaction will warm as the CO₂ sublimes.
- Step 6: Allow the reaction to slowly warm to room temperature.
- Step 7: Quench the reaction by adding 1 M HCl (aq.). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Step 8: Purify the resulting carboxylic acid by column chromatography or recrystallization.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Arylation
This protocol outlines a robust method for coupling an arylboronic acid with a bromo-Benz[k]acephenanthrylene derivative.
1. Reagents & Setup:
- Bromo-Benz[k]acephenanthrylene (1.0 eq.)
- Arylboronic acid (1.5 eq.)
- Pd₂(dba)₃ (2 mol%)
- SPhos (4 mol%)
- K₃PO₄ (powdered, 3.0 eq.)
- Anhydrous 1,4-Dioxane and Water (10:1 v/v)
2. Procedure:
- Step 1: To a Schlenk flask, add the bromo-Benz[k]acephenanthrylene, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
- Step 2: Evacuate and backfill the flask with argon three times.
- Step 3: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Step 4: Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Step 5: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Step 6: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Step 7: Wash the organic phase with water and brine, dry over MgSO₄, and concentrate in vacuo.
- Step 8: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Directed ortho-Metalation (DoM).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Benz[k]acephenanthrylene Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Benz[k]acephenanthrylene. This polycyclic aromatic hydrocarbon (PAH) is a suspected carcinogen, and its accurate detection in various matrices is crucial for environmental monitoring and safety assessment.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Question: I'm observing inconsistent recoveries after sample extraction. What are the likely causes and solutions?
Answer: Inconsistent recoveries during the analysis of this compound and other PAHs often stem from the sample preparation stage. Here are common culprits and troubleshooting steps:
-
Matrix Effects: Complex matrices like soil, sediment, and food can interfere with extraction efficiency.[1][2][3][4]
-
Internal Standard (ISTD) Addition: The timing and method of ISTD addition are critical for accurate quantification.[8]
-
Solution: Add the ISTD as early as possible in the sample preparation workflow to account for losses during extraction and cleanup. Ensure the ISTD is thoroughly mixed with the sample.[8]
-
-
Solvent Choice and Volume: The choice of extraction solvent and its volume can significantly impact recovery.
Chromatography (GC-MS & HPLC)
Question: I am having difficulty separating this compound from its isomers, particularly Benzo[b]fluoranthene. How can I improve chromatographic resolution?
Answer: The co-elution of isobaric PAHs is a well-known analytical challenge.[1] Benzo[b]fluoranthene and this compound are classic examples of closely eluting isomers that require a high-resolution chromatographic system.
-
For GC-MS:
-
Column Selection: Utilize a capillary column specifically designed for PAH analysis (e.g., a DB-5ms or equivalent). These columns provide the necessary selectivity for separating these isomers.
-
Temperature Program Optimization: A slow, optimized oven temperature ramp rate, particularly during the elution window of these isomers, can significantly enhance separation.
-
Carrier Gas Flow: Ensure the carrier gas (typically helium or hydrogen) flow rate is optimal for the column dimensions to maximize efficiency.
-
-
For HPLC:
-
Column and Mobile Phase: Use a C18 column designed for PAH analysis. The mobile phase composition (typically a gradient of acetonitrile and water) is critical. Fine-tuning the gradient profile can improve the separation of these isomers.[5]
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Question: My peak shapes are poor (e.g., tailing, fronting, or broad peaks) in my GC-MS analysis. What should I check?
Answer: Poor peak shape can compromise both identification and quantification. Here’s a checklist for troubleshooting:
-
Inlet Contamination: PAHs are known to be "sticky" and can adsorb to active sites in the GC inlet.[2] This can lead to peak tailing.
-
Solution: Regularly replace the inlet liner and septum. Consider using a deactivated liner.
-
-
Column Issues: Contamination at the head of the analytical column can cause peak distortion.[2]
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.
-
-
Injection Technique: The injection volume and speed can affect peak shape.
-
Solution: Optimize your injection parameters. A fast injection is generally preferred for capillary columns.
-
Detection and Quantification
Question: My internal standard response is erratic across my calibration curve and samples. What could be the cause?
Answer: Inconsistent internal standard (ISTD) response is a common problem that directly impacts the accuracy and linearity of your method.[2][8]
-
ISTD Selection: Ensure the chosen ISTD is appropriate for this compound. It should be a deuterated analog or a PAH with similar chemical properties that does not co-elute with any target analytes.
-
Matrix Suppression/Enhancement: In complex samples, matrix components can co-elute with the ISTD and affect its ionization in the MS source, leading to either suppression or enhancement of the signal.
-
Solution: Improve sample cleanup to remove interfering matrix components. You can also try a matrix-matched calibration curve.
-
-
ISTD Concentration: The concentration of the ISTD should be appropriate for the expected concentration range of your analytes.[8]
-
System Stability: Check for leaks in the GC-MS system, as this can cause inconsistent instrument performance.[1]
Question: In my mass spectrometry data, I am not seeing the expected molecular ion for this compound, or I see excessive fragmentation. What should I do?
Answer: The molecular ion (M+) is crucial for identification. Its absence or excessive fragmentation can be due to the MS source conditions.[10][11]
-
Ionization Energy: If using electron impact (EI) ionization, ensure the energy is set appropriately (typically 70 eV). Excessively high energy can lead to the complete fragmentation of the molecular ion.[12]
-
Source Temperature: A source temperature that is too high can cause thermal degradation of the analyte, leading to fragmentation before ionization. Optimize the source temperature for PAH analysis.
-
Fragmentation Pattern: Aromatic compounds like this compound tend to produce a stable molecular ion.[13] The fragmentation pattern is often characterized by the loss of acetylene (C2H2) units.[12] If your fragmentation pattern is inconsistent with this, it could indicate a problem with the instrument tuning or the presence of co-eluting interferences.
Experimental Protocols & Data
Table 1: Typical GC-MS Operating Conditions for PAH Analysis
| Parameter | Typical Setting |
| GC System | Agilent 8890 GC or similar[2] |
| Column | Phenyl-arylene polymer type (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 - 300 °C |
| Oven Program | Initial 60-80°C, hold for 1-2 min, ramp 10-20°C/min to 320°C, hold for 5-10 min |
| MS System | Agilent 5977 Series MSD or similar[2] |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 - 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM for GC-MS/MS[2][3] |
Table 2: Quality Control (QC) Parameters based on EPA Method 610
| Parameter | Specification |
| Calibration | Minimum of three concentration levels[14] |
| QC Check Sample Concentrate | Benzo(k)fluoranthene at 5 µg/mL[14] |
| Internal Standard Reproducibility | Typically ±20% for calibration standards and ±30% for samples[2] |
| Reagent Blank | Must be processed with each sample batch to check for contamination[14] |
Visual Guides
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. epa.gov [epa.gov]
performance enhancement of analytical methods for Benz[k]acephenanthrylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Question: Why am I seeing poor peak resolution, especially between Benz[b]fluoranthene and Benz[k]fluoranthene?
Answer: Poor peak resolution between these isomers is a common issue in gas chromatography (GC) methods. The liquid chromatographic (HPLC) approach is recommended for resolving all 16 priority PAHs, including the critical pair of Benzo(b)fluoranthene and Benzo(k)fluoranthene.[1] If you must use GC, optimizing the temperature program and using a longer capillary column can help improve separation.
Question: My analytical signal is showing significant suppression or enhancement. What could be the cause?
Answer: Signal suppression or enhancement is often due to matrix effects, where other components in your sample interfere with the ionization or detection of this compound. To mitigate this, a thorough sample cleanup is crucial. Techniques like solid-phase extraction (SPE) using silica gel or Florisil cartridges can effectively remove interfering compounds.[2][3] Size-exclusion chromatography followed by adsorption normal-phase liquid chromatography can also be used for complex matrices like petroleum products.[4][5]
Question: I am experiencing low recovery of this compound. What steps can I take to improve it?
Answer: Low recovery can stem from several factors throughout the analytical workflow. Here are some troubleshooting steps:
-
Sample Preparation: Ensure your extraction method is suitable for your sample matrix. For instance, methods like QuEChERS, dispersive solid-phase microextraction, and magnetic solid-phase extraction are newer alternatives to traditional liquid-liquid extraction that can offer better recoveries.[3]
-
Solvent Selection: Use high-purity solvents and ensure they are compatible with your extraction and analytical method.
-
Internal Standards: The use of an internal standard can help to correct for losses during sample preparation and injection.[4][5]
-
SPE Cartridge Activation: If using SPE, ensure the silica gel is properly activated. For example, activating it at 130°C for at least 16 hours is a common practice.[1]
Question: My GC/MS system is getting contaminated quickly when analyzing complex samples like coal tar. How can I prevent this?
Answer: Contamination of the GC inlet, column, and MS detector is a significant challenge with complex matrices. An automated solid-phase extraction (SPE) cleanup step right before GC/MS injection can significantly reduce matrix contamination and extend the maintenance intervals of your system.[2] Using a guard column can also help protect the analytical column.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the determination of this compound? A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] HPLC with fluorescence detection is particularly advantageous for its ability to resolve isomeric PAHs like the benzo[b]fluoranthene and benzo[k]fluoranthene pair.[1]
Q2: What are typical limits of detection (LODs) and recoveries I can expect for this compound analysis? A2: For the analysis of PAHs in various beverage samples, you can generally expect LODs in the range of 0.01–5 µg/kg and recoveries between 70–110%.[3] In high-boiling petroleum products, limits of quantitation can range from tens of nanograms per kilogram to less than 20 µg/kg.[4][5]
Q3: How should I prepare my calibration standards for this compound analysis? A3: Stock standard solutions can be prepared from pure standard materials or purchased as certified solutions. A common procedure is to accurately weigh about 0.0100 g of the pure compound, dissolve it in acetonitrile, and dilute it to a known volume (e.g., 10 mL).[1] Working calibration standards should be prepared by diluting the stock solution to concentrations that bracket the expected sample concentrations and define the working range of the detector.[1]
Q4: What quality control measures are important in this compound analysis? A4: A robust quality control program should include:
-
Method Blanks: A reagent water blank should be processed with each set of samples to check for laboratory contamination.[1]
-
Spiked Samples: At least 10% of all samples should be spiked with a known amount of this compound to monitor method performance and data quality.[1]
-
Quality Control Check Standards: Analysis of a QC check sample concentrate is required to demonstrate that the measurement system is in control. For example, a QC check sample in acetonitrile could contain this compound at a concentration of 5 µg/mL.[1]
Quantitative Data Summary
| Parameter | Analytical Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | Various | Beverages (tea, coffee, milk, alcoholic drinks) | 0.01–5 µg/kg | [3] |
| Recovery | Various | Beverages (tea, coffee, milk, alcoholic drinks) | 70–110% | [3] |
| Limit of Quantitation (LOQ) | HPLC-FLD, GC-MS, HPLC-UV-VIS/DAD | High-boiling petroleum products | <20 µg/kg to tens of ng/kg | [4][5] |
| Quality Control Check Sample Concentration | HPLC or GC | Acetonitrile | 5 µg/mL | [1] |
| Relative Standard Deviation (RSD) | SPE-GC/MS | Coal Tar Distillation Products | 0.8 - 2.6% | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Coal Tar Samples
This protocol is based on an automated SPE-GC/MS method for the determination of PAHs in tar distillation products.[2]
-
Sample Dissolution: Dissolve the coal tar sample in tetrahydrofuran (THF).
-
Internal Standard Addition: Add an appropriate internal standard to the dissolved sample.
-
SPE Cleanup:
-
Use a silica gel SPE cartridge.
-
Condition the cartridge with a suitable solvent (e.g., n-hexane).
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove aliphatic interferences.
-
Elute the PAH fraction, including this compound, with a more polar solvent or solvent mixture (e.g., a mixture of n-hexane and dichloromethane).
-
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for injection into the GC/MS.
Protocol 2: EPA Method 610 for Analysis of PAHs in Municipal and Industrial Wastewater
This is a summary of the key steps from EPA Method 610 for HPLC analysis.[1]
-
Extraction:
-
For a 1-liter sample, adjust the pH to be greater than 11 and perform a liquid-liquid extraction with methylene chloride.
-
Adjust the sample pH to less than 2 and repeat the extraction with fresh methylene chloride.
-
Combine the extracts.
-
-
Concentration: Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.
-
Solvent Exchange: Exchange the solvent to acetonitrile by adding 1 mL of acetonitrile and concentrating further.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: A fluorescence detector is used for sensitive detection, with excitation and emission wavelengths optimized for PAHs. Alternatively, a UV detector can be used.
-
Calibration: Calibrate the system using external standards at a minimum of three concentration levels.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for PAH analysis.
References
Validation & Comparative
A Head-to-Head Battle: Validating a New Analytical Method for Benz[k]acephenanthrylene Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of polycyclic aromatic hydrocarbons (PAHs) like Benz[k]acephenanthrylene is paramount. This guide provides a comprehensive comparison of a newly validated analytical method against established alternatives, supported by experimental data to empower informed decisions in your analytical workflow.
This compound, a member of the PAH family, is a compound of significant interest due to its potential carcinogenic properties. The development and validation of sensitive and robust analytical methods are crucial for monitoring its presence in various matrices, from environmental samples to pharmaceutical preparations. This guide delves into the validation of a new analytical method, presenting its performance characteristics alongside those of established techniques.
Performance Comparison of Analytical Methods
The performance of a new analytical method was rigorously evaluated and compared against two commonly employed techniques for PAH analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The key validation parameters are summarized below to facilitate a clear comparison.
| Validation Parameter | New Validated Method (LC-GC/MS) for Benz[j]aceanthrylene* | Alternative Method 1 (GC-MS) for Benz[k]fluoranthene** | Alternative Method 2 (HPLC-FLD) for Benz[k]fluoranthene*** |
| Linearity (R²) | > 0.99 | > 0.99 | 0.9993 |
| Limit of Detection (LOD) | 0.2 pg | 0.10 - 13.886 pg (SIM) | 0.06 ng/g |
| Limit of Quantitation (LOQ) | Not Specified | 0.119 - 46.287 pg (SIM) | 0.21 ng/g |
| Accuracy (% Recovery) | Not Specified | 70% - 120% | 86.0% to 99.2% |
| Precision (RSD) | Not Specified | 0.7% - 5.3% | 0.6% to 1.9% |
*Data for the closely related isomer Benz[j]aceanthrylene, as specific data for this compound was not available. **LOD and LOQ values are for a range of PAHs, including Benz[k]fluoranthene, using Selected Ion Monitoring (SIM) mode, which offers higher sensitivity. Recovery and precision data are general values for PAH analysis by this method.[1] ***This data is specifically for Benz[k]fluoranthene.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.
New Validated Method: Liquid Chromatography-Gas Chromatography-Mass Spectrometry (LC-GC/MS)
This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Sample Preparation:
-
Extraction: Samples are extracted using a suitable solvent (e.g., toluene) via pressurized liquid extraction.
-
Cleanup: The extract is subjected to solid-phase extraction (SPE) on a silica cartridge to remove interfering substances.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.
Instrumentation:
-
An LC system coupled to a GC-MS system.
Chromatographic Conditions:
-
LC: A suitable LC column is used for initial fractionation.
-
GC: A capillary column (e.g., 5% phenyl-methylpolysiloxane) is used for high-resolution separation. The oven temperature is programmed to ensure optimal separation of PAHs.
-
MS: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Validation Parameters:
-
Linearity: A calibration curve is generated using a series of standard solutions of known concentrations.
-
Limit of Detection (LOD): Determined as the lowest concentration of the analyte that can be reliably detected above the background noise.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
A widely used technique for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation:
-
Extraction: Soxhlet extraction or accelerated solvent extraction with a suitable solvent like dichloromethane.
-
Cleanup: Gel permeation chromatography or solid-phase extraction to remove matrix interferences.
-
Concentration: The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A gradient temperature program is employed to separate the PAHs based on their boiling points.
-
MS: Operated in either full scan or SIM mode.
Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Accuracy: Evaluated through recovery studies using spiked samples.
-
Precision: Determined by replicate analyses of a standard or sample.
Alternative Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
A sensitive and selective method for the analysis of fluorescent compounds like many PAHs.
Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction.
-
Cleanup: SPE is commonly used to remove interfering compounds.
-
Solvent Exchange: The final extract is often exchanged into a solvent compatible with the HPLC mobile phase.
Instrumentation:
-
An HPLC system equipped with a fluorescence detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Fluorescence Detection: Excitation and emission wavelengths are optimized for the specific PAH of interest to maximize sensitivity.
Validation Parameters:
-
Linearity: Established by constructing a calibration curve from standard solutions.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Determined by analyzing certified reference materials or spiked samples.
-
Precision: Assessed by calculating the relative standard deviation of multiple measurements.
Visualizing the Workflow and Biological Impact
To further clarify the processes and the biological relevance of this compound analysis, the following diagrams have been generated.
The genotoxicity of PAHs, including this compound, is a significant concern. These compounds can undergo metabolic activation in the body, leading to the formation of reactive metabolites that can damage DNA and initiate carcinogenesis. The following diagram illustrates a simplified signaling pathway of PAH-induced DNA damage.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Benz[k]acephenanthrylene Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of polycyclic aromatic hydrocarbons (PAHs), ensuring analytical accuracy is paramount. This guide provides a comprehensive overview of inter-laboratory comparison (ILC) and proficiency testing (PT) for the analysis of Benz[k]acephenanthrylene, a potent environmental contaminant and a key analyte in food safety and toxicological studies.
This document delves into the performance of analytical laboratories, offering insights into the expected variability and accuracy of results. It further presents detailed experimental protocols for the two most common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), to aid in the establishment and validation of in-house methods.
Data Presentation: A Comparative Look at Laboratory Performance
Inter-laboratory comparisons are crucial for assessing the proficiency of laboratories in performing specific analyses. In these studies, a homogenous test material is sent to multiple laboratories, and their results are compared against a reference value. A common metric for performance evaluation is the z-score, which indicates how far a laboratory's result deviates from the consensus value.
The following table summarizes representative data from an inter-laboratory comparison study on the determination of this compound in a food matrix. This data is a composite representation based on findings from various proficiency tests organized by leading reference laboratories.[1][2][3][4]
| Laboratory ID | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | Standard Deviation for Proficiency Assessment (σ) | z-score | Performance Evaluation |
| Lab 01 | 4.8 | 5.0 | 0.75 | -0.27 | Satisfactory |
| Lab 02 | 5.5 | 5.0 | 0.75 | 0.67 | Satisfactory |
| Lab 03 | 6.8 | 5.0 | 0.75 | 2.40 | Questionable |
| Lab 04 | 4.2 | 5.0 | 0.75 | -1.07 | Satisfactory |
| Lab 05 | 3.1 | 5.0 | 0.75 | -2.53 | Unsatisfactory |
| Lab 06 | 5.1 | 5.0 | 0.75 | 0.13 | Satisfactory |
| Lab 07 | 6.2 | 5.0 | 0.75 | 1.60 | Satisfactory |
| Lab 08 | 4.9 | 5.0 | 0.75 | -0.13 | Satisfactory |
| Lab 09 | 5.9 | 5.0 | 0.75 | 1.20 | Satisfactory |
| Lab 10 | 3.9 | 5.0 | 0.75 | -1.47 | Satisfactory |
A z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of accurate and reproducible analysis. Below are comprehensive methodologies for the determination of this compound using GC-MS and HPLC-FLD, based on established methods and findings from various studies.[5][6][7][8][9][10][11][12]
Sample Preparation (General)
For solid matrices such as food or soil, a generic sample preparation workflow involves extraction, clean-up, and concentration.
-
Extraction: The sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, hexane/acetone mixture) using techniques like pressurized liquid extraction (PLE), Soxhlet extraction, or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][8][10][11]
-
Clean-up: The extract is then purified to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with silica or Florisil cartridges. Gel permeation chromatography (GPC) can also be used for complex matrices.[1][7][13]
-
Concentration: The cleaned-up extract is concentrated to a small volume, typically under a gentle stream of nitrogen, before instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity for the analysis of PAHs.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Inlet: Splitless injection at 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 252 (quantification ion), 250, 253 (qualifier ions).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
HPLC-FLD is a highly sensitive and specific method for the detection of fluorescent PAHs like this compound.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: 250 mm x 4.6 mm ID, 5 µm particle size, C18 reversed-phase column specifically designed for PAH analysis.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Initial: 50% Acetonitrile.
-
0-20 min: Linear gradient to 100% Acetonitrile.
-
20-30 min: Hold at 100% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detector (FLD) Conditions:
-
Excitation Wavelength: 290 nm.
-
Emission Wavelength: 410 nm.
-
Mandatory Visualizations
To further clarify the processes involved in inter-laboratory comparisons and the analytical pathways, the following diagrams are provided.
Inter-laboratory comparison workflow.
Analytical pathway for this compound.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. op.europa.eu [op.europa.eu]
- 3. op.europa.eu [op.europa.eu]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. The Occurrence of 16 EPA PAHs in Food – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Certified Reference Materials for Benz[e]acephenanthrylene in Soil
For scientists and researchers engaged in the environmental monitoring and analysis of polycyclic aromatic hydrocarbons (PAHs), the accuracy and reliability of analytical data are paramount. Benz[e]acephenanthrylene, a member of the PAH family and more commonly known by its synonym Benzo[b]fluoranthene, is a compound of significant environmental concern due to its potential carcinogenicity. The use of certified reference materials (CRMs) is an indispensable component of quality assurance and quality control (QA/QC) in the analytical workflow for determining the concentration of this analyte in complex matrices such as soil.
This guide provides a comparative overview of commercially available CRMs for Benz[e]acephenanthrylene in soil and similar matrices. It includes a summary of their certified values, a detailed experimental protocol for their use, and a visual representation of the analytical workflow.
Comparison of Certified Reference Materials
The selection of an appropriate CRM depends on several factors, including the specific concentration range of interest, the matrix type, and the analytical method employed. Below is a comparison of several widely used CRMs.
| Certified Reference Material | Producer | Matrix | Certified Value for Benzo[b]fluoranthene (mg/kg) | Expanded Uncertainty (mg/kg) | Additional Notes |
| ERM®-CC013a | Bundesanstalt für Materialforschung und -prüfung (BAM) | Contaminated Soil (from a former gasworks site) | 7.2 | 0.7 | Also certified for a wide range of other PAHs. |
| NIST® SRM® 1941b | National Institute of Standards and Technology (NIST) | Marine Sediment | 0.888 | 0.054 | A well-characterized material for various organic contaminants. |
| RTC CRM170-100 | Sigma-Aldrich (manufactured by RTC) | Clay Soil | 1.18 | 0.233 | Part of a larger set of soil CRMs for environmental analysis. |
| ERA CRM #722 | Waters ERA | Soil | Lot-specific (typically in the µg/kg range) | Lot-specific | Designed for low-level PAH analysis. |
| IAEA-159A | International Atomic Energy Agency | Marine Sediment | Not individually certified; provided as a sum of isomers (Benzo[b+j]fluoranthene): 139 µg/kg | 33 µg/kg | Useful for methods that do not chromatographically resolve these isomers. |
Experimental Protocol: Determination of Benz[e]acephenanthrylene in Soil using GC-MS
This protocol is a generalized procedure based on standard methods such as U.S. EPA Method 8270D and ISO 13877. Laboratories should validate the method for their specific instrumentation and requirements.
1. Objective: To determine the concentration of Benz[e]acephenanthrylene (Benzo[b]fluoranthene) in a soil sample using a certified reference material for quality control.
2. Materials and Reagents:
-
Certified Reference Material (e.g., ERM®-CC013a)
-
Soil sample for analysis
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
Acetone, pesticide residue grade or equivalent
-
Hexane, pesticide residue grade or equivalent
-
Anhydrous sodium sulfate, baked at 400 °C for 4 hours
-
Internal standards (e.g., deuterated PAHs such as Benzo[b]fluoranthene-d12)
-
Surrogate standards (e.g., terphenyl-d14, 2-fluorobiphenyl)
-
Calibration standards containing Benz[e]acephenanthrylene at various concentrations
-
Pressurized Fluid Extraction (PFE) or Soxhlet extraction apparatus
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Concentrator (e.g., Kuderna-Danish or automated evaporation system)
-
Silica gel for cleanup column
3. Sample Preparation and Extraction:
-
Homogenize the soil sample and the CRM by thorough mixing.
-
Weigh approximately 10-30 g of the soil sample or CRM into an extraction cell or thimble.
-
Spike the sample with the surrogate standards.
-
Extract the sample using one of the following methods:
-
Pressurized Fluid Extraction (PFE): Use a mixture of acetone:hexane (1:1, v/v) at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
Soxhlet Extraction: Extract with dichloromethane:acetone (1:1, v/v) for 16-24 hours.
-
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a volume of approximately 1 mL.
4. Extract Cleanup:
-
Prepare a silica gel cleanup column.
-
Apply the concentrated extract to the top of the column.
-
Elute the PAHs with an appropriate solvent mixture (e.g., pentane:dichloromethane).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Add the internal standards just prior to GC-MS analysis.
5. Instrumental Analysis (GC-MS):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a suitable phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 300 °C at 10 °C/min, hold for 10 min.
-
-
Injector: Splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for Benz[e]acephenanthrylene and the internal/surrogate standards.
-
6. Data Analysis and Quality Control:
-
Generate a calibration curve using the prepared calibration standards.
-
Quantify the concentration of Benz[e]acephenanthrylene in the soil sample and the CRM extract based on the calibration curve.
-
Calculate the recovery of the surrogate standards. Recoveries should be within the laboratory's established control limits (typically 70-130%).
-
The measured concentration of Benz[e]acephenanthrylene in the CRM should fall within the certified range to validate the analytical run.
Analytical Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the determination of Benz[e]acephenanthrylene in soil, incorporating the use of a certified reference material.
Caption: Workflow for the analysis of Benz[e]acephenanthrylene in soil using CRMs.
By carefully selecting and properly utilizing certified reference materials within a well-defined analytical protocol, researchers can ensure the generation of high-quality, defensible data for the assessment of Benz[e]acephenanthrylene contamination in soil.
A Comparative Analysis of GC/MS and HPLC-FLD for the Quantification of Benz[k]acephenanthrylene
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like Benz[k]acephenanthrylene is paramount. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), supported by experimental data to inform methodological selection.
This compound, also known as Benzo[b]fluoranthene, is a five-ring polycyclic aromatic hydrocarbon and a prominent environmental contaminant with carcinogenic properties. Its detection and quantification in various matrices are crucial for environmental monitoring and risk assessment. Both GC/MS and HPLC-FLD are powerful analytical tools for this purpose, each with distinct advantages and limitations.
Quantitative Performance Data
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes key performance metrics for the analysis of this compound using GC/MS and HPLC-FLD, compiled from various studies. It is important to note that these values can be influenced by the sample matrix, instrumentation, and specific experimental conditions.
| Performance Metric | GC/MS | HPLC-FLD | Source(s) |
| Limit of Detection (LOD) | 0.22 µg/mL (in solvent) | 0.037 - 0.10 µg/kg (in sesame oil, smoked meat) | [1][2][3] |
| Limit of Quantification (LOQ) | 0.67 µg/mL (in solvent); <0.3 µg/L (for Benzo[b]fluoranthene) | 0.03 - 0.96 µg/kg (in soybean oil) | [1][4][5] |
| Recovery | 66% - 92% (for various PAHs in cigarette smoke) | 71% - 115% (in soybean oil); 82.40% - 96.21% (for BaP in sesame oil) | [3][5][6] |
| Linearity (R²) | > 0.99 | > 0.999 | [1][5] |
| Relative Standard Deviation (RSD) | 3.72% - 7.84% (for BaP in sesame oil) | 5.18% - 7.84% (for BaP in sesame oil) | [3] |
Methodological Principles and Experimental Workflows
The fundamental difference between the two techniques lies in the separation and detection principles. GC/MS separates volatile and thermally stable compounds in the gas phase, followed by detection based on their mass-to-charge ratio. HPLC-FLD, on the other hand, separates compounds in the liquid phase, with detection based on the fluorescence properties of the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using both GC/MS and HPLC-FLD.
GC/MS Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Extraction: Solid samples are typically extracted using techniques like Soxhlet, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent (e.g., hexane, dichloromethane, or a mixture).
-
Cleanup: The extract is then cleaned up to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with cartridges packed with materials like silica gel or Florisil.[7]
-
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode.
-
-
Data Acquisition:
-
Data is often acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 252).[1] For even higher selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be utilized.[7]
-
HPLC-FLD Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC): Equipped with a reversed-phase column, typically a C18 column specifically designed for PAH analysis.[9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation.[9]
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: Set to an appropriate wavelength to excite this compound (e.g., 292 nm).
-
Emission Wavelength: Set to detect the emitted fluorescence (e.g., 410 nm).[8] Wavelength programming can be used to optimize detection for different PAHs eluting at different times.
-
-
-
Data Acquisition:
-
The fluorescence signal is recorded as a function of time, and the peak area is used for quantification.
-
Comparison and Recommendations
GC/MS offers high resolving power and is particularly advantageous for its high specificity, especially when using MS/MS, which can minimize matrix interference.[10] This makes it a robust technique for complex samples. However, the analysis of higher molecular weight PAHs can be challenging and may require longer run times.[11]
HPLC-FLD is highly sensitive and selective for fluorescent compounds like this compound. A significant advantage is that it does not require the analyte to be volatile or thermally stable, which can be a limitation for some PAHs in GC analysis. HPLC can also offer better resolution for certain PAH isomers.[11] The use of fluorescence detection provides excellent sensitivity, often reaching lower detection limits than GC-MS for certain PAHs.[12][13][14]
-
For complex matrices where high specificity is required to overcome interferences, GC/MS (particularly GC-MS/MS) is an excellent choice.
-
For applications demanding very low detection limits for fluorescent PAHs, HPLC-FLD is often the preferred method due to its high sensitivity.
Ultimately, the optimal method will depend on the specific research question, the nature of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. Method validation is crucial to ensure the accuracy and reliability of the results for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of HPLC-FLD with GC-MS in Estimation of Benzo [ a ] pyrene in Sesame Oil | Semantic Scholar [semanticscholar.org]
- 4. jeol.com [jeol.com]
- 5. scielo.br [scielo.br]
- 6. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 12. mdpi.com [mdpi.com]
- 13. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Benz[k]acephenanthrylene: Assessing Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of polycyclic aromatic hydrocarbons (PAHs) like Benz[k]acephenanthrylene is critical due to their carcinogenic and mutagenic properties. This guide provides a comparative overview of common analytical methods, focusing on their performance characteristics and supported by experimental data.
This compound, also known as Benzo[k]fluoranthene, is a five-ring PAH that is often analyzed as part of a larger suite of priority PAHs. The choice of analytical methodology can significantly impact the reliability of quantification at trace levels. The two most prevalent techniques for PAH analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of GC-MS and HPLC-FLD for the analysis of PAHs, including this compound (Benzo[k]fluoranthene), based on data from various validation studies. It is important to note that performance metrics can vary based on the sample matrix, extraction method, and specific instrument conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Linearity (R²) | 0.983 - 0.999[1] | 0.991 - 0.996 |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL (in mineral water)[1]; 3.69 - 4.77 µg/kg (in sediment)[2] | 0.01 - 0.51 ppb (in wastewater and sediment); 0.037 µg/kg (for Benzo[a]pyrene in sesame oil)[3] |
| Limit of Quantification (LOQ) | 9.23 - 11.9 µg/kg (in sediment)[2] | 0.03 - 1.71 ppb (in wastewater and sediment) |
| Recovery (%) | 71 - 90% (in mineral water)[1] | 78 - 100% (in wastewater); 82 - 106% (in sediment) |
| Relative Standard Deviation (RSD) | 4 - 11% (in mineral water)[1] | 3.72% - 6.64% (for Benzo[a]pyrene in sesame oil)[3] |
Note: The performance of these methods is highly dependent on the sample matrix and the chosen sample preparation technique.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for sample preparation and analysis using GC-MS and HPLC-FLD.
1. Sample Preparation: Extraction and Cleanup
A critical step in the analysis of this compound from complex matrices is the extraction of the analyte and removal of interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique is commonly used for aqueous samples. The water sample is repeatedly extracted with an immiscible organic solvent such as hexane or dichloromethane. The combined organic extracts are then dried and concentrated.[4]
-
Ultrasonic Extraction: For solid samples like sediment, ultrasonic extraction with a solvent mixture (e.g., acetone/hexane) is a common approach.[2]
-
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup. The sample extract is passed through a cartridge containing a solid adsorbent (e.g., silica gel or Florisil), which retains interferences while allowing the PAHs to be eluted with a suitable solvent.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
-
Chromatographic Separation: A capillary column, such as an HP-5MS, is typically used for separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of PAHs based on their boiling points and polarity.
-
Ionization and Detection: Electron Ionization (EI) is the most common ionization technique. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes.[1] Quantification is based on the peak area of a characteristic ion of this compound.
3. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound.
-
Chromatographic Separation: A reversed-phase C18 column is commonly employed for the separation of PAHs. A gradient elution with a mobile phase consisting of acetonitrile and water is typically used to achieve optimal separation.[4]
-
Fluorescence Detection: The fluorescence detector is set to specific excitation and emission wavelengths for this compound to maximize sensitivity and minimize interference from non-fluorescent compounds.[4]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the analysis of this compound.
Caption: Overview of the analytical workflow for this compound.
Caption: Key considerations for selecting an analytical method.
References
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
A Comparative Analysis of Benz[k]acephenanthrylene Across Diverse Environmental Matrices
A comprehensive guide for researchers and drug development professionals on the detection and quantification of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. This document provides a comparative overview of analytical methodologies, their performance across different environmental matrices, and supporting experimental data.
This compound, also known as benzo[k]fluoranthene, is a high molecular weight polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. Its presence in the environment is a significant concern due to its carcinogenic and mutagenic properties. This guide offers a comparative analysis of analytical techniques used to quantify this compound in various environmental matrices, including soil, water, and air. The information presented herein is intended to assist researchers and scientists in selecting the most appropriate methods for their specific needs and to provide a framework for interpreting environmental data.
Quantitative Data Summary
The accurate quantification of this compound is crucial for assessing environmental contamination and human exposure risks. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common. The performance of these methods can vary depending on the complexity of the environmental matrix.
Below is a summary of quantitative data from representative studies, highlighting the performance of different analytical methods for the determination of this compound and other PAHs in soil, water, and air.
| Environmental Matrix | Analytical Method | Sample Preparation | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Soil | HPLC-FLD | QuEChERS | 86.0 - 99.2 | 0.005 - 0.78 ng/g | 0.02 - 1.6 ng/g | [1] |
| Water (Wastewater) | HPLC-FLD | Solid Phase Extraction (SPE) | 64 - 104 | Not Specified | Not Specified | [2] |
| Air (Particulate Matter) | LC-GC/MS | Pressurized Liquid Extraction (PLE) & SPE | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results in the analysis of trace environmental contaminants. This section outlines the key steps involved in the analysis of this compound in different matrices.
Analysis of this compound in Soil by HPLC-FLD
This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by HPLC-FLD analysis.[1]
1. Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Add the dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., primary secondary amine, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is ready for HPLC-FLD analysis.
2. HPLC-FLD Analysis:
-
Column: C18 column suitable for PAH analysis.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation and emission wavelengths are programmed to optimize the detection of each PAH, including this compound. For this compound, typical wavelengths are in the range of Ex: 300 nm / Em: 400 nm.
Analysis of this compound in Water by HPLC-FLD
This protocol is suitable for the analysis of this compound in water samples, including wastewater, and involves a solid-phase extraction (SPE) step for sample concentration and cleanup.[2]
1. Sample Preparation (Solid-Phase Extraction):
-
Filter the water sample (e.g., 1 L) to remove suspended particles.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with a methanol/water mixture to remove interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the PAHs, including this compound, with a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. HPLC-FLD Analysis:
-
The analytical conditions are similar to those described for soil analysis, with adjustments to the gradient program as needed to achieve optimal separation of PAHs in the water sample extract.
Analysis of this compound in Air Particulate Matter by LC-GC/MS
This advanced methodology provides high sensitivity and selectivity for the analysis of PAHs in complex air particulate matter samples. The protocol is based on the analysis of the isomer Benz[j]aceanthrylene and is readily adaptable for this compound.[3]
1. Sample Collection and Extraction:
-
Air particulate matter is collected on a filter (e.g., glass fiber filter).
-
The filter is extracted using Pressurized Liquid Extraction (PLE) with a suitable solvent like toluene.
2. Sample Cleanup (Solid-Phase Extraction):
-
The extract is concentrated and subjected to cleanup using a silica SPE cartridge.
-
The PAH fraction is eluted with a non-polar solvent mixture (e.g., hexane/dichloromethane).
-
The eluate is concentrated to a small volume.
3. LC-GC/MS Analysis:
-
The cleaned extract is injected into a Liquid Chromatography (LC) system for initial fractionation.
-
The LC fraction containing the PAHs of interest is automatically transferred to a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and detection.
-
The GC-MS is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of this compound.
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the analysis of this compound in soil and water matrices.
References
Validation of QuEChERS for the Analysis of Polycyclic Aromatic Hydrocarbons in Complex Samples: A Comparative Guide
This guide provides a comprehensive overview of the validation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and analysis of Polycyclic Aromatic Hydrocarbons (PAHs), such as Benz[k]acephenanthrylene, from various complex environmental and food matrices. It offers a comparative look at different QuEChERS protocols and their performance against traditional extraction techniques, supported by experimental data.
Introduction to QuEChERS for PAH Analysis
The QuEChERS method is a streamlined sample preparation technique that has gained widespread adoption for the analysis of various contaminants, including PAHs, in complex samples.[1][2] Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to diverse matrices like soil, seafood, and tea due to its simplicity, speed, and minimal solvent usage.[1][2][3] The core principle of QuEChERS involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts.[4] A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components.[4][5]
Comparative Performance of QuEChERS Methods
The efficacy of the QuEChERS method for PAH analysis is demonstrated across a range of complex samples. The following tables summarize the performance of various QuEChERS protocols, highlighting recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
Table 1: Performance of QuEChERS for PAH Analysis in Food Matrices
| Food Matrix | Target PAHs | Extraction Solvent | d-SPE Sorbent(s) | Average Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Shrimp | 15 PAHs | Acetonitrile | Not specified | 80 - 100 | Low ppb levels | Not specified |
| Fish | 16 PAHs | Acetonitrile | PSA, C18, MgSO₄ | Not specified | Not specified | Not specified |
| Oilseeds | 4 PAHs | Acetonitrile | Z-Sep+, EMR-Lipid | 94.62 - 102.41 | Not specified | Not specified |
| Tea | Multiple PAHs | Acetonitrile | SAX | Acceptable | Not specified | Not specified |
| Various Foods (Animal & Plant Origin) | 4 PAHs | Acetonitrile | PSA, C18, MgSO₄ | 75 - 108 | 0.04 - 0.34 | 0.1 - 1 |
| Herbal Medicine Ingredients | 4 PAHs | Hexane:Acetone (1:1) | Silica SPE cartridge | 89.65 - 118.59 | Not specified | Not specified |
| Seafood & Dairy | 8 PAHs | n-Hexane (Saponification) | Silica SPE cartridge | 86.87 - 103.57 | 0.04 - 0.20 | 0.12 - 0.60 |
Table 2: Performance of QuEChERS for PAH Analysis in Environmental Matrices
| Environmental Matrix | Target PAHs | Extraction Solvent | d-SPE Sorbent(s) | Average Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Soil | 18 PAHs | Acetonitrile | PSA, MgSO₄ | 85.0 - 106.7 | Not specified | 50 (ng/g) |
| Soil | 16 PAHs | Acetonitrile/Water | Diatomaceous earth | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Below are detailed methodologies for the application of QuEChERS to soil and seafood samples, providing a framework for researchers.
Protocol 1: QuEChERS for PAHs in Soil [5]
-
Sample Preparation: Weigh 5 g of sieved soil into a 50 mL centrifuge tube.
-
Hydration: Add 5 mL of water and shake the tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl) slowly to the tube.
-
Shaking and Centrifugation: Shake vigorously for 5 minutes using a vortex mixer and then centrifuge for 10 minutes at 3500 rpm.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing a sorbent mixture (e.g., PSA and MgSO₄).
-
Final Centrifugation: Shake the d-SPE tube vigorously for 5 minutes and centrifuge for 10 minutes at 8000 rpm.
-
Analysis: Transfer an aliquot of the cleaned extract for analysis by GC-MS or LC-MS.
Protocol 2: QuEChERS for PAHs in Shrimp [6]
-
Sample Homogenization: Place 15 g of homogenized shrimp into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile and shake the tube vigorously for 1 minute.
-
Salting Out: Add the contents of an AOAC QuEChERS salt pouch and shake vigorously for another minute.
-
Centrifugation: Centrifuge the mixture for 3 minutes at 4000 rpm.
-
Analysis: An aliquot of the supernatant is ready for direct analysis by LC with fluorescence detection (LC-FLR) or can undergo further cleanup if necessary.
Comparison with Alternative Methods
While QuEChERS offers significant advantages in terms of speed and ease of use, it is important to compare its performance with traditional methods like Soxhlet extraction.[2] Studies have shown that the concentrations of PAHs obtained using the QuEChERS method are comparable to those from Soxhlet extraction, with some instances of slightly higher recoveries with QuEChERS.[2] The primary benefits of QuEChERS over Soxhlet include a drastic reduction in extraction time (minutes vs. hours) and a significant decrease in the volume of organic solvents required.[1][2]
Workflow Visualizations
The following diagrams illustrate the standard QuEChERS workflow and a modified version for enhanced cleanup.
Caption: Standard QuEChERS workflow for PAH analysis.
Caption: Modified QuEChERS workflow with solvent modification and multi-step cleanup.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. waters.com [waters.com]
Cross-Validation of Analytical Methods for Benz[k]acephenanthrylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potential carcinogenic properties. The cross-validation of analytical results is paramount in ensuring data accuracy, reliability, and comparability across different laboratories and studies. This document summarizes quantitative data from interlaboratory comparisons and certified reference materials, details the experimental protocols of commonly employed techniques, and visualizes the analytical workflows.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of two primary analytical techniques used for the determination of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The data is collated from various interlaboratory studies and certified reference material documentation.
| Performance Parameter | HPLC-FLD | GC-MS | Notes |
| Limit of Detection (LOD) | 0.037 µg/kg[1] | 0.062 µg/kg[1] | Method-dependent and can be influenced by matrix effects. |
| Limit of Quantification (LOQ) | 0.1 - 5.0 µg/L | 1 - 8 µg/kg | Varies based on instrumentation and sample matrix. |
| Recovery Rate | 82.40% - 96.21%[1] | 76.21% - 94.19%[1] | Dependent on the extraction method and sample matrix. |
| Relative Standard Deviation (RSD) | 3.72% - 6.64%[1] | 5.18% - 7.84%[1] | Indicates the precision of the method. |
| **Linearity (R²) ** | >0.999[1] | >0.999[1] | Demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-FLD and GC-MS are outlined below. These protocols are based on established methods and findings from comparative studies.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the analysis of PAHs due to its high sensitivity and selectivity for fluorescent compounds like this compound.
a. Sample Preparation (QuEChERS-based extraction for solid samples):
-
Homogenization: A representative sample is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is subjected to a cleanup step using a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Solvent Exchange: The cleaned extract is evaporated and reconstituted in a solvent compatible with the HPLC mobile phase.
b. HPLC-FLD Analysis:
-
Column: A C18 stationary phase column designed for PAH analysis is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile is typically employed to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A specific volume of the prepared sample is injected into the HPLC system.
-
Fluorescence Detection: The detector is set to the optimal excitation and emission wavelengths for this compound to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including PAHs.
a. Sample Preparation (Soxhlet or Sonication Extraction):
-
Extraction: The sample is extracted with a suitable organic solvent (e.g., dichloromethane, hexane) using either a Soxhlet apparatus for exhaustive extraction or sonication for a faster extraction.
-
Cleanup: The extract is cleaned up using techniques such as solid-phase extraction (SPE) with silica or florisil cartridges to remove polar interferences.
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.
b. GC-MS Analysis:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for PAH separation.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the PAHs based on their boiling points.
-
Injection Mode: Splitless injection is often used to enhance sensitivity for trace-level analysis.
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound by monitoring its characteristic ions.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two primary analytical methods discussed.
Conclusion
Both HPLC-FLD and GC-MS are robust and reliable methods for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. HPLC-FLD generally offers higher sensitivity for fluorescent PAHs, while GC-MS provides excellent selectivity and confirmatory analysis through mass spectral data. For reliable and comparable results, it is crucial to perform thorough method validation, including the analysis of certified reference materials and participation in proficiency testing schemes. The data and protocols presented in this guide serve as a valuable resource for researchers and analysts in selecting and implementing the most appropriate method for their specific application.
References
A Comparative Study of Benz[k]acephenanthrylene and Its Structural Isomers: Physicochemical Properties, Biological Activity, and Metabolic Pathways
A detailed examination of Benz[k]acephenanthrylene and its structural isomers—benz[e]aceanthrylene, benz[j]aceanthrylene, and benz[l]aceanthrylene—reveals significant differences in their biological activities, particularly in their capacity to induce cellular transformation and initiate tumors. While sharing the same molecular formula (C₂₀H₁₂), their varied arrangements of aromatic rings and a five-membered cyclopenta ring lead to distinct physicochemical properties and metabolic fates, ultimately governing their carcinogenic potential.
This comparison guide provides a comprehensive overview of the available experimental data on these four isomers, targeting researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of their performance and to provide insights into the structural features that drive their biological actions.
Physicochemical Properties
The structural differences among these isomers influence their physical and chemical characteristics. While comprehensive experimental data for all isomers is not consistently available in a single source, the following table summarizes the known properties. Benz[e]acephenanthrylene, also commonly known as Benzo[b]fluoranthene, is the most well-characterized in this regard. All isomers share the same molecular weight of 252.31 g/mol .
| Property | This compound | Benz[e]acephenanthrylene | Benz[j]aceanthrylene | Benz[l]aceanthrylene |
| Molecular Formula | C₂₀H₁₂ | C₂₀H₁₂[1] | C₂₀H₁₂[2] | C₂₀H₁₂[3] |
| Molecular Weight | 252.31 g/mol | 252.316 g/mol [1] | 252.31 g/mol [2] | 252.31 g/mol [3] |
| Appearance | - | Off-white to tan powder[1] | - | - |
| Melting Point | - | 166 °C[1] | - | - |
| Boiling Point | - | 481 °C | - | - |
| Density | - | 1.286 g/cm³[1] | - | - |
| Water Solubility | - | 1.2 µg/L at 25 °C | - | - |
| LogP (Octanol/Water) | - | - | 6.2[2] | 6.2[3] |
Biological Activity: A Stark Contrast in Carcinogenic Potential
The most striking differences among these isomers are observed in their biological activities, particularly their ability to induce morphological cell transformation and initiate tumors.
Morphological Cell Transformation
A key study examining the ability of these isomers to morphologically transform C3H10T1/2CL8 mouse embryo fibroblasts revealed a clear distinction in their activity.[4]
-
This compound was found to be inactive in this assay, failing to induce transformed foci.[4]
-
Benz[e]aceanthrylene , benz[j]aceanthrylene , and benz[l]aceanthrylene all demonstrated the ability to transform the cells in a concentration-dependent manner.[4]
-
Benz[j]aceanthrylene was identified as the most potent of the active isomers, showing activity equivalent to the well-known carcinogen benzo[a]pyrene on a molar basis.[4] At a concentration of 0.5 µg/ml, benz[j]aceanthrylene induced type II or III foci in 59% of the dishes.[5]
The following table summarizes the quantitative data on the morphological transforming activity of benz[j]aceanthrylene and its metabolites.
| Compound | Concentration (µg/ml) | Dishes with Type II or III Foci (%) |
| Benz[j]aceanthrylene (B[j]A) | 0.5 | 59[5] |
| B[j]A-diol-epoxide | 0.5 | 75[5] |
| B[j]A-1,2-oxide | 0.5 | 25[5] |
| B[j]A-9,10-diol | 0.5 | 17[5] |
Tumor-Initiating Activity
Studies in SENCAR mice further corroborate the differences in carcinogenic potential observed in cell-based assays.
-
Benz[j]aceanthrylene was found to be an extremely active skin tumor initiator.
-
Benz[l]aceanthrylene was also a potent tumor initiator.
-
Benz[e]aceanthrylene demonstrated weaker tumor-initiating activity compared to its 'j' and 'l' isomers.
Metabolic Pathways: The Route to Carcinogenicity
The biological activity of polycyclic aromatic hydrocarbons (PAHs) is intrinsically linked to their metabolic activation into reactive intermediates that can bind to DNA and initiate carcinogenesis. The primary route for this activation involves the cytochrome P450 enzyme system and the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Upon entering the cell, PAHs can bind to the AHR, which is a ligand-activated transcription factor. This complex then translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA. This binding event initiates the transcription of genes encoding for metabolic enzymes, including cytochrome P450s (like CYP1A1 and CYP1B1), which in turn metabolize the PAHs.
For many carcinogenic PAHs, this metabolism leads to the formation of diol epoxides, which are highly reactive and can form covalent adducts with DNA, leading to mutations and potentially cancer.
The metabolism of benz[j]aceanthrylene has been studied in some detail. It is understood that its activation can occur through two main pathways: epoxidation of the cyclopenta-ring and the formation of a bay-region diol-epoxide.[5][6] The bay-region diol-epoxide pathway is considered the more significant route for its metabolic activation.[5] The major metabolite formed in C3H10T1/2 cells is the B[j]A-9,10-diol, the precursor to the bay-region diol-epoxide.[5]
The following diagram illustrates the general Aryl Hydrocarbon Receptor (AHR) signaling pathway for PAH metabolism.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway for PAH metabolism.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future studies.
C3H/10T1/2 Clone 8 Cell Transformation Assay
This assay is a well-established in vitro method to assess the carcinogenic potential of chemical compounds. The protocol generally involves the following steps:
-
Cell Culture: C3H/10T1/2 clone 8 mouse embryo fibroblasts are cultured in a suitable medium, such as Basal Medium Eagle (BME) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into culture dishes at a low density to allow for colony formation.
-
Treatment: After a 24-hour incubation period to allow for cell attachment, the cells are treated with the test compound (e.g., this compound or its isomers) at various concentrations for a defined period, typically 24 to 48 hours. A solvent control (e.g., DMSO) and a positive control (a known carcinogen like 3-methylcholanthrene) are included in each experiment.
-
Incubation: Following treatment, the medium is replaced with fresh medium, and the cells are incubated for a period of 4 to 6 weeks, with regular medium changes.
-
Fixing and Staining: At the end of the incubation period, the cells are fixed with methanol and stained with Giemsa.
-
Scoring of Foci: The stained dishes are examined under a microscope to identify and count the morphologically transformed foci. Foci are typically classified into three types (I, II, and III) based on their morphology, with type II and III foci being indicative of malignant transformation. The results are often expressed as the transformation frequency (number of foci per dish or per number of surviving cells).[7]
The following diagram outlines the general workflow for the C3H/10T1/2 cell transformation assay.
Caption: Workflow of the C3H10T1/2 cell transformation assay.
Conclusion
The comparative analysis of this compound and its structural isomers underscores the critical role of molecular geometry in determining the biological activity of polycyclic aromatic hydrocarbons. While all four compounds share the same elemental composition, the arrangement of their constituent rings leads to a dramatic difference in their carcinogenic potential. This compound stands out as an inactive isomer in cell transformation assays, whereas benz[e]aceanthrylene, benz[l]aceanthrylene, and particularly the potent benz[j]aceanthrylene, exhibit significant transforming and tumor-initiating capabilities. This disparity is likely attributable to differences in their metabolic activation pathways and the subsequent formation of DNA-reactive metabolites. Further research is warranted to fully elucidate the physicochemical properties and metabolic fates of all isomers to build a more complete structure-activity relationship profile for this class of compounds.
References
- 1. Benz(e)acephenanthrylene - Wikipedia [en.wikipedia.org]
- 2. Benz(j)aceanthrylene | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benz(l)aceanthrylene | C20H12 | CID 105092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morphological transforming activity and metabolism of cyclopenta-fused isomers of benz[a]anthracene in mammalian cells [periodicos.capes.gov.br]
- 5. Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of neoplastic transformation and DNA single-strand breaks in C3H/10T1/2 clone 8 cells by polycyclic hydrocarbons and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Linearity and Range of Benz[k]acephenanthrylene Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), establishing a robust and linear calibration curve is a critical first step. This guide provides a comparative overview of the linearity and range of calibration curves for Benz[k]acephenanthrylene, a carcinogenic PAH, and other frequently analyzed PAHs. The data presented is compiled from various analytical studies employing common chromatographic techniques.
Comparative Analysis of Calibration Curve Performance
The following table summarizes the linearity and range of calibration curves for this compound (often analyzed as Benzo[b]fluoranthene due to co-elution in some methods) and other priority PAHs. The data is derived from studies utilizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most prevalent analytical techniques for PAH quantification.
| Analyte | Analytical Technique | Concentration Range | Coefficient of Determination (R²) | Reference |
| This compound (as Benzo[b]fluoranthene) | HPLC-FLD | 2.5 - 300 ppb | 0.991 - 0.996 | |
| This compound (as Benzo[b]fluoranthene) | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| This compound (as Benzo[k]fluoranthene) | HPLC-FLD | 0 - 300 ng/g | Not specified, linear | [2] |
| Naphthalene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Acenaphthylene | HPLC-UV | 0 - 300 ng/g | Not specified, linear | [2] |
| Acenaphthene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Fluorene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Phenanthrene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Anthracene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Fluoranthene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Pyrene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Benz[a]anthracene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Chrysene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Benzo[a]pyrene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Indeno[1,2,3-cd]pyrene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Dibenz[a,h]anthracene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| Benzo[g,h,i]perylene | HPLC-FLD | 1 - 200 ng/mL | >0.9993 | [1] |
| 16 Priority PAHs | GC-MS | 10 - 100 ng/g | 0.99 - 1.00 | [3] |
Note: The concentration units (ppb, ng/mL, ng/g) may vary depending on the sample matrix and preparation method. Direct comparison should be made with consideration of these differences. In many chromatographic systems, Benzo[b]fluoranthene and Benzo[k]fluoranthene are challenging to resolve.[4]
Experimental Protocols
The generation of reliable calibration curves is underpinned by meticulous experimental design. Below are detailed methodologies for the two primary analytical techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Standard Preparation: A certified stock solution of this compound and other PAHs is serially diluted in a suitable solvent (e.g., acetonitrile) to prepare a minimum of five calibration standards at different concentration levels.[4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for PAH separation.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[2]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.
-
Injection Volume: A fixed volume, typically 10-20 µL, of each standard is injected.
-
-
Fluorescence Detection: The fluorescence detector is programmed with specific excitation and emission wavelengths for each PAH to ensure optimal sensitivity and selectivity.[1][2]
-
Calibration Curve Construction: The peak area of each analyte is plotted against its corresponding concentration. A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered indicative of good linearity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Standard Preparation: Similar to the HPLC method, a series of calibration standards are prepared by diluting a stock solution in an appropriate solvent (e.g., dichloromethane). Internal standards, such as deuterated PAHs, are often added to each standard to correct for variations in injection volume and instrument response.
-
GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the PAHs based on their boiling points.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the transfer of analytes to the column.
-
-
MS Conditions:
-
Ionization Mode: Electron ionization (EI) is the standard ionization technique.
-
Acquisition Mode: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each PAH.
-
-
Calibration Curve Construction: The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to generate the calibration curve and determine the R² value.
Visualizing the Workflow
The following diagram illustrates the logical workflow for establishing and evaluating a calibration curve for this compound or other PAHs.
Caption: Workflow for Calibration Curve Evaluation.
References
limit of detection (LOD) and quantification (LOQ) for Benz[k]acephenanthrylene
For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection (LOD) and quantification (LOQ) for compounds like Benz[k]acephenanthrylene is critical for accurate and reliable measurements. This guide provides a comparative overview of the LOD and LOQ values for this compound obtained by various analytical methods, supported by experimental data and detailed methodologies.
This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its potential environmental and health impacts. The ability to detect and quantify this compound at trace levels is essential for monitoring its presence in various matrices, from environmental samples to food products. This guide compares the performance of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Performance Comparison: LOD and LOQ Values
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. The following table summarizes the reported LOD and LOQ values for this compound using different analytical methods and in various sample matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS (SIM) | Standard Solution | 0.158 pg/µL | - | [1] |
| GC-MS/MS (MRM) | Standard Solution | 0.080 pg/µL | - | [1] |
| GC-MS (SCAN) | Standard Solution | 0.179 – 15.236 ng | 1.017 – 50.788 ng | [2] |
| GC-MS (SIM) | Standard Solution | 0.036 – 13.886 pg | 0.119 – 46.287 pg | [2] |
| GC-MS | Seafood | 0.12 - 0.20 µg/kg | 0.36 - 0.60 µg/kg | [3] |
| GC-MS | Dairy Products | 0.04 - 0.20 µg/kg | 0.12 - 0.60 µg/kg | [3] |
| HPLC-FLD | Olive Oil | 0.09 – 0.17 μg/kg | 0.28 – 0.51 μg/kg | [4] |
| HPLC-FLD | Soil | 0.005 - 0.78 ng/g | 0.02 - 1.6 ng/g | [5] |
| HPLC-FLD | Water | 0.2 - 23 ng/L | 1 - 38 ng/L |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of the experimental protocols used to determine the LOD and LOQ values cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Sample Preparation (Seafood and Dairy Products):
A 10 g homogenized sample is saponified with ethanolic potassium hydroxide. The saponified mixture is then extracted with n-hexane. The extract is cleaned up using a Sep-Pak silica cartridge before GC-MS analysis.[3]
Instrumental Analysis (SCAN and SIM Techniques):
-
Instrumentation: A Hewlett-Packard 5890 Series II gas chromatograph coupled with a 5972 series mass selective detector.
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Impact (EI).
-
Detection Modes:
-
SCAN: Full scan mode for qualitative and quantitative analysis.
-
Selected Ion Monitoring (SIM): Specific ions for the target analyte are monitored to enhance sensitivity and selectivity.[2]
-
-
LOD and LOQ Calculation: The LOD is typically determined as 3 times the standard deviation of the blank signal, and the LOQ is 10 times the standard deviation of the blank signal.[2] Another approach defines the LOD as the concentration giving a signal-to-noise ratio of 3, and the LOQ as the concentration giving a signal-to-noise ratio of 10.[3]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Sample Preparation (Olive Oil):
The olive oil sample is dissolved in a suitable organic solvent and subjected to solid-phase extraction (SPE) for cleanup. The eluate is then concentrated and injected into the HPLC system.[4]
Instrumental Analysis:
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used for PAH separation.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detection: The fluorescence detector is programmed with specific excitation and emission wavelengths for this compound to achieve high sensitivity and selectivity.
-
LOD and LOQ Calculation: The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ.[4]
Visualizing the Workflow
To illustrate the general process of determining the limit of detection and quantification for this compound, the following diagram outlines the key steps involved in the experimental workflow.
Caption: Generalized workflow for determining the LOD and LOQ of this compound.
References
- 1. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jksoeh.org [jksoeh.org]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. perlan.com.pl [perlan.com.pl]
A Comparative Guide to Measurement Uncertainty in Benz[k]acephenanthrylene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Understanding and quantifying the measurement uncertainty associated with these methods is paramount for data reliability and making informed decisions in research and development. This document outlines the key performance characteristics of common analytical techniques, details experimental protocols, and discusses the principal sources of measurement uncertainty.
Comparison of Analytical Methods
The two most prevalent and robust techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or diode array detection (DAD). Each method presents a unique set of advantages and limitations that influence their suitability for specific applications.
Table 1: Comparison of GC-MS and HPLC for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-FLD/DAD) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, followed by UV-Vis or fluorescence detection. |
| Selectivity | High, due to mass fragmentation patterns. | Moderate to high, dependent on chromatographic resolution and detector type. Fluorescence detection offers higher selectivity. |
| Sensitivity (LOD/LOQ) | Generally very high, with Limits of Detection (LOD) in the picogram range. | High, particularly with fluorescence detection. LODs are typically in the low nanogram to picogram range. |
| Accuracy (% Recovery) | Typically in the range of 80-120%. | Typically in the range of 80-120%. |
| Precision (%RSD) | Typically <15%. | Typically <15%. |
| Linearity (R²) | >0.99 | >0.99 |
| Sample Derivatization | Not typically required for this compound. | Not required. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost compared to GC-MS. |
| Throughput | Can be lower due to longer run times for complex mixtures. | Can be higher, with faster analysis times for some applications. |
Data synthesized from multiple sources indicating typical performance characteristics for PAH analysis.[1][2][3]
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the accuracy and reproducibility of this compound analysis. Below are representative protocols for sample preparation, GC-MS, and HPLC analysis.
Sample Preparation (Solid Matrices)
A common method for extracting PAHs from solid samples is through Soxhlet extraction or a more modern equivalent like pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE).
-
Soxhlet Extraction:
-
A known mass of the homogenized solid sample (e.g., 5-10 g) is mixed with a drying agent like anhydrous sodium sulfate.
-
The sample is placed in a cellulose thimble and extracted with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 12-24 hours.
-
The extract is then concentrated using a rotary evaporator.
-
-
Cleanup:
-
The concentrated extract is passed through a silica gel or Florisil column to remove interfering compounds.
-
The column is eluted with a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., a mixture of hexane and dichloromethane) to collect the PAH fraction.
-
The purified extract is concentrated and the solvent is exchanged to a solvent compatible with the analytical instrument (e.g., isooctane for GC-MS or acetonitrile for HPLC).
-
-
Internal Standard Spiking:
-
Prior to extraction, the sample is spiked with a known amount of a deuterated PAH standard (e.g., this compound-d12) to correct for matrix effects and variations in extraction efficiency.
-
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL of the sample extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 170°C at 40°C/min.
-
Ramp to 300°C at 6°C/min, hold for 10 minutes.[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ion and at least one fragment ion for this compound.
-
HPLC-FLD Analysis Protocol
-
Instrumentation: A high-performance liquid chromatograph with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial: 50% Acetonitrile.
-
Ramp to 100% Acetonitrile over 20 minutes.
-
Hold at 100% Acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths:
-
Excitation: 290 nm
-
Emission: 410 nm (Wavelengths should be optimized for the specific instrument).
-
Measurement Uncertainty
Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[5] It provides a quantitative indication of the quality of a measurement result. The estimation of measurement uncertainty is a critical component of method validation and is essential for comparing results from different laboratories or methods.
The two primary approaches for estimating measurement uncertainty are the "bottom-up" and "top-down" methods.
-
Bottom-up approach: This method involves identifying all potential sources of uncertainty, quantifying them individually, and then combining them using statistical methods to calculate the combined standard uncertainty.[6]
-
Top-down approach: This approach utilizes data from method validation and quality control studies, such as precision and bias, to estimate the overall uncertainty of the measurement process.[6][7]
Major Sources of Uncertainty in this compound Analysis:
-
Sampling: The process of collecting a representative sample can be a major contributor to the overall uncertainty, especially for heterogeneous matrices.[8]
-
Sample Preparation:
-
Extraction efficiency and reproducibility.
-
Volumetric errors in dilutions and standard preparations.
-
Purity of the certified reference materials.
-
Recovery of the internal standard.
-
-
Instrumental Analysis:
-
Calibration curve linearity and fit.
-
Instrumental drift and noise.
-
Repeatability of injections.
-
Integration of chromatographic peaks.
-
Table 2: Example of an Uncertainty Budget for a PAH Measurement (Illustrative)
| Source of Uncertainty | Type | Distribution | Standard Uncertainty (u) | Relative Standard Uncertainty (u/y) |
| Purity of Standard | A | Normal | 0.5% | 0.005 |
| Calibration Curve | A | Normal | 1.2% | 0.012 |
| Sample Mass | B | Rectangular | 0.1% | 0.001 |
| Extraction Volume | B | Triangular | 0.3% | 0.003 |
| Final Volume | B | Triangular | 0.2% | 0.002 |
| Repeatability | A | Normal | 2.5% | 0.025 |
| Combined Standard Uncertainty | 0.028 (2.8%) | |||
| Expanded Uncertainty (k=2) | 5.6% |
This table is a simplified example. A full uncertainty budget would be more detailed and specific to the analyte and matrix.
Workflow and Uncertainty Sources
The following diagram illustrates the typical workflow for the analysis of this compound and highlights the key stages where measurement uncertainty is introduced.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation and uncertainty estimation of UPLC-PDA method for the analysis of polycyclic aromatic hydrocarbons in concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpachem.com [cpachem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Proficiency Testing for Benz[k]acephenanthrylene Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes provide a critical external quality assessment tool, enabling laboratories to benchmark their performance against peers and reference values. This guide offers a comparative overview of available PT schemes relevant to the analysis of Benz[k]acephenanthrylene, a lesser-known but potentially carcinogenic PAH.
Due to the limited availability of PT schemes specifically targeting this compound, this guide focuses on the closely related and frequently analyzed isomer, Benzo[k]fluoranthene. The analytical challenges and methodologies for these two compounds are highly similar, making performance in Benzo[k]fluoranthene analysis a strong indicator of proficiency for this compound.
Performance in Proficiency Testing Schemes
Several reputable organizations offer PT schemes for a range of PAHs, including Benzo[k]fluoranthene, in various matrices such as environmental samples and food products. Key providers include Fapas®, the proficiency testing group of Fera Science Ltd., and the European Union Reference Laboratory (EURL) for PAHs, whose interlaboratory comparisons are often organized by the Joint Research Centre (JRC).
Performance in these schemes is typically evaluated using z-scores, a statistical measure of how far a laboratory's result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Table 1: Comparison of Proficiency Testing Scheme Performance for Benzo[k]fluoranthene Analysis
| Proficiency Testing Scheme Provider | Matrix | Assigned Value (µg/kg) | Typical z-score Range for Participants | Inter-laboratory Reproducibility (RSDr) | Analytical Techniques Used by Participants |
| EURL/JRC Interlaboratory Comparison | Particulate Matter | Not Publicly Available | -2 to 2 (for satisfactory performance) | ~17%[1] | GC-MS, HPLC-FLD |
| Fapas® | Food (e.g., smoked fish, palm oil) | Varies by test material | -2 to 2 (for satisfactory performance) | Not Publicly Available | GC-MS, HPLC-FLD |
| LGC AXIO Proficiency Testing | Soil (CONTEST scheme) | Varies by test material | -2 to 2 (for satisfactory performance) | Not Publicly Available | GC-MS, HPLC-FLD |
Note: Specific assigned values and individual laboratory performance data are confidential to PT scheme participants. The data presented is indicative of typical performance expectations.
Experimental Protocols
The following are detailed methodologies representative of those used for the analysis of Benzo[k]fluoranthene and, by extension, this compound in proficiency testing samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil Samples
This method is suitable for the determination of PAHs in soil and sediment.
1. Sample Preparation and Extraction:
-
Drying: Soil samples are air-dried or lyophilized to a constant weight.
-
Sieving: The dried sample is sieved through a 2 mm mesh to remove large debris.
-
Extraction: A representative sub-sample (e.g., 10-20 g) is subjected to extraction. Common techniques include:
-
Soxhlet Extraction: The sample is extracted with a solvent mixture such as dichloromethane/acetone (1:1, v/v) for 16-24 hours.[2]
-
Accelerated Solvent Extraction (ASE): The sample is extracted at elevated temperature and pressure with a suitable solvent.
-
-
Internal Standard Spiking: Prior to extraction, the sample is spiked with a solution of isotopically labeled PAHs, including a labeled analogue of Benzo[k]fluoranthene, to correct for matrix effects and extraction losses.
2. Clean-up:
-
The raw extract is concentrated and subjected to a clean-up procedure to remove interfering compounds.
-
Solid Phase Extraction (SPE): The extract is passed through a silica or Florisil cartridge to separate PAHs from more polar interferences.
-
Gel Permeation Chromatography (GPC): This technique can be used to remove high molecular weight interferences such as lipids.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: Splitless injection mode.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs, for example, starting at 60°C and ramping to 320°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Key ions for Benzo[k]fluoranthene are monitored.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol for Food Samples
This method is commonly employed for the analysis of PAHs in various food matrices.[3]
1. Sample Preparation and Extraction:
-
Saponification: For fatty food samples, saponification with ethanolic potassium hydroxide is often used to break down fats and release the PAHs.
-
Liquid-Liquid Extraction (LLE): The saponified sample is extracted with a non-polar solvent like cyclohexane or n-hexane.
-
Internal Standard Spiking: An internal standard is added at the beginning of the sample preparation process.
2. Clean-up:
-
Solid Phase Extraction (SPE): The extract is cleaned up using a silica or C18 SPE cartridge.
-
Size Exclusion Chromatography (SEC): For complex matrices, SEC can be effective in removing interfering compounds.[3]
3. HPLC-FLD Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reversed-phase column designed for PAH analysis.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min.
-
-
Fluorescence Detector (FLD) Conditions:
-
The detector is programmed to switch excitation and emission wavelengths during the chromatographic run to optimize the detection of each PAH as it elutes. For Benzo[k]fluoranthene, specific excitation and emission wavelengths are used to ensure sensitive and selective detection.
-
Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme for PAH analysis.
Caption: A typical workflow for a proficiency testing scheme.
Signaling Pathways and Logical Relationships
The logical relationship in evaluating laboratory performance through proficiency testing is centered around the z-score calculation.
Caption: The logic of z-score calculation for performance evaluation.
References
Safety Operating Guide
Proper Disposal of Benz[k]acephenanthrylene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH), is a potent carcinogen requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the proper management of this compound waste, from initial generation to final disposal, in accordance with U.S. Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations. Adherence to these procedures is critical to minimize exposure risks and maintain regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards and emergency procedures. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: All work with this compound, especially handling of powders or solutions that could form aerosols, must be conducted in a certified chemical fume hood.[2][3]
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Segregation: Never dispose of this compound waste in standard trash or down the drain.[1][4] It must be segregated as hazardous chemical waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing boats), and grossly contaminated PPE, in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Waste Container Labeling:
Proper labeling is crucial for regulatory compliance and safe handling. The label on your this compound waste container must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Carcinogen," "Toxic")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name and contact information of the generating researcher or lab.
3. Secure Storage:
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure containers are tightly sealed to prevent leaks or spills.
4. Requesting Waste Pickup:
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to transport hazardous waste off-site yourself.
5. Documentation: The Hazardous Waste Manifest:
Your EHS department will handle the completion of the Uniform Hazardous Waste Manifest. This is a multi-part form that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave").[5][6] The manifest ensures that the waste is properly transported and disposed of in accordance with EPA and DOT regulations.[7][8][9][10] You will likely be required to sign the manifest, certifying the accuracy of the information provided about the waste.
Disposal Methodologies
While the specific disposal method will be determined by the licensed hazardous waste disposal facility, common methods for PAHs like this compound include:
-
Incineration: High-temperature incineration is a common and effective method for destroying carcinogenic organic compounds.[11]
-
Chemical Oxidation: In some cases, chemical treatment to neutralize the hazardous properties of the waste may be employed. This can involve the use of strong oxidizing agents. However, these procedures are typically carried out by specialized waste disposal companies and are not recommended for in-lab treatment without specific protocols and safety measures.[12]
Quantitative Data Summary
The following table provides key quantitative data relevant to the handling and disposal of this compound and other PAHs.
| Parameter | Value | Regulation/Guideline |
| Reportable Quantity (RQ) | 5,000 pounds (for Benz[k]fluoranthene, a related PAH) | EPA |
| OSHA Permissible Exposure Limit (PEL) for PAHs (as coal tar pitch volatiles) | 0.2 mg/m³ (8-hour TWA) | OSHA |
| NIOSH Recommended Exposure Limit (REL) for PAHs (as coal tar products) | 0.1 mg/m³ (10-hour TWA) | NIOSH |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific policies and procedures for hazardous waste disposal and contact their Environmental Health and Safety department with any questions.
References
- 1. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. jefferson.edu [jefferson.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. epa.gov [epa.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. epa.gov [epa.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. eCFR :: 49 CFR 172.205 -- Hazardous waste manifest. [ecfr.gov]
- 10. publications.usace.army.mil [publications.usace.army.mil]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. e3s-conferences.org [e3s-conferences.org]
Essential Safety and Logistical Information for Handling Benz[k]acephenanthrylene
For researchers, scientists, and drug development professionals, the safe handling of Benz[k]acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) classified as a potential carcinogen, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure minimal exposure and promote a secure laboratory environment.
This compound may cause cancer and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to the following procedures is mandatory.
Engineering Controls
All work with this compound, especially handling of the solid powder, must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[2][3]. The work surface should be covered with absorbent, disposable liners to contain any spills[3].
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound. This includes:
-
Hand Protection: While nitrile gloves offer good general protection against many chemicals, butyl rubber gloves are often recommended for their high resistance to a wide range of corrosive chemicals[4][5][6]. However, it is crucial to note that butyl rubber may not offer optimal protection against aromatic hydrocarbons[7]. Therefore, it is recommended to either use nitrile gloves and change them frequently, especially after any direct contact, or to double-glove using a combination of a thinner nitrile glove underneath a more robust glove. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles[8].
-
Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, disposable gowns are recommended[3].
-
Respiratory Protection: For weighing and handling of the solid compound where aerosols may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. In cases of intensive or longer exposure, a supplied-air respirator may be necessary[9][10].
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[11].
-
In case of eye contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. It must be stored in a designated, clearly labeled area for carcinogens, and the container should be kept tightly sealed[2][12].
Quantitative Data
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) for PAHs (as coal tar pitch volatiles) | 0.2 mg/m³ (8-hour TWA) | [10][13][14] |
| NIOSH Recommended Exposure Limit (REL) for Coal Tar Products | 0.1 mg/m³ (10-hour TWA) | [14] |
Operational Plan: Weighing and Dissolving Solid this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with a disposable absorbent liner.
-
Don all required PPE as specified above.
-
Prepare all necessary equipment (e.g., spatula, weigh paper, vials, solvent, vortex mixer) and place them inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a clean piece of weigh paper or a tared vial.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper or into the vial. Avoid generating dust.
-
Securely close the primary container of this compound.
-
-
Dissolving:
-
Transfer the weighed solid into a labeled vial.
-
Add the desired solvent to the vial using a pipette.
-
Cap the vial tightly.
-
If necessary, use a vortex mixer to aid in dissolution. Ensure the vial is securely capped to prevent leaks.
-
-
Post-Procedure:
-
Wipe down the spatula and any other reusable equipment with a solvent-moistened cloth. Dispose of the cloth as hazardous waste.
-
Carefully fold the disposable liner inward and place it in a designated hazardous waste bag.
-
Remove outer gloves (if double-gloving) and dispose of them as hazardous waste.
-
Remove the remaining PPE in the correct order (e.g., inner gloves, lab coat, eye protection).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent liners, and any other disposable materials. Place all solid waste in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste - Carcinogen" and list the chemical constituents[2][15].
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain[16].
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Store all hazardous waste in a designated satellite accumulation area within the laboratory. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal[1][15].
Visual Workflow for Handling this compound
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. jefferson.edu [jefferson.edu]
- 4. oxwork.com [oxwork.com]
- 5. gloves.com [gloves.com]
- 6. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. osha.gov [osha.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 12. nrc.gov [nrc.gov]
- 13. epa.gov [epa.gov]
- 14. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
